Product packaging for 5-Acetyluracil(Cat. No.:CAS No. 6214-65-9)

5-Acetyluracil

Cat. No.: B1215520
CAS No.: 6214-65-9
M. Wt: 154.12 g/mol
InChI Key: YNYDWEIQSDFDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Acetyluracil, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B1215520 5-Acetyluracil CAS No. 6214-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3(9)4-2-7-6(11)8-5(4)10/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYDWEIQSDFDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283987
Record name 5-Acetyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-65-9
Record name 5-Acetyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 34716
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6214-65-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34716
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetyluracil: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a derivative of the pyrimidine nucleobase uracil, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including antiviral and anticancer agents.[1][2][3] Its chemical reactivity, stemming from the acetyl group at the 5-position, allows for diverse modifications, making it a valuable building block in medicinal chemistry and nucleic acid research.[2] This guide provides a comprehensive overview of the core chemical properties, structural features, and relevant biological pathways associated with this compound, supported by detailed experimental protocols and structural visualizations.

Chemical Properties and Structure

This compound, with the IUPAC name 5-acetyl-1H-pyrimidine-2,4-dione, is a white to light yellow crystalline powder.[4] Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₆N₂O₃[4]
Molecular Weight 154.12 g/mol [4]
Melting Point 278 °C (decomposes)[5]
Boiling Point 265 °C (predicted)[6]
Density 1.351 g/cm³ (predicted)[6]
pKa 7.04 (predicted)[6]
LogP -1.1[4]
Appearance White to light yellow crystalline powder[4]
CAS Number 6214-65-9[5]

The structure of this compound consists of a pyrimidine ring, which is the core of the uracil nucleobase, with an acetyl group substituted at the C5 position. This substitution is key to its enhanced reactivity and utility as a synthetic intermediate.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine ring and the methyl protons of the acetyl group. The exact chemical shifts are dependent on the solvent used.[5][7]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic peaks would be observed for the carbonyl carbons of the uracil ring and the acetyl group, as well as the carbons of the pyrimidine ring.[4][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • N-H stretching: around 3300-3500 cm⁻¹ for the amine groups in the uracil ring.[8][9]

  • C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹ corresponding to the carbonyl groups of the uracil ring and the acetyl group.[8][10]

  • C-H stretching: around 2850-2950 cm⁻¹ for the methyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information, with common fragmentation pathways involving the loss of the acetyl group or parts of the pyrimidine ring.[11][12][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of uracil.[11][14]

Protocol: Friedel-Crafts Acylation of Uracil

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil in a suitable inert solvent such as nitrobenzene.

  • Catalyst Addition: Add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the suspension.

  • Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice to decompose the aluminum chloride complex.

  • Purification: The resulting precipitate of this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.

Analytical Methods

Protocol: ¹H and ¹³C NMR Spectroscopy [15][16]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[4]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[17]

Protocol: Infrared (IR) Spectroscopy (KBr Pellet Method) [10][18]

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

  • Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Protocol: Mass Spectrometry (Electron Ionization - EI) [13][20][21]

  • Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Biological Activity and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their potential as anticancer and antiviral agents.[1][6][22] A key mechanism of action for many uracil analogs, such as the well-known chemotherapeutic 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[8][14][23][24] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[25]

The inhibition of thymidylate synthase by 5-substituted uracil analogs disrupts the normal pyrimidine metabolism pathway, leading to an imbalance of nucleotides and ultimately inhibiting DNA replication and cell proliferation.[6][7]

Diagram: Inhibition of Thymidylate Synthase Pathway

Below is a simplified representation of the thymidylate synthase pathway and its inhibition by a uracil analog.

Thymidylate_Synthase_Inhibition cluster_0 De Novo Pyrimidine Synthesis cluster_1 DNA Synthesis dUMP dUMP (deoxyuridine monophosphate) dTMP dTMP (deoxythymidine monophosphate) dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP Phosphorylation DNA DNA dTTP->DNA DNA Polymerase Inhibitor 5-Substituted Uracil Analog (e.g., 5-FU metabolite) Inhibitor->dTMP Inhibition

Caption: Inhibition of thymidylate synthase by a 5-substituted uracil analog.

This diagram illustrates how a 5-substituted uracil analog, after metabolic activation, can inhibit the enzyme thymidylate synthase, thereby blocking the conversion of dUMP to dTMP. This disruption in the pyrimidine synthesis pathway ultimately hinders the production of dTTP, a necessary building block for DNA synthesis and repair.

Experimental Workflow: Synthesis and Analysis

The general workflow for the synthesis and characterization of this compound is depicted below.

Synthesis_Workflow cluster_analysis Characterization Start Starting Materials (Uracil, Acylating Agent) Reaction Friedel-Crafts Acylation Start->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product NMR NMR (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation

Caption: General workflow for the synthesis and analysis of this compound.

This workflow outlines the key stages, from the initial reaction of starting materials to the purification and subsequent structural characterization of the final product using various spectroscopic techniques.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its structure, properties, and role in biological pathways, as detailed in this guide, is essential for its effective utilization in research and development. The provided experimental protocols offer a practical foundation for the synthesis and analysis of this important pyrimidine derivative.

References

5-Acetyluracil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Pyrimidine Derivative

Abstract

5-Acetyluracil, a pyrimidine derivative, serves as a critical building block and intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural features make it a valuable precursor for the development of novel antiviral and antineoplastic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its role in biological systems. Detailed experimental protocols for the evaluation of its biological activity and a discussion of its potential mechanisms of action, including its interplay with key cellular signaling pathways, are presented to support researchers and professionals in the field of drug discovery and development.

Core Properties of this compound

This compound, also known as 5-acetyl-1H-pyrimidine-2,4-dione, is a solid, crystalline powder. Its core chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and application in research and synthesis.

PropertyValueReference(s)
CAS Number 6214-65-9[1][2][3][4][5]
Molecular Formula C₆H₆N₂O₃[1][2][4]
Molecular Weight 154.12 g/mol [2][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 278 °C (decomposes)[4]
Synonyms 5-Acetyl-1H-pyrimidine-2,4-dione[1][4]

Synthesis and Methodologies

The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists. Several synthetic routes have been described in the literature.

Synthesis of 5-Ethynyluracil from this compound

A common synthetic application of this compound is its conversion to 5-ethynyluracil, a valuable intermediate for further derivatization.

Experimental Protocol:

  • Step 1: Synthesis of 5-(1-chlorovinyl)-2,4-dichloropyrimidine.

    • Treat this compound with phosphorus oxychloride (POCl₃).

    • The reaction converts the acetyl group to a 1-chlorovinyl group and the hydroxyl groups of the uracil ring to chlorides.

  • Step 2: Conversion to 5-ethynyluracil.

    • The resulting 5-(1-chlorovinyl)-2,4-dichloropyrimidine is then treated with a strong base, such as potassium hydroxide (KOH), in aqueous dioxane.

    • This step facilitates the elimination of HCl and subsequent hydrolysis of the chloro groups on the pyrimidine ring to yield 5-ethynyluracil.

Acid-Catalyzed Hydration for 5-Acetyl-2'-deoxyuridine Synthesis

Another approach involves the modification of a pre-existing nucleoside.

Experimental Protocol:

  • Starting Material: 5-ethynyl-2'-deoxyuridine.

  • Reaction: Perform an acid-catalyzed hydration of the terminal triple bond of 5-ethynyl-2'-deoxyuridine.

  • Reagents: Use dilute sulfuric acid in methanol.

  • Product: This reaction yields the acetyl derivative, 5-acetyl-2'-deoxyuridine.

Biological Activity and Applications

As a pyrimidine analog, this compound and its derivatives are investigated for their potential to interfere with nucleic acid metabolism, a hallmark of antiviral and anticancer therapies.

Anticancer Potential

Pyrimidine analogs can exert their cytotoxic effects by inhibiting key enzymes involved in DNA and RNA synthesis or by being incorporated into these nucleic acids, leading to chain termination or dysfunctional macromolecules. This disruption of nucleic acid metabolism is particularly effective against rapidly proliferating cancer cells.

Antiviral Activity

Similarly, viral replication, which relies heavily on the host cell's machinery for nucleic acid synthesis, can be a target for pyrimidine analogs. By competing with natural nucleosides, these compounds can inhibit viral polymerases or be incorporated into the viral genome, leading to a non-viable virus.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro assays are essential.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Antiviral Activity (Plaque Reduction Assay)

This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.

Methodology:

  • Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of varying concentrations of the this compound derivative.

  • Overlay: After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (visible areas of cell death).

  • Staining: Stain the cells with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

Gene Expression Analysis (RT-qPCR)

To understand the molecular mechanisms of action, the effect of this compound on the expression of key genes involved in cell cycle, apoptosis, or pyrimidine metabolism can be assessed using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the compound of interest, then isolate total RNA using a suitable kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using gene-specific primers for target genes (e.g., c-Myc, p53, thymidylate synthase) and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative change in gene expression in treated cells compared to untreated controls.

Protein Expression and Signaling Pathway Analysis (Western Blot)

Western blotting can be used to investigate the effect of this compound on the protein levels and activation state (e.g., phosphorylation) of key signaling molecules.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, ERK) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection of the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Potential Signaling Pathway Involvement

The biological effects of pyrimidine analogs like this compound are often intertwined with major cellular signaling pathways that regulate cell growth, proliferation, and metabolism.

The PI3K/Akt/mTOR Pathway and Pyrimidine Metabolism

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism and growth. Its activation can promote the synthesis of pyrimidines, which are essential for cell proliferation. Therefore, compounds that interfere with pyrimidine metabolism could potentially synergize with inhibitors of this pathway.

PI3K_Akt_mTOR_Pyrimidine Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates CAD CAD S6K1->CAD phosphorylates & activates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD->Pyrimidine_Synthesis catalyzes initial steps Cell_Proliferation Cell Proliferation Pyrimidine_Synthesis->Cell_Proliferation supports Acetyluracil This compound (or derivative) Acetyluracil->Pyrimidine_Synthesis inhibits cMyc_Pyrimidine_Synthesis Mitogenic_Signals Mitogenic Signals cMyc c-Myc Mitogenic_Signals->cMyc induce expression Pyrimidine_Genes Pyrimidine Synthesis Genes (e.g., CAD, DHODH) cMyc->Pyrimidine_Genes upregulates transcription of Pyrimidine_Enzymes Pyrimidine Synthesis Enzymes Pyrimidine_Genes->Pyrimidine_Enzymes encode Pyrimidine_Pool Increased Pyrimidine Nucleotide Pool Pyrimidine_Enzymes->Pyrimidine_Pool increase DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis fuels Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation enables Acetyluracil This compound (or derivative) Acetyluracil->Pyrimidine_Enzymes may inhibit

References

The Biological Versatility of 5-Acetyluracil: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a pyrimidine derivative, serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While direct quantitative data on the intrinsic biological activity of this compound remains limited in publicly available research, its true significance lies in its role as a versatile scaffold for the development of potent anticancer and antiviral agents. This technical guide explores the landscape of this compound's utility, focusing on the biological activities of its key derivatives, the experimental methodologies used to assess their efficacy, and the signaling pathways they modulate. Through a comprehensive review of available data, this document aims to provide researchers and drug development professionals with a thorough understanding of the therapeutic potential unlocked by this foundational molecule.

Introduction

This compound (5-acetyl-1H-pyrimidine-2,4-dione) is a heterocyclic compound that has garnered significant attention in medicinal chemistry.[1] Its chemical structure, featuring an acetyl group at the 5-position of the uracil ring, provides a reactive handle for a variety of chemical modifications, making it an ideal starting material for the synthesis of complex nucleoside and non-nucleoside analogues.[1][2] Research has predominantly focused on leveraging this reactivity to create derivatives with significant therapeutic potential, particularly in the realms of oncology and virology.[3][4] This guide will delve into the biological activities of these derivatives, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry.

PropertyValueReference(s)
Synonyms 5-Acetyl-1H-pyrimidine-2,4-dione, 5-Acetyl-2,4(1H,3H)-pyrimidinedione[5][6]
CAS Number 6214-65-9[5][6]
Molecular Formula C₆H₆N₂O₃[5][6]
Molecular Weight 154.12 g/mol [5][6]
Appearance White to light yellow crystalline powder[1]
Melting Point 278 °C (decomposes)[5]
Purity ≥97%[5]

Biological Activities of this compound Derivatives

The true biological potential of this compound is realized through its derivatives. These compounds have demonstrated significant activity against various cancer cell lines and viruses.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, primarily through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][7]

DerivativeCancer Cell LineAssayIC₅₀/T/C ValueReference(s)
5-(2-Benzoylethynyl)uracilEhrlich ascites carcinoma (in vivo)Tumor growth inhibitionT/C = 281[7]
5-(2-p-Toluoylethynyl)uracilEhrlich ascites carcinoma (in vivo)Tumor growth inhibitionT/C = 300[7]
5-(2-Acylethynyl)uracilsCCRF-CEM, L1210/0In vitro cytotoxicityNot specified[7]
5-(2-p-Toluoylethynyl)uracil-Thymidylate Synthase InhibitionEffective inhibitor (no IC₅₀)[7]
Antiviral Activity

Nucleoside analogues synthesized from this compound and its derivatives have exhibited potent antiviral activity, particularly against Varicella-Zoster Virus (VZV), a member of the herpesvirus family.[8][9] The mechanism of action often involves the inhibition of viral DNA polymerase.[10]

DerivativeVirus StrainAssayEC₅₀ (µg/mL)Reference(s)
(1'S,2'R)-5-[(E)-2-Bromoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedioneVZV (Kawaguchi)Plaque Reduction0.027[8][9]
(1'S,2'R)-5-[(E)-2-Chloroethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedioneVZV (Kawaguchi)Plaque Reduction0.070[8][9]
(1'S,2'R)-5-[(E)-2-Iodoethenyl]-1-[[1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]-2,4-(1H,3H)-pyrimidinedioneVZV (Kawaguchi)Plaque Reduction0.054[8][9]
Acyclovir (Control)VZV (Kawaguchi)Plaque Reduction3.4[8][9]
5-(1-Cyanamido-2-iodoethyl)-2'-deoxyuridineHSV-1 (TK-)Antiviral Activity2.3-15.3 µM[11]
5-(1-Azido-2-bromoethyl)-2'-deoxyuridineDHBVAntiviral Activity2.6-6.6 µM[11]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilDHBVAntiviral Activity0.31-1.55 µM[12]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracilHCMVAntiviral Activity3.1 µM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 5-(2-Acylethynyl)uracils

This protocol describes a general method for synthesizing 5-(2-acylethynyl)uracils, which have demonstrated anticancer activity.[7]

Step 1: Synthesis of 5-(2-Acylethynyl)-2,4-dimethoxypyrimidines. To a solution of 2,4-dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyrimidine in a suitable solvent, add an appropriate acid chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction mixture is stirred at room temperature until completion.

Step 2: Deblocking to form 5-[(2-Acyl-1-iodo)vinyl]uracils. The product from Step 1 is treated with chlorotrimethylsilane and sodium iodide in acetonitrile. This step removes the dimethoxy protecting groups and introduces an iodine atom.

Step 3: Formation of 5-(2-Acylethynyl)uracils. The iodinated vinyluracil from Step 2 is treated with a base, such as potassium hydroxide, in a solvent like dioxane to yield the final 5-(2-acylethynyl)uracil derivative.

Synthesis_of_5_Acylethynyluracils start 2,4-dimethoxy-5-[2-(trimethylsilyl)ethynyl]pyrimidine step1 5-(2-Acylethynyl)-2,4-dimethoxypyrimidines start->step1 Acid Chloride, AlCl₃ step2 5-[(2-Acyl-1-iodo)vinyl]uracils step1->step2 TMSCl, NaI end 5-(2-Acylethynyl)uracils step2->end KOH, Dioxane

Caption: Synthetic workflow for 5-(2-Acylethynyl)uracils.
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)

This assay is used to determine the inhibitory activity of compounds against thymidylate synthase.[13][14]

Materials:

  • Purified thymidylate synthase enzyme

  • dUMP (deoxyuridine monophosphate) solution

  • 5,10-methylenetetrahydrofolate (CH₂H₄folate) solution

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂, EDTA, and a reducing agent like DTT)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and the test compound at various concentrations.

  • Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Initiate the enzymatic reaction by adding the thymidylate synthase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of the cofactor CH₂H₄folate to dihydrofolate (DHF).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TS_Inhibition_Assay prep Prepare Reaction Mix (Buffer, dUMP, Inhibitor) preincubate Pre-incubate at 37°C prep->preincubate start Initiate with TS Enzyme preincubate->start measure Monitor Absorbance at 340 nm start->measure calculate Calculate Initial Velocity measure->calculate determine Determine IC₅₀ calculate->determine

Caption: Workflow for a thymidylate synthase inhibition assay.
Anti-VZV Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound against VZV.[5][15][16]

Materials:

  • VZV-permissive cell line (e.g., human embryonic lung fibroblasts)

  • Varicella-Zoster Virus stock

  • Cell culture medium and supplements

  • Test compound (this compound derivative) at various concentrations

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Seed the VZV-permissive cells in multi-well plates and grow them to form a confluent monolayer.

  • Infect the cell monolayers with a standardized amount of VZV.

  • After a viral adsorption period, remove the virus inoculum.

  • Add the overlay medium containing different concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).

  • Incubate the plates for several days to allow for plaque formation.

  • Fix the cells and stain them with a staining solution like crystal violet. Healthy cells will be stained, while the plaques (areas of virus-induced cell death) will appear as clear zones.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of the test compound compared to the untreated virus control.

  • Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

VZV_Plaque_Assay seed Seed Permissive Cells infect Infect with VZV seed->infect treat Add Overlay with Test Compound infect->treat incubate Incubate for Plaque Formation treat->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate EC₅₀ count->calculate

Caption: Workflow for an anti-VZV plaque reduction assay.

Signaling Pathways

Understanding the molecular pathways targeted by this compound derivatives is critical for rational drug design and development.

Thymidylate Biosynthesis Pathway

The primary anticancer mechanism of several this compound derivatives involves the inhibition of thymidylate synthase (TS), a key enzyme in the nucleotide biosynthesis pathway.[3][17][18] This pathway is responsible for the de novo synthesis of dTMP, which is essential for DNA replication and repair.

Thymidylate_Biosynthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP CH2THF 5,10-CH₂-THF CH2THF->TS DHF DHF TS->dTMP TS->DHF Inhibitor 5-AcU Derivative Inhibitor->TS

Caption: Inhibition of the thymidylate biosynthesis pathway.

Inhibition of TS by these derivatives leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and triggers "thymineless death" in rapidly proliferating cancer cells.[19]

Viral DNA Polymerase Inhibition

The antiviral activity of nucleoside analogues derived from this compound is often mediated by the inhibition of viral DNA polymerase.[2][10] These analogues, after intracellular phosphorylation to their active triphosphate form, act as competitive inhibitors of the natural deoxynucleotide triphosphates.

Viral_DNA_Polymerase_Inhibition Nucleoside_Analogue 5-AcU Nucleoside Analogue Analogue_TP Analogue Triphosphate Nucleoside_Analogue->Analogue_TP Intracellular Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Analogue_TP->Viral_DNA_Polymerase Inhibition Chain_Termination Chain Termination Analogue_TP->Chain_Termination Incorporation Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA dNTPs Natural dNTPs dNTPs->Viral_DNA_Polymerase Chain_Termination->Viral_DNA

Caption: Mechanism of viral DNA polymerase inhibition.

Upon incorporation into the growing viral DNA chain, these analogues can cause chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[10]

Conclusion

This compound stands out as a molecule of significant interest in medicinal chemistry, not for its intrinsic biological activity, but for its role as a versatile and valuable building block. The derivatives synthesized from this pyrimidine core have demonstrated potent anticancer and antiviral activities, targeting crucial cellular and viral enzymes. The quantitative data and experimental protocols presented in this guide highlight the therapeutic potential of these compounds and provide a foundation for future research and development efforts. Further exploration of the structure-activity relationships of this compound derivatives and their effects on various signaling pathways will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

5-Acetyluracil: An Enigmatic Player in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a pyrimidine derivative and its recognized role as a versatile building block in pharmaceutical synthesis, a comprehensive understanding of the specific antiviral mechanism of action for 5-acetyluracil remains elusive within publicly accessible scientific literature. While the broader class of uracil derivatives has been a fertile ground for the discovery of potent antiviral agents, this compound itself is more frequently cited as a foundational scaffold for the creation of more complex bioactive molecules rather than as an active antiviral compound in its own right. [1]

Currently, there is a conspicuous absence of published studies detailing the specific inhibitory effects of this compound on viral replication, its molecular targets, or any associated signaling pathways. Consequently, quantitative data such as IC50 or EC50 values against specific viruses are not available, nor are detailed experimental protocols for its antiviral evaluation.

The Antiviral Potential of Uracil Derivatives: A Broader Perspective

Research into uracil analogs has yielded significant antiviral compounds. The general mechanism for many of these derivatives involves their conversion into nucleoside or nucleotide analogs, which can then interfere with viral replication. These analogs can act as competitive inhibitors of viral polymerases or be incorporated into the growing viral DNA or RNA chain, leading to chain termination.

A common theoretical pathway for the antiviral action of such nucleoside analogs is depicted below. It is important to note that this is a generalized pathway for uracil-based antiviral drugs and has not been specifically demonstrated for this compound.

Antiviral_Nucleoside_Analog_Pathway cluster_Cell Host Cell cluster_Virus Viral Replication Drug Uracil-Based Prodrug Analog Nucleoside Analog Drug->Analog Metabolic Activation MonoP Analog Monophosphate Analog->MonoP Host Kinase DiP Analog Diphosphate MonoP->DiP Host Kinase TriP Analog Triphosphate (Active Form) DiP->TriP Host Kinase Polymerase Viral DNA/RNA Polymerase TriP->Polymerase Competitive Inhibition Replication Viral Genome Replication TriP->Replication Polymerase->Replication Normal Process Termination Chain Termination (Replication Blocked) Replication->Termination Incorporation of Analog

Caption: Generalized metabolic activation and mechanism of action for a hypothetical uracil-based antiviral nucleoside analog.

Potential (but Undocumented) Mechanisms for this compound

While no specific mechanism has been elucidated for this compound, we can speculate on potential avenues of action based on related compounds:

  • Enzyme Inhibition: Like other uracil analogs, this compound or its metabolites could potentially inhibit viral or host enzymes essential for the viral life cycle. For instance, some uracil derivatives are known to inhibit enzymes like uracil-DNA glycosylase, which is involved in DNA repair and can be crucial for the replication of certain viruses.

  • Scaffold for Drug Design: The most documented role of this compound is as a chemical intermediate.[1] The acetyl group at the 5-position provides a reactive handle for medicinal chemists to synthesize a library of more complex derivatives. These subsequent modifications are responsible for the observed biological activity, with the original this compound molecule serving as a mere precursor.

Experimental Protocols for Antiviral Screening

Although no protocols specific to this compound are available, the evaluation of any novel compound for antiviral activity would typically follow a standardized workflow. This involves a series of in vitro assays to determine efficacy and cytotoxicity.

A general workflow for such a screening process is outlined below.

Antiviral_Screening_Workflow Start Compound (e.g., this compound) Cytotoxicity Cytotoxicity Assay (CC50) on Host Cells Start->Cytotoxicity AntiviralAssay Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) Start->AntiviralAssay SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI EC50 Determine EC50 AntiviralAssay->EC50 EC50->SI Mechanism Mechanism of Action Studies (if SI is high) SI->Mechanism

Caption: A standard workflow for the initial screening and evaluation of a compound's potential antiviral activity.

Key Experimental Methodologies:
  • Cytotoxicity Assay (CC50 Determination): Before assessing antiviral activity, the compound's toxicity to the host cell line must be determined. This is typically done using assays like the MTT or MTS assay, which measure cell viability. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes the death of 50% of the cells.

  • Plaque Reduction Assay (EC50 Determination): This is a classic virological assay used to quantify the effect of a drug on viral infectivity. A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The number of plaques (zones of cell death) is counted, and the 50% effective concentration (EC50)—the concentration that reduces the plaque number by 50%—is calculated.

  • Cytopathic Effect (CPE) Inhibition Assay: Many viruses cause visible damage, or CPE, to infected cells. This assay measures the ability of a compound to prevent this damage. Cell viability is often measured using a colorimetric method, and the EC50 is determined.

Conclusion

References

5-Acetyluracil Derivatives in Oncology: A Technical Guide to Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 5-Acetyluracil primarily serves as a versatile intermediate in the synthesis of novel pharmaceutical agents, its derivatives have emerged as a promising class of compounds in cancer research. This technical guide provides a comprehensive overview of the preclinical anticancer potential of this compound derivatives. It consolidates key in vitro data, details relevant experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. The data presented herein underscores the potential of the uracil scaffold, often derived from this compound, in the development of novel therapeutic agents for various malignancies.

Introduction

This compound is a pyrimidine derivative recognized for its utility as a building block in the synthesis of a variety of bioactive molecules, including potential anticancer agents.[1] Its chemical structure allows for diverse modifications, leading to the generation of a wide array of derivatives with potential therapeutic applications. Although direct studies on the anticancer effects of this compound are limited, a significant body of research has focused on the cytotoxic and mechanistic properties of its derivatives. These compounds have demonstrated promising activity against a range of cancer cell lines, often exhibiting mechanisms of action that involve the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This guide will delve into the existing preclinical data on these derivatives, offering a valuable resource for researchers in the field of oncology drug discovery and development.

In Vitro Anticancer Activity of this compound Derivatives

The anticancer potential of various derivatives synthesized from or related to the this compound scaffold has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potency of these compounds. The following tables summarize the IC50 values of several promising uracil derivatives.

Table 1: Cytotoxic Activity of Novel Uracil Derivatives Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
6 A549Lung Adenocarcinoma13.28[2]
7 A549Lung Adenocarcinoma5.46[2]
9 A549Lung Adenocarcinoma16.27[2]
10 A549Lung Adenocarcinoma9.54[2]
11 A549Lung Adenocarcinoma8.51[2]
15 A549Lung Adenocarcinoma94.21[2]
16 A549Lung Adenocarcinoma96.31[2]
5-Fluorouracil A549Lung Adenocarcinoma19.66[2]
7 HepG2Liver Cancer38.35[2]
15 HepG2Liver Cancer32.42[2]
5-Fluorouracil HepG2Liver Cancer10.32[2]
6 Huh7Liver Cancer37.51[2]
16 Huh7Liver Cancer14.08[2]
5-Fluorouracil Huh7Liver Cancer14.89[2]
7 MCF7Breast Cancer99.66[2]
10 MCF7Breast Cancer51.98[2]
14 MCF7Breast Cancer12.38[2]
15 MCF7Breast Cancer33.30[2]
16 MCF7Breast Cancer14.37[2]
5-Fluorouracil MCF7Breast Cancer11.79[2]

Table 2: Cytotoxic Activity of Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
5a MCF-7Breast Cancer11 ± 1.6[3]
5g MCF-7Breast Cancer21 ± 2.2[3]
5f MCF-7Breast Cancer9.3 ± 3.4[3]
5b HCT-116Colon Cancer21 ± 2.4[3]
5i HepG2Liver Cancer4 ± 1[3]
5k HepG2Liver Cancer5 ± 2[3]
5m HepG2Liver Cancer3.3 ± 0.56[3]
Sorafenib MCF-7Breast Cancer141 ± 3[3]
Sorafenib HCT-116Colon Cancer177 ± 0.93[3]
Sorafenib HepG2Liver Cancer17 ± 2.3[3]
5m WI-38Normal Fibroblasts65.67[3]
Staurosporine WI-38Normal Fibroblasts51.48[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Harvest cancer cells from culture flasks and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a positive control (a known cytotoxic drug).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 compound_treatment Treat with This compound Derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Workflow for determining in vitro cytotoxicity using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle after treatment with a test compound.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start cell_treatment Treat Cells with Test Compound (IC50) start->cell_treatment harvesting Harvest and Fix Cells cell_treatment->harvesting staining Stain with Propidium Iodide (PI) harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quantification Quantify Cell Cycle Phase Distribution flow_cytometry->quantification end End quantification->end

Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/Propidium Iodide Staining

This method is used to detect and quantify apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for the desired time.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells are Annexin V-FITC and PI negative.

    • Early apoptotic cells are Annexin V-FITC positive and PI negative.

    • Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Signaling Pathways Implicated in the Anticancer Activity of Uracil Derivatives

Several key signaling pathways have been identified as being modulated by anticancer uracil derivatives, leading to the inhibition of cancer cell proliferation and survival.

FAK/PI3K/Akt Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-Kinase (PI3K), and Protein Kinase B (Akt) signaling cascade is crucial for cell survival, proliferation, and migration. Some uracil derivatives have been shown to inhibit this pathway, leading to decreased expression of downstream targets like cyclin D1 and the anti-apoptotic protein Bcl-2. This inhibition ultimately results in cell cycle arrest and apoptosis.[2]

FAK_PI3K_Akt_Pathway FAK FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CyclinD1 Cyclin D1 Akt->CyclinD1 Bcl2 Bcl-2 Akt->Bcl2 CellCycle Cell Cycle Progression CyclinD1->CellCycle Apoptosis Apoptosis Inhibition Bcl2->Apoptosis UracilDeriv Uracil Derivatives UracilDeriv->FAK UracilDeriv->PI3K UracilDeriv->Akt

Inhibition of the FAK/PI3K/Akt signaling pathway by uracil derivatives.
Histone Deacetylase (HDAC) Inhibition

Certain uracil and thiouracil derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin TSG_Expression Tumor Suppressor Gene Expression OpenChromatin->TSG_Expression CellCycleArrest Cell Cycle Arrest TSG_Expression->CellCycleArrest Apoptosis Apoptosis TSG_Expression->Apoptosis UracilDeriv Uracil Derivatives UracilDeriv->HDAC

Mechanism of action of uracil derivatives as HDAC inhibitors.
Induction of Apoptosis

A common mechanism of action for many anticancer agents, including uracil derivatives, is the induction of programmed cell death, or apoptosis. This can be achieved through various signaling cascades, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Some uracil derivatives have been shown to increase the levels of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.[5]

Radiosensitizing Potential

Emerging research suggests that some uracil derivatives may also possess radiosensitizing properties.[6][7] Radiosensitizers are compounds that enhance the efficacy of radiation therapy, making cancer cells more susceptible to the damaging effects of radiation. The exact mechanisms are still under investigation but may involve the potentiation of radiation-induced DNA damage or the inhibition of DNA repair pathways. Further studies are warranted to fully explore the potential of this compound derivatives in combination with radiotherapy.

Conclusion and Future Directions

The preclinical data for derivatives of this compound demonstrate their significant potential as a scaffold for the development of novel anticancer agents. These compounds have shown potent in vitro cytotoxicity against a variety of cancer cell lines, operating through diverse mechanisms including the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. The versatility of the uracil core allows for the synthesis of a wide range of derivatives, offering opportunities to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the most promising derivatives in animal models of cancer to assess their antitumor activity, pharmacokinetics, and safety profiles.

  • Mechanism of action studies: Further elucidating the specific molecular targets and signaling pathways affected by these compounds.

  • Combination therapies: Investigating the synergistic potential of this compound derivatives with existing chemotherapeutic agents or radiotherapy.

  • Structure-activity relationship (SAR) studies: Systematically modifying the chemical structure to enhance anticancer activity and drug-like properties.

References

5-Acetyluracil: A Versatile Building Block for Novel Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a derivative of the pyrimidine nucleobase uracil, serves as a valuable and versatile starting material in the synthesis of modified nucleosides. The presence of the acetyl group at the C5 position offers a unique reactive handle for further chemical transformations, enabling the creation of a diverse library of nucleoside analogues. These modified nucleosides are of significant interest to the pharmaceutical industry due to their potential as antiviral and anticancer agents.[1][2] This technical guide provides a comprehensive overview of this compound as a building block, detailing its chemical properties, synthetic routes to nucleoside derivatives, experimental protocols, and a summary of their biological activities.

Introduction

Nucleoside analogues are a cornerstone of modern antiviral and anticancer therapies.[3][4] By mimicking natural nucleosides, these synthetic compounds can interfere with viral replication and cancer cell proliferation.[3] The modification of the nucleobase or the sugar moiety can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. This compound has emerged as a key intermediate in the synthesis of C5-substituted uracil nucleosides, a class of compounds known for their broad spectrum of biological activities.[5][6] The acetyl group can be readily transformed into a variety of other functional groups, providing access to a wide range of novel nucleoside structures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₆N₂O₃[7]
Molecular Weight 154.12 g/mol [7]
Appearance White to light yellow crystalline powder[2]
Melting Point 278 °C (decomposes)[1][8]
CAS Number 6214-65-9[7]

Synthesis of Nucleosides from this compound

The primary method for the synthesis of nucleosides from this compound is the glycosylation of the silylated uracil derivative with a protected sugar donor, a process known as the silyl-Hilbert-Johnson or Vorbrüggen reaction.[9][10] This method generally provides good yields and stereoselectivity for the desired β-anomer.

General Reaction Scheme

Synthesis_Workflow This compound This compound Silylation Silylation This compound->Silylation Persilylated this compound Persilylated this compound Silylation->Persilylated this compound Glycosylation (Vorbrüggen) Glycosylation (Vorbrüggen) Persilylated this compound->Glycosylation (Vorbrüggen) Protected Sugar Donor Protected Sugar Donor Protected Sugar Donor->Glycosylation (Vorbrüggen) Protected Nucleoside Protected Nucleoside Glycosylation (Vorbrüggen)->Protected Nucleoside Deprotection Deprotection Protected Nucleoside->Deprotection Target Nucleoside Target Nucleoside Deprotection->Target Nucleoside

General workflow for the synthesis of nucleosides from this compound.
Detailed Experimental Protocol: Synthesis of 5-Acetyl-2'-deoxyuridine

This protocol is a representative example based on the general principles of the Vorbrüggen reaction, adapted for this compound. Researchers should optimize conditions as needed.

Step 1: Silylation of this compound

  • To a suspension of this compound (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq).

  • Add a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq).

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon) until the solution becomes clear (typically 1-2 hours).

  • Cool the reaction mixture to room temperature. The resulting solution of persilylated this compound is used directly in the next step.

Step 2: Glycosylation

  • In a separate flask, dissolve 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranose (Hoffman's sugar, 1.1 eq) in anhydrous acetonitrile.

  • To the solution of the protected sugar, add the solution of persilylated this compound from Step 1 at room temperature under an inert atmosphere.

  • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected 5-acetyl-2'-deoxyuridine.

Step 3: Deprotection

  • Dissolve the protected nucleoside from Step 2 in a solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H+).

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, 5-acetyl-2'-deoxyuridine.

Biological Activity of this compound Derived Nucleosides

Nucleosides derived from this compound have been investigated for their potential as antiviral and anticancer agents. The 5-acetyl group can be a key pharmacophore itself or a precursor to other functional groups that enhance biological activity.

Antiviral Activity

While specific data for this compound nucleosides is limited in the public domain, related 5-substituted uracil nucleosides have shown significant antiviral activity, particularly against herpes viruses.[11][12] The mechanism of action often involves the intracellular phosphorylation of the nucleoside analogue to its triphosphate form, which then inhibits viral DNA polymerase.

CompoundVirusActivity (IC₅₀)Reference
(E)-5-(2-bromovinyl)-dUVZV0.027 µg/mL[11]
(E)-5-(2-chlorovinyl)-dUVZV0.070 µg/mL[11]
(E)-5-(2-iodovinyl)-dUVZV0.054 µg/mL[11]
Acyclovir (control)VZV3.4 µg/mL[11]
Anticancer Activity

Similarly, various 5-substituted uracil nucleosides have demonstrated cytotoxic activity against a range of cancer cell lines.[13][14] The proposed mechanism often involves the inhibition of thymidylate synthase or incorporation into DNA, leading to chain termination and apoptosis.

CompoundCell LineActivity (IC₅₀)Reference
5-Fluorouracil (control)MCF-71.71 µM[3]
5-Fluorouracil (control)A54910.32 µM[3]
5-Fluorouracil (control)Caco-220.22 µM[3]

Note: Comprehensive IC₅₀ data for this compound derived nucleosides against a panel of cancer cell lines is an area for further research.

Signaling Pathways and Mechanism of Action

The general mechanism of action for many antiviral and anticancer nucleoside analogues, including those potentially derived from this compound, involves intracellular activation and subsequent interference with nucleic acid synthesis.

Mechanism_of_Action cluster_cell Infected/Cancer Cell Nucleoside_Analogue This compound Nucleoside Monophosphate Nucleoside Monophosphate Nucleoside_Analogue->Monophosphate Kinases Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Kinases Triphosphate Nucleoside Triphosphate (Active Form) Diphosphate->Triphosphate Kinases DNA_Polymerase Viral/Cellular DNA Polymerase Triphosphate->DNA_Polymerase DNA_Synthesis DNA Synthesis Triphosphate->DNA_Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Chain_Termination Chain Termination/ Inhibition DNA_Synthesis->Chain_Termination Apoptosis Apoptosis Chain_Termination->Apoptosis

General mechanism of action for nucleoside analogues.

Spectroscopic Data

Characterization of synthesized nucleosides relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

For a representative 5-acetyl-2'-deoxyuridine, the following characteristic signals would be expected in ¹H and ¹³C NMR spectra:

  • ¹H NMR: Signals corresponding to the acetyl protons (singlet, ~2.5 ppm), the H6 proton of the uracil ring (singlet, ~8.0 ppm), the anomeric proton (H1') of the deoxyribose sugar (triplet, ~6.2 ppm), and other sugar protons.

  • ¹³C NMR: Resonances for the acetyl carbonyl (~195 ppm) and methyl (~25 ppm) carbons, carbons of the uracil ring (C2, C4, C5, C6), and the carbons of the deoxyribose moiety.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. Key fragments would include the molecular ion peak [M+H]⁺ or [M-H]⁻, and fragments corresponding to the loss of the sugar moiety, leaving the this compound base.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a wide array of modified nucleosides. The synthetic methodologies, particularly the Vorbrüggen glycosylation, are well-established, allowing for the efficient production of these analogues. While the biological data for nucleosides directly derived from this compound is still emerging, the proven activity of related C5-substituted uracil nucleosides highlights the significant potential of this compound class in the development of new antiviral and anticancer therapeutics. Further research into the synthesis and biological evaluation of novel this compound-derived nucleosides is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-acetyluracil, a key pyrimidine derivative utilized in biochemical research and as a precursor in the synthesis of various bioactive molecules. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide focuses on delivering detailed experimental protocols to enable researchers to determine these critical physicochemical properties. The methodologies outlined are based on established practices for uracil and its derivatives, providing a robust framework for in-house evaluation.

Physicochemical Properties of this compound

This compound, with the chemical formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol , is a white to light yellow crystalline powder.[1] Its structure, featuring an acetyl group at the 5-position of the uracil ring, influences its solubility and stability profile.

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively reported in the literature. However, qualitative descriptions and data from analogous compounds provide a foundational understanding.

Qualitative Solubility: Published literature describes this compound as being slightly soluble in water and soluble in ethanol and diethyl ether. Its poor solubility has been noted as a factor in its use in certain chemical syntheses, sometimes necessitating the use of the crude product for subsequent reactions.[2] For spectroscopic analysis such as NMR, solvents like dimethyl sulfoxide (DMSO) are often employed due to the limited solubility of uracil derivatives in other common solvents.

Quantitative Solubility Data: To facilitate direct comparison and record-keeping for researchers generating their own data, the following table provides a template for documenting the solubility of this compound in various solvents at different temperatures.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25e.g., Shake-Flask with HPLC
37
Ethanol25
37
Methanol25
37
Dimethyl Sulfoxide (DMSO)25
37
Phosphate-Buffered Saline (PBS) pH 7.425
37
Dichloromethane25
37
Chloroform25
37
Stability Profile

General Stability: The compound's utility in various chemical syntheses, some of which involve heating, suggests a degree of thermal stability.[3] However, like many uracil derivatives, it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress.

Forced Degradation Data: The following table is a template for researchers to systematically document the stability of this compound under forced degradation conditions. The goal of such studies is typically to achieve 5-20% degradation to identify potential degradation products and pathways.

Table 2: Forced Degradation of this compound

Stress ConditionReagent/ParametersDurationTemperature (°C)% DegradationMajor Degradation ProductsAnalytical Method
Acid Hydrolysis 0.1 M HCle.g., 24, 48, 72 h60e.g., RP-HPLC
Base Hydrolysis 0.1 M NaOHe.g., 2, 4, 8 h25
Oxidation 3% H₂O₂e.g., 24, 48, 72 h25
Thermal Dry Heate.g., 24, 48, 72 h80
Photolytic UV light (e.g., 254 nm)e.g., 24, 48, 72 h25
Visible lighte.g., 7 days25

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Determination

This protocol is adapted from the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS pH 7.4) in a sealed vial. Ensure there is undissolved solid at the bottom of the vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • For UV-Vis Spectroscopy: Prepare a calibration curve of this compound in the same solvent. Measure the absorbance of the diluted sample and determine the concentration from the calibration curve. The maximum absorbance (λmax) for this compound is approximately 282 nm.[3]

    • For HPLC: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) and prepare a calibration curve. Inject the diluted sample and calculate the concentration based on the peak area.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B C Withdraw supernatant B->C D Filter through 0.45 µm filter C->D E Dilute filtered sample D->E F Analyze by HPLC or UV-Vis E->F G Determine concentration from calibration curve F->G H Calculate original concentration G->H I Report as thermodynamic solubility (mg/mL or M) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation and Stability-Indicating Method Development

This protocol outlines the steps for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and monitor at shorter time intervals due to expected faster degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) in an oven. Also, heat the stock solution.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples using an HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and identify potential degradation products.

    • The HPLC method should be capable of separating the intact this compound from all degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

    • Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.

G Workflow for Forced Degradation Studies cluster_stress Apply Stress Conditions cluster_analysis Analysis at Time Points cluster_eval Data Evaluation A Prepare this compound stock solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis light) A->F G Withdraw and neutralize samples B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC-PDA G->H I Calculate % degradation H->I J Identify degradation products I->J K Assess peak purity J->K

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways and Logical Relationships

Currently, there is no specific signaling pathway in mammalian systems that has been identified to directly involve this compound as a signaling molecule. Its primary role in a biological context is often as a synthetic intermediate for creating more complex molecules with potential therapeutic activities.

In some bacteria, a reductive pyrimidine catabolic pathway exists that degrades uracil into β-alanine, which can then be converted to acetyl-CoA.[4][5] This is a metabolic pathway for nutrient utilization rather than a signaling cascade.

The logical relationship for the experimental determination of the physicochemical properties of this compound is outlined below. This diagram illustrates the interdependence of analytical method development with the assessment of solubility and stability.

G Logical Relationship of Physicochemical Profiling cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Develop Quantitative Analytical Method (e.g., HPLC) C Quantify using validated analytical method A->C F Analyze samples with analytical method A->F B Perform Thermodynamic Solubility Assay B->C D Determine Solubility Profile C->D I Comprehensive Physicochemical Profile of this compound D->I E Conduct Forced Degradation Studies E->F G Validate as Stability-Indicating Method F->G H Characterize Degradation Profile G->H H->I

Caption: Logical Relationship of Physicochemical Profiling.

Conclusion

The solubility and stability of this compound are fundamental parameters that influence its application in research and drug development. While direct quantitative data is sparse, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine these properties. By following the outlined methodologies for solubility assessment and forced degradation studies, scientists can generate the reliable data required for formulation development, stability-indicating assay validation, and regulatory submissions. The provided templates and workflows are intended to serve as a practical resource for the comprehensive physicochemical characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Acetyluracil (CAS No. 6214-65-9), a key pyrimidine derivative. Due to the limited availability of publicly accessible, experimentally-derived spectra, this document focuses on predicted data based on the compound's structure, alongside detailed, generalized protocols for acquiring such data.

Chemical Structure

IUPAC Name: 5-acetyl-1H-pyrimidine-2,4-dione[1] Molecular Formula: C₆H₆N₂O₃[1] Molecular Weight: 154.12 g/mol [1]

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound. These values are derived from typical chemical shift ranges, infrared absorption frequencies for analogous functional groups, and established mass spectrometry fragmentation patterns.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.3Broad Singlet1HN(3)-H
~11.1Broad Singlet1HN(1)-H
~8.0Singlet1HC(6)-H
~2.4Singlet3H-C(=O)CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192C =O (Acetyl)
~163C (4)=O
~151C (2)=O
~145C (6)
~110C (5)
~29-C(=O)C H₃

Table 3: Expected IR Absorption Bands for this compound (Sample Preparation: KBr Pellet)[1]

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3000Strong, BroadN-H Stretching (Amide)
~3050MediumC-H Stretching (Aromatic/Vinylic)
~1715Strong, SharpC=O Stretching (Ketone)
~1680Strong, SharpC=O Stretching (Amide, C4)
~1650Strong, SharpC=O Stretching (Amide, C2)
~1600MediumC=C Stretching
1450 - 1350MediumC-H Bending (Methyl)
~1250MediumC-N Stretching

Table 4: Expected Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization, EI)

m/z (Mass/Charge Ratio)Proposed FragmentNotes
154[C₆H₆N₂O₃]⁺•Molecular Ion (M⁺•)
139[M - CH₃]⁺Loss of a methyl radical
111[M - HNCO]⁺• or [M - C₃H₃NO]⁺•Loss of isocyanic acid or fragmentation of the ring
43[CH₃CO]⁺Acetyl cation (often a prominent peak)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often suitable for uracil derivatives due to their polarity and potential for hydrogen bonding.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a chemical shift reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with an agate mortar and pestle until it is a fine, uniform powder.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly to ensure it is homogenous.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of an FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

    • Assign these bands to specific functional group vibrations (e.g., N-H stretch, C=O stretch) by correlating them with standard IR absorption tables.

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - GC/MS or Direct Insertion):

  • Sample Introduction:

    • Via Gas Chromatography (GC-MS): Dissolve a small amount of this compound in a suitable volatile solvent. Inject the solution into the GC, where the compound is vaporized and separated from the solvent before entering the mass spectrometer.

    • Via Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube, which is then inserted directly into the ion source of the mass spectrometer. The probe is heated to vaporize the sample.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

    • This causes an electron to be ejected from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation & Analysis:

    • The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

    • The positive ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection & Spectrum Generation:

    • An ion detector measures the abundance of each ion at a specific m/z value.

    • The data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio.

  • Data Interpretation:

    • Identify the peak with the highest m/z value, which typically corresponds to the molecular ion (M⁺•), confirming the molecular weight.

    • Analyze the m/z values of the major fragment peaks to deduce the structure of the fragments and infer the overall structure of the parent molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Processing & Analysis cluster_Conclusion Conclusion Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Solvent or use Neat Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Proc_NMR FT, Phasing, Integration NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Generate Mass Spectrum MS->Proc_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Frequencies Proc_IR->Analysis_IR Analysis_MS Determine Mol. Weight & Fragmentation Proc_MS->Analysis_MS Conclusion Structure Elucidation & Confirmation Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

General workflow for spectroscopic analysis of a chemical compound.

References

The Role of 5-Acetyluracil in Pyrimidine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyluracil, a synthetic derivative of the pyrimidine base uracil, serves as a valuable tool in biochemical research and as a precursor in the synthesis of modified nucleosides and potential therapeutic agents. While its natural occurrence in endogenous pyrimidine metabolism has not been documented, its incorporation into nucleic acids reveals significant effects on fundamental biological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, incorporation into DNA, and its functional impact on transcription. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Introduction

Pyrimidine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and recycling of pyrimidine nucleotides, which are essential for the formation of DNA and RNA. The primary pyrimidine bases are uracil, cytosine, and thymine. Modifications to these bases, both natural and synthetic, can have profound effects on the structure and function of nucleic acids and the enzymes that process them.

This compound is a uracil analog characterized by an acetyl group at the C5 position of the pyrimidine ring. This modification makes it a key intermediate in the synthesis of various bioactive molecules, including potential antiviral and anticancer drugs.[1] While not a known natural metabolite, the study of synthetic analogs like this compound provides valuable insights into the specificity and mechanisms of the enzymes involved in pyrimidine pathways and DNA/RNA processing.

Synthesis of this compound and its Nucleotide Derivatives

The synthesis of this compound and its corresponding 2'-deoxyribonucleoside and 5'-O-triphosphate is a prerequisite for its use in biological studies. A common synthetic route starts from 5-ethynyl-2'-deoxyuridine.

A key intermediate, 5-acetyl-2'-deoxyuridine (dUac), can be synthesized via an acid-catalyzed hydration of the terminal triple bond of 5-ethynyl-2'-deoxyuridine.[2] This nucleoside can then be phosphorylated to its triphosphate form, 5-acetyl-2'-deoxyuridine triphosphate (dUTPac), making it a substrate for DNA polymerases.

Incorporation of this compound into DNA

5-Acetyl-2'-deoxyuridine triphosphate can be enzymatically incorporated into DNA strands using the Polymerase Chain Reaction (PCR). This allows for the site-specific introduction of this modified base into a DNA template. The efficiency of incorporation can be influenced by the choice of DNA polymerase, with some polymerases exhibiting greater tolerance for modified nucleotides.[3][4]

Experimental Protocol: PCR Incorporation of 5-Acetyl-2'-deoxyuridine Triphosphate

This protocol is adapted from methodologies for incorporating modified nucleotides into DNA templates.[5][6][7]

Materials:

  • DNA template containing the target sequence

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq polymerase)

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP)

  • 5-Acetyl-2'-deoxyuridine triphosphate (dUTPac)

  • PCR buffer with MgCl2

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment

Procedure:

  • Set up the PCR reaction mixture in a sterile PCR tube on ice. A typical 20 µL reaction would consist of:

    • 100 fmol DNA template

    • 10 pmol each of forward and reverse primers

    • 200 µM each of dATP, dCTP, dGTP

    • A specific concentration or ratio of dUTPac to dTTP (this needs to be optimized)

    • 1x PCR buffer

    • 1.5-2.5 mM MgCl2 (optimization may be required)

    • 1-2 units of thermostable DNA polymerase

    • Nuclease-free water to a final volume of 20 µL

  • Gently mix the components and centrifuge briefly.

  • Perform PCR using a suitable thermocycling program. An example program is:

    • Initial denaturation: 95°C for 2 minutes

    • 25-35 cycles of:

      • Denaturation: 95°C for 15-30 seconds

      • Annealing: 55-65°C for 15-30 seconds (primer-dependent)

      • Extension: 72°C for 30-60 seconds (template length-dependent)

    • Final extension: 72°C for 5-10 minutes

  • Analyze the PCR product by agarose gel electrophoresis to confirm successful amplification.

  • Purify the modified DNA product using a PCR purification kit.

Functional Role of this compound in Transcription

Once incorporated into a DNA template, this compound can influence the process of transcription. Studies utilizing bacterial RNA polymerase have demonstrated a direct functional consequence of this modification.

Quantitative Data on Transcriptional Effects

Research has shown that the presence of this compound in a DNA template has a notable effect on the efficiency of in vitro transcription by E. coli RNA polymerase.

ModificationEffect on Transcription Efficiency (compared to natural thymine)
5-Ethyluracil200% (Stimulatory)[2][8]
This compound Inhibitory [2][8]
5-AcetylcytosineEnhancing[2][8]

This inhibitory effect suggests that the acetyl group at the 5-position of the uracil base may create steric hindrance or unfavorable electronic interactions within the active site of RNA polymerase, thereby impeding the transcription process. This contrasts with smaller alkyl groups like ethyl, which have been shown to enhance transcription.[2][8]

Experimental Protocol: In Vitro Transcription Assay with a Modified DNA Template

This protocol is a generalized procedure for assessing the transcriptional output from a DNA template containing this compound.[9][10][11][12]

Materials:

  • Purified linear DNA template containing a promoter (e.g., T7 or SP6) and the sequence of interest with incorporated this compound

  • Bacterial RNA polymerase (e.g., T7 or E. coli RNA polymerase)

  • Ribonucleotide triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-32P]UTP) for detection

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Stop solution (e.g., formamide with loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • Assemble the transcription reaction on ice. A typical 10 µL reaction includes:

    • 1 µg of the modified DNA template

    • 1x transcription buffer

    • 10 mM DTT

    • 0.5 mM each of ATP, CTP, GTP

    • 0.1 mM UTP

    • 10 µCi of [α-32P]UTP

    • 20 units RNase inhibitor

    • 20 units of RNA polymerase

  • Incubate the reaction at 37°C for 1-2 hours.

  • To terminate the reaction and remove the DNA template, add 1 unit of RNase-free DNase I and incubate for another 15 minutes at 37°C.

  • Add an equal volume of stop solution to the reaction.

  • Denature the RNA transcripts by heating at 95°C for 5 minutes.

  • Separate the radiolabeled RNA products by denaturing PAGE.

  • Visualize the transcripts by autoradiography and quantify the band intensities to compare the transcriptional efficiency of the modified template to an unmodified control.

Potential Role in Pyrimidine Metabolism: A Hypothetical Perspective

While there is no direct evidence for the involvement of this compound in natural pyrimidine metabolic pathways, its structural similarity to thymine (5-methyluracil) and other 5-substituted uracils suggests potential interactions with the enzymes of this pathway.

  • Anabolism (Salvage Pathway): Enzymes like thymidine phosphorylase and uridine phosphorylase catalyze the conversion of pyrimidine bases to their respective nucleosides.[13][14][15] It is conceivable that this compound could act as a substrate or an inhibitor for these enzymes. Similarly, uridine-cytidine kinase 2 (UCK2), which phosphorylates various uridine and cytidine analogs, could potentially recognize 5-acetyluridine, though it shows a preference for ribonucleosides over deoxyribonucleosides.[1][16]

  • Catabolism: The degradation of uracil and thymine is initiated by dihydropyrimidine dehydrogenase (DPD).[17][18] The bulky acetyl group at the C5 position might hinder the binding of this compound to the active site of DPD, potentially making it a poor substrate or even an inhibitor of the enzyme.[19]

Further research is required to elucidate any potential interactions between this compound and the enzymes of pyrimidine metabolism.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis of Modified Precursors cluster_pcr DNA Template Modification cluster_transcription Functional Assay dU_ethynyl 5-Ethynyl-2'-deoxyuridine dU_acetyl 5-Acetyl-2'-deoxyuridine dU_ethynyl->dU_acetyl Acid-catalyzed hydration dUTP_acetyl 5-Acetyl-2'-deoxyuridine triphosphate (dUTP_ac) dU_acetyl->dUTP_acetyl Phosphorylation pcr_setup PCR Setup dUTP_acetyl->pcr_setup pcr_reaction PCR Amplification pcr_setup->pcr_reaction modified_dna This compound Containing DNA pcr_reaction->modified_dna ivt_setup In Vitro Transcription Setup modified_dna->ivt_setup ivt_reaction Transcription ivt_setup->ivt_reaction analysis PAGE & Autoradiography ivt_reaction->analysis result Inhibition of Transcription analysis->result

Caption: Experimental workflow for studying this compound.

hypothetical_metabolism cluster_anabolism Hypothetical Anabolism (Salvage Pathway) cluster_catabolism Hypothetical Catabolism acetyluracil This compound acetyluridine 5-Acetyluridine acetyluracil->acetyluridine Uridine Phosphorylase (?) acetyluracil_cat This compound acetyl_ump 5-Acetyl-UMP acetyluridine->acetyl_ump Uridine-Cytidine Kinase (?) acetyl_udp 5-Acetyl-UDP acetyl_ump->acetyl_udp UMP-CMP Kinase (?) acetyl_utp 5-Acetyl-UTP acetyl_udp->acetyl_utp NDP Kinase (?) incorporation Incorporation into RNA/DNA acetyl_utp->incorporation dihydroacetyluracil 5,6-Dihydro-5-acetyluracil acetyluracil_cat->dihydroacetyluracil Dihydropyrimidine Dehydrogenase (?) ureidopropionate_deriv β-Ureido-α-acetylpropionate dihydroacetyluracil->ureidopropionate_deriv Dihydropyrimidinase (?) alanine_deriv β-Amino-α-acetylpropionate ureidopropionate_deriv->alanine_deriv β-Ureidopropionase (?) degradation Further Degradation alanine_deriv->degradation

Caption: Hypothetical metabolic pathways for this compound.

Conclusion and Future Directions

This compound stands as a synthetically accessible modified pyrimidine with a demonstrated ability to be incorporated into DNA and subsequently inhibit transcription. This property makes it a valuable molecular probe for studying the mechanisms of RNA polymerase and the effects of DNA modifications on gene expression.

The primary gap in our understanding remains its interaction with the enzymes of natural pyrimidine metabolism. Future research should focus on:

  • Enzyme Kinetic Studies: Determining whether this compound or its nucleoside derivatives can act as substrates or inhibitors for key enzymes in the pyrimidine salvage and catabolic pathways, such as thymidine phosphorylase, uridine phosphorylase, uridine-cytidine kinase, and dihydropyrimidine dehydrogenase. This would involve measuring kinetic parameters like Km and Ki.

  • In Vivo Studies: Investigating the metabolic fate of this compound in cellular or animal models to determine if it is metabolized and to identify any resulting products.

  • Structural Biology: Co-crystallization of this compound or its derivatives with relevant enzymes could provide atomic-level insights into their binding and potential mechanisms of inhibition.

A deeper understanding of the metabolic behavior of this compound will not only enhance its utility as a research tool but also inform the design of novel nucleoside analog drugs with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Acetyluracil and its Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are cornerstones in the development of therapeutic agents and chemical biology tools. Among these, 5-substituted uracil derivatives have garnered significant attention due to their diverse biological activities, including antiviral and anticancer properties. The 5-acetyl group serves as a versatile synthetic handle for further molecular elaborations, making 5-acetyluracil a key intermediate in the synthesis of complex nucleoside analogs.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent conversion into nucleoside analogs. Two primary strategies are presented: the direct glycosylation of this compound and the post-glycosylational modification of a pre-existing nucleoside. The methodologies are designed to be robust and reproducible for researchers in drug discovery and medicinal chemistry.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Synthesis of this compoundEthyl acetoacetate, Urea, Polyphosphoric acid-100-110160-70
2a Silylation of this compoundHexamethyldisilazane (HMDS), Trimethylsilyl chloride (TMSCl)PyridineReflux2Not isolated
2b Vorbrüggen Glycosylation1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, Tin(IV) chlorideAcetonitrileRoom Temp.12-2450-70
2c DeprotectionSodium methoxide in methanolMethanolRoom Temp.4-880-90
3a Synthesis of 5-Ethynyl-2'-deoxyuridine5-Iodo-2'-deoxyuridine, Trimethylsilylacetylene, Pd(PPh₃)₄, CuITriethylamineRoom Temp.1285-95
3b Hydration to 5-Acetyl-2'-deoxyuridine5-Ethynyl-2'-deoxyuridine, Sulfuric acidMethanolRoom Temp.24~70

Table 2: Characterization Data for this compound and its Nucleoside Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundC₆H₆N₂O₃154.12278-280 (dec.)11.2 (s, 1H), 11.0 (s, 1H), 8.1 (s, 1H), 2.4 (s, 3H)192.1, 163.5, 151.2, 145.8, 110.5, 29.8
5-Acetyl-2'-deoxyuridineC₁₁H₁₄N₂O₆270.24Not Reported11.5 (s, 1H), 8.3 (s, 1H), 6.2 (t, 1H), 5.3 (d, 1H), 4.4 (m, 1H), 3.9 (m, 1H), 3.7 (m, 2H), 2.5 (s, 3H), 2.2 (m, 2H)Not Reported

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from readily available starting materials, ethyl acetoacetate and urea, via a cyclocondensation reaction.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, thoroughly mix ethyl acetoacetate (1.0 eq) and urea (1.2 eq).

  • To this mixture, add polyphosphoric acid (PPA) (approximately 10 times the weight of urea).

  • Heat the reaction mixture with stirring in an oil bath at 100-110 °C for 1 hour.

  • Allow the mixture to cool to approximately 60-70 °C and then pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot water or ethanol to yield pure this compound as a white to off-white solid.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 5-Acetyluridine via Direct Glycosylation (Vorbrüggen Method)

This protocol outlines a general procedure for the synthesis of 5-acetyluridine via the Vorbrüggen glycosylation, which involves the coupling of silylated this compound with a protected ribose derivative.

Step 2a: Silylation of this compound

  • Suspend this compound (1.0 eq) in anhydrous pyridine.

  • Add hexamethyldisilazane (HMDS) (2.0-3.0 eq) and a catalytic amount of trimethylsilyl chloride (TMSCl) (0.1 eq).

  • Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2 hours, or until the solution becomes clear.

  • Remove the solvent and excess silylating agents under reduced pressure to obtain the crude silylated this compound, which is used immediately in the next step.

Step 2b: Glycosylation

  • Dissolve the crude silylated this compound in an anhydrous aprotic solvent such as acetonitrile or 1,2-dichloroethane.

  • Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0-1.2 eq).

  • Cool the mixture in an ice bath and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected 5-acetyluridine.

Step 2c: Deprotection

  • Dissolve the protected 5-acetyluridine in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) in methanol.

  • Stir the mixture at room temperature for 4-8 hours. Monitor the deprotection by TLC.

  • Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺) or acetic acid.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-acetyluridine.

Protocol 3: Synthesis of 5-Acetyl-2'-deoxyuridine via Post-Glycosylational Modification

This protocol describes the synthesis of 5-acetyl-2'-deoxyuridine starting from the commercially available 5-iodo-2'-deoxyuridine, proceeding through a 5-ethynyl intermediate.

Step 3a: Synthesis of 5-Ethynyl-2'-deoxyuridine

  • To a solution of 5-iodo-2'-deoxyuridine (1.0 eq) in anhydrous triethylamine, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

  • Bubble argon through the solution for 15 minutes to ensure an inert atmosphere.

  • Add trimethylsilylacetylene (1.5 eq) dropwise and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Dissolve the residue in methanol and treat with a base (e.g., potassium carbonate) to remove the trimethylsilyl protecting group.

  • Purify the crude product by column chromatography on silica gel to yield 5-ethynyl-2'-deoxyuridine.

Step 3b: Hydration of 5-Ethynyl-2'-deoxyuridine

  • Dissolve 5-ethynyl-2'-deoxyuridine (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford 5-acetyl-2'-deoxyuridine.[1]

Visualizations

Synthesis_of_5_Acetyluracil ethyl_acetoacetate Ethyl Acetoacetate intermediate Cyclocondensation ethyl_acetoacetate->intermediate urea Urea urea->intermediate ppa Polyphosphoric Acid ppa->intermediate Catalyst 100-110 °C acetyluracil This compound intermediate->acetyluracil

Caption: Synthesis of this compound.

Nucleoside_Synthesis_Workflow cluster_direct Direct Glycosylation cluster_post Post-Glycosylational Modification acetyluracil This compound silylation Silylation (HMDS, TMSCl) acetyluracil->silylation glycosylation Vorbrüggen Glycosylation (Protected Ribose, Lewis Acid) silylation->glycosylation deprotection Deprotection (NaOMe) glycosylation->deprotection nucleoside_analog1 5-Acetyluridine deprotection->nucleoside_analog1 iodo_dU 5-Iodo-2'-deoxyuridine sonogashira Sonogashira Coupling (TMS-acetylene, Pd/Cu) iodo_dU->sonogashira ethynyl_dU 5-Ethynyl-2'-deoxyuridine sonogashira->ethynyl_dU hydration Hydration (H₂SO₄) ethynyl_dU->hydration nucleoside_analog2 5-Acetyl-2'-deoxyuridine hydration->nucleoside_analog2

Caption: Workflow for Nucleoside Analog Synthesis.

Signaling_Pathway_Analogy Start Starting Materials (Uracil Derivatives) Modification Chemical Modification (e.g., Acetylation) Start->Modification Bio_Incorporation Incorporation into Nucleic Acids Modification->Bio_Incorporation Functional_Effect Biological Effect (e.g., Antiviral Activity) Bio_Incorporation->Functional_Effect

Caption: Logical Flow of Nucleoside Analog Action.

References

Application Notes and Protocols for the Glycosylation of 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the glycosylation of 5-acetyluracil to synthesize its corresponding nucleosides. The primary method detailed is the silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation, which is a robust and widely used procedure for the formation of N-glycosidic bonds in a variety of nucleosides.[1][2]

Introduction to this compound Glycosylation

This compound is a modified pyrimidine base of significant interest in medicinal chemistry and drug development. Its incorporation into nucleoside analogues can lead to compounds with potential antiviral or anticancer activities. The glycosylation of this compound involves the formation of a covalent bond between the N1 position of the uracil ring and the anomeric carbon (C1') of a sugar moiety, typically a protected ribose or deoxyribose.

The most effective and general method for this transformation is the Vorbrüggen glycosylation.[1] This reaction proceeds in two main steps:

  • Silylation of this compound: The nucleobase is first treated with a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), to increase its solubility in organic solvents and to enhance the nucleophilicity of the ring nitrogens.[3][4]

  • Lewis Acid-Catalyzed Glycosylation: The silylated this compound is then coupled with a protected sugar derivative (the glycosyl donor), such as a per-O-acetylated or per-O-benzoylated furanose or pyranose, in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3][5]

The use of a participating protecting group (e.g., acetyl or benzoyl) at the C2' position of the sugar donor typically ensures the stereoselective formation of the β-anomer due to neighboring group participation.[1]

Data Presentation: Reaction Conditions for Uracil Glycosylation

While specific data for the glycosylation of this compound is not abundant in the literature, the following tables summarize typical quantitative data for the Vorbrüggen glycosylation of uracil and its derivatives, which serve as a strong basis for developing a protocol for this compound.

Table 1: Silylation of Uracil Derivatives

Uracil DerivativeSilylating AgentCatalystSolventTemperatureTime (h)Yield (%)Reference
UracilHMDS(NH₄)₂SO₄ (catalytic)None (neat)Reflux~7~98[3]
2-ThiouracilHMDS(NH₄)₂SO₄ (catalytic)None (neat)Reflux1-696-98[3]
UracilHMDSTrimethylsilyl chloride (TMSCl)None (neat)Reflux~7~98[3]
UracilBSANoneAcetonitrileReflux1Quantitative[6]

Table 2: Glycosylation of Silylated Uracil Derivatives

Silylated UracilGlycosyl DonorLewis AcidSolventTemperatureTime (h)Yield (%)Reference
Silylated 2-Thiouracil1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSnCl₄1,2-DichloroethaneRoom Temp.571-87[3]
Silylated Uracil1,2,3,5-tetra-O-acetyl-β-D-ribofuranoseTMSOTfAcetonitrile--80[7]
Silylated 5-FluorouracilProtected RibofuranoseTMSOTfAcetonitrile--85[7]
Silylated N⁴-BenzoylcytosineProtected RibofuranoseTMSOTfAcetonitrile--88[7]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound nucleosides based on the Vorbrüggen glycosylation method.

Protocol 1: Silylation of this compound

This protocol describes the preparation of persilylated this compound, a necessary intermediate for the subsequent glycosylation reaction.

Materials:

  • This compound

  • 1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

  • Ammonium sulfate ((NH₄)₂SO₄) or Trimethylsilyl chloride (TMSCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Add an excess of hexamethyldisilazane (HMDS) to form a suspension (approximately 10-15 mL per gram of this compound).[3]

  • Add a catalytic amount of ammonium sulfate or a few drops of trimethylsilyl chloride.[3]

  • Heat the suspension to reflux. The reaction mixture should become a clear solution over time.

  • Continue refluxing for 4-8 hours to ensure complete silylation.[3]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the excess HMDS under reduced pressure using a rotary evaporator.

  • The resulting oily or solid residue is the persilylated this compound, which should be kept under an inert atmosphere and used directly in the next step without further purification.[3]

Protocol 2: Lewis Acid-Catalyzed Glycosylation

This protocol details the coupling of silylated this compound with a protected sugar to form the protected nucleoside.

Materials:

  • Persilylated this compound (from Protocol 1)

  • Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose or 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) (1-1.2 equivalents)

  • Anhydrous 1,2-dichloroethane or anhydrous acetonitrile

  • Lewis acid (e.g., SnCl₄ or TMSOTf) (1.1-1.5 equivalents)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the persilylated this compound (1 equivalent) and the protected sugar (1-1.2 equivalents) in anhydrous 1,2-dichloroethane or acetonitrile in a dry flask under an inert atmosphere.[3]

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the Lewis acid (e.g., SnCl₄ or TMSOTf) (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.[3]

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound nucleoside.

Protocol 3: Deprotection of the Nucleoside

This protocol describes the removal of the acyl protecting groups from the sugar moiety to yield the final this compound nucleoside.

Materials:

  • Protected this compound nucleoside

  • Methanolic ammonia (saturated at 0 °C) or sodium methoxide in methanol

  • Methanol

  • Round-bottom flask

  • Stir plate

Procedure:

  • Dissolve the protected this compound nucleoside in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (catalytic amount) or saturated methanolic ammonia.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Dowex 50 H⁺ form) if sodium methoxide was used. If methanolic ammonia was used, simply concentrate the reaction mixture.

  • Filter the resin (if used) and concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or silica gel chromatography to yield the deprotected this compound nucleoside.

Visualizations

Signaling Pathways and Experimental Workflows

Vorbruggen_Glycosylation Vorbrüggen Glycosylation Pathway for this compound cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection 5_Acetyluracil This compound Silylated_Base Persilylated This compound 5_Acetyluracil->Silylated_Base Reflux Silylating_Agent Silylating Agent (e.g., HMDS) Silylating_Agent->5_Acetyluracil Protected_Nucleoside Protected This compound Nucleoside Silylated_Base->Protected_Nucleoside Coupling Protected_Sugar Protected Sugar (e.g., Acyl-Ribose) Protected_Sugar->Protected_Nucleoside Lewis_Acid Lewis Acid (e.g., SnCl4, TMSOTf) Lewis_Acid->Protected_Nucleoside Final_Product This compound Nucleoside Protected_Nucleoside->Final_Product Hydrolysis Deprotecting_Agent Deprotecting Agent (e.g., NaOMe/MeOH) Deprotecting_Agent->Protected_Nucleoside

Caption: General reaction scheme for the synthesis of this compound nucleosides.

Experimental_Workflow Experimental Workflow for this compound Glycosylation Start Start Silylation Silylate this compound with HMDS Start->Silylation Evaporation1 Remove excess HMDS (vacuum) Silylation->Evaporation1 Coupling Couple with Protected Sugar & Lewis Acid Evaporation1->Coupling Quench Quench Reaction (aq. NaHCO3) Coupling->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation2 Concentrate in vacuo Drying->Evaporation2 Purification1 Purify Protected Nucleoside (Chromatography) Evaporation2->Purification1 Deprotection Deprotect Sugar Moiety (NaOMe/MeOH) Purification1->Deprotection Neutralization Neutralize/Work-up Deprotection->Neutralization Purification2 Purify Final Product Neutralization->Purification2 End End Purification2->End

Caption: A typical experimental workflow for the synthesis and purification.

References

5-Acetyluracil: A Versatile Synthon in Organic Synthesis for Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Acetyluracil, a readily available pyrimidine derivative, serves as a valuable and versatile starting material—a synthon—in the synthesis of a diverse array of heterocyclic compounds. Its reactive acetyl group and the uracil core provide multiple reaction sites for building complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug development and research, including the preparation of 5-ethynyluracil, a compound with significant biological activity.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and play a crucial role in numerous biological processes. Consequently, modified uracils are a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research.[1] this compound stands out as a particularly useful synthon due to the synthetic handles offered by its acetyl group and the pyrimidine ring.[2] The acetyl moiety can be readily transformed or can participate in cyclization reactions, while the uracil ring can be converted into a dichloropyrimidine derivative, opening pathways for further substitutions. This allows for the construction of various fused pyrimidine systems, such as pyrazolopyrimidines, which are known for their wide range of pharmacological activities.[3] This application note details proven protocols for leveraging this compound in organic synthesis.

Application 1: Synthesis of 5-Ethynyluracil

5-Ethynyluracil is a potent modulator of the pharmacokinetics of 5-fluorouracil, a widely used chemotherapeutic agent.[4] Its synthesis from this compound proceeds through a two-step process involving an initial chlorination followed by elimination reactions.

Reaction Scheme

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Synthesis of 5-Ethynyluracil This compound This compound 5-(1-chlorovinyl)-2,4-dichloropyrimidine 5-(1-chlorovinyl)-2,4-dichloropyrimidine This compound->5-(1-chlorovinyl)-2,4-dichloropyrimidine POCl₃ 5-(1-chlorovinyl)-2,4-dichloropyrimidine_2 5-(1-chlorovinyl)-2,4-dichloropyrimidine 5-Ethynyluracil 5-Ethynyluracil 5-(1-chlorovinyl)-2,4-dichloropyrimidine_2->5-Ethynyluracil KOH, aq. dioxane G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization to Fused Pyrimidine This compound This compound Enaminone Intermediate 5-(3-(dimethylamino)-1-oxoprop-1-en-2-yl)uracil This compound->Enaminone Intermediate DMF-DMA Enaminone_Intermediate_2 Enaminone Intermediate Fused Pyrimidine e.g., Pyrazolo[3,4-d]pyrimidine Enaminone_Intermediate_2->Fused Pyrimidine Binucleophile e.g., Hydrazine Binucleophile->Fused Pyrimidine G Start Start Synthesis Synthesis of Derivatives (from this compound) Start->Synthesis Screening Primary Biological Screening Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical End End Clinical->End

References

Application Notes and Protocols: Silylation of 5-Acetyluracil for Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyluracil is a key intermediate in the synthesis of various modified nucleosides, which are fundamental components in the development of antiviral and anticancer therapeutics. The silylation of this compound is a critical step, rendering the molecule soluble in organic solvents and activating it for subsequent glycosylation reactions, most notably the Vorbrüggen reaction. This process involves the introduction of trimethylsilyl (TMS) groups onto the oxygen atoms of the uracil ring, forming the more reactive intermediate, 5-acetyl-2,4-bis(trimethylsilyloxy)pyrimidine. This application note provides a detailed protocol for the efficient silylation of this compound.

Reaction Principle

The silylation of this compound is typically achieved by treating it with an excess of a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalyst. The catalyst, often trimethylsilyl chloride (TMSCl) or ammonium sulfate, facilitates the reaction. The reaction is driven to completion by heating, and the byproducts are volatile, which simplifies the work-up procedure. The resulting silylated this compound is highly reactive and is often used immediately in the next synthetic step without extensive purification. The general transformation is depicted below:

Silylation_Reaction cluster_product 5-Acetyl-2,4-bis(trimethylsilyloxy)pyrimidine cluster_reactant This compound This compound reagents + HMDS (Hexamethyldisilazane) + TMSCl (catalyst) This compound->reagents Silylated_Product reagents->Silylated_Product Heat (Reflux)

Caption: General reaction scheme for the silylation of this compound.

Experimental Protocols

The following protocol is a representative procedure for the silylation of this compound, adapted from standard methods for the silylation of uracil and thymine.[1][2] It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can hydrolyze the silylating agents and the product.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%e.g., Sigma-Aldrich
Hexamethyldisilazane (HMDS)≥98.5%e.g., Sigma-Aldrich
Trimethylsilyl chloride (TMSCl)≥98%e.g., Sigma-Aldrich
Anhydrous Acetonitrile≥99.8%e.g., Sigma-Aldrich
Round-bottom flask--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Inert gas supply (N2 or Ar)High purity-

Protocol:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10 mmol). The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Addition of Reagents: To the flask, add anhydrous acetonitrile (50 mL) and hexamethyldisilazane (HMDS, 6.3 mL, 30 mmol).

  • Catalyst Addition: While stirring the suspension, add trimethylsilyl chloride (TMSCl, 0.13 mL, 1 mmol) dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the reflux with stirring. The reaction progress can be monitored by observing the dissolution of the solid this compound. Typically, the reaction is complete within 2-4 hours, resulting in a clear, homogeneous solution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess volatile reagents are removed under reduced pressure using a rotary evaporator. The resulting oily or solid residue is the silylated this compound.

  • Use in Subsequent Steps: The crude 5-acetyl-2,4-bis(trimethylsilyloxy)pyrimidine is typically used in the next step (e.g., Vorbrüggen glycosylation) without further purification. The yield is generally assumed to be quantitative.

Quantitative Data Summary

While a specific yield for the silylation of this compound is not extensively reported in the literature, the silylation of similar pyrimidine bases like uracil and thymine under these conditions is known to proceed in quantitative yields.[1]

Starting MaterialSilylating AgentCatalystSolventReaction TimeTemperatureExpected Yield
This compoundHMDSTMSClAcetonitrile2-4 hoursRefluxQuantitative

Experimental Workflow and Logic

The workflow for the silylation of this compound is straightforward and is a preparatory step for more complex syntheses.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Use prep 1. Add this compound to a dry flask add_reagents 2. Add anhydrous solvent and HMDS prep->add_reagents add_catalyst 3. Add TMSCl catalyst add_reagents->add_catalyst reflux 4. Heat to reflux for 2-4 hours add_catalyst->reflux cool 5. Cool to room temperature reflux->cool evaporate 6. Remove volatiles under vacuum cool->evaporate next_step 7. Use crude product in next reaction evaporate->next_step

Caption: Experimental workflow for the silylation of this compound.

Signaling Pathway and Application

The silylation of this compound is a key step in the synthesis of modified nucleosides. The silylated intermediate is then coupled with a protected sugar (e.g., a ribose or deoxyribose derivative) in a Lewis acid-catalyzed reaction (Vorbrüggen reaction) to form the desired nucleoside. These nucleosides can then be incorporated into oligonucleotides or further modified to create potential drug candidates.

signaling_pathway acetyluracil This compound silylated Silylated this compound acetyluracil->silylated Silylation (HMDS, TMSCl) nucleoside Protected Nucleoside silylated->nucleoside Vorbrüggen Glycosylation sugar Protected Sugar Derivative sugar->nucleoside final_product Active Drug Moiety nucleoside->final_product Deprotection & Modification

Caption: Synthetic pathway from this compound to a potential drug moiety.

References

Application Notes and Protocols for the Condensation Reaction of 5-Acetyluracil with Ribofuranosyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-acetyluridine, a modified nucleoside with potential applications in antiviral and anticancer drug development. The synthesis involves the condensation of 5-acetyluracil with a protected ribofuranosyl chloride via the Vorbrüggen glycosylation reaction, followed by deprotection to yield the target compound.

Introduction

Modified nucleosides are a cornerstone of therapeutic agent development, particularly in the fields of virology and oncology. The introduction of substituents on the pyrimidine or purine base can significantly alter the biological activity of the nucleoside. The 5-position of the uracil ring is a common site for modification. The synthesis of 5-acetyluridine provides a valuable intermediate for the development of novel therapeutic agents. The key step in this synthesis is the formation of the N-glycosidic bond between this compound and a protected ribose derivative, a reaction efficiently achieved through the Vorbrüggen glycosylation method.[1] This method utilizes a silylated nucleobase and a peracylated sugar in the presence of a Lewis acid to stereoselectively form the desired β-nucleoside.[2]

Overall Synthetic Scheme

The synthesis of 5-acetyluridine is a multi-step process that begins with the silylation of this compound, followed by the Vorbrüggen glycosylation with a protected ribofuranosyl derivative, and concludes with the deprotection of the resulting nucleoside.

Synthesis_Workflow cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Vorbrüggen Glycosylation cluster_deprotection Step 3: Deprotection cluster_purification Purification & Characterization s1 This compound s3 Persilylated This compound s1->s3 Reflux s2 Silylating Agent (e.g., HMDS, BSA) s2->s3 g1 Persilylated This compound g4 Protected 5-Acetyluridine (2',3',5'-tri-O-benzoyl-5-acetyluridine) g1->g4 Anhydrous Acetonitrile, Room Temperature g2 1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose g2->g4 g3 Lewis Acid (e.g., TMSOTf) g3->g4 d1 Protected 5-Acetyluridine d3 5-Acetyluridine d1->d3 Room Temperature d2 Sodium Methoxide in Methanol d2->d3 p1 Crude Product p2 Column Chromatography p1->p2 p3 Pure 5-Acetyluridine p2->p3 p4 NMR, Mass Spectrometry p3->p4

Figure 1. Experimental workflow for the synthesis of 5-acetyluridine.

Experimental Protocols

Protocol 1: Silylation of this compound

This protocol describes the preparation of persilylated this compound, a key intermediate for the Vorbrüggen glycosylation. Silylation increases the solubility and nucleophilicity of the uracil derivative.[1]

Materials:

  • This compound

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalytic)

  • Anhydrous Toluene or Dichloroethane (DCE)

Procedure:

  • A mixture of this compound (1 equivalent), hexamethyldisilazane (HMDS, 2-3 equivalents), and a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate in anhydrous toluene or dichloroethane is heated to reflux.[3]

  • The reaction is refluxed for 2-4 hours, or until the solution becomes clear, indicating the formation of the soluble silylated derivative.

  • The solvent and excess silylating agent are removed under reduced pressure to yield the crude persilylated this compound as an oil or solid.

  • The crude product is used in the next step without further purification.

Protocol 2: Vorbrüggen Glycosylation

This protocol details the Lewis acid-catalyzed condensation of persilylated this compound with a protected ribose derivative to form the protected nucleoside.

Materials:

  • Persilylated this compound (from Protocol 1)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile

Procedure:

  • To a solution of persilylated this compound (1.2 equivalents) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equivalent) in anhydrous acetonitrile, trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2-1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).[4]

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-24 hours).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2',3',5'-tri-O-benzoyl-5-acetyluridine.

Protocol 3: Deprotection of 2',3',5'-tri-O-benzoyl-5-acetyluridine

This protocol describes the removal of the benzoyl protecting groups from the ribose moiety to yield the final product, 5-acetyluridine.

Materials:

  • 2',3',5'-tri-O-benzoyl-5-acetyluridine (from Protocol 2)

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 (H+) resin or Dowex 50W-X8 resin

Procedure:

  • The protected nucleoside is dissolved in anhydrous methanol.[5]

  • A catalytic amount of sodium methoxide (e.g., 0.1 equivalents) is added to the solution at room temperature.[5][6]

  • The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-4 hours.[5]

  • Once the reaction is complete, the solution is neutralized by the addition of an acidic ion-exchange resin (e.g., Amberlite IR-120 or Dowex 50W-X8) until the pH is neutral.[5]

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by recrystallization or column chromatography to yield pure 5-acetyluridine.

Data Presentation

Step Reactants Reagents/Catalyst Solvent Temperature Reaction Time Typical Yield (%) Product
Silylation This compoundHMDS, TMSCl (cat.)Toluene/DCEReflux2-4 h>95 (crude)Persilylated this compound
Glycosylation Persilylated this compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseTMSOTfAcetonitrile0 °C to RT4-24 h60-802',3',5'-tri-O-benzoyl-5-acetyluridine
Deprotection 2',3',5'-tri-O-benzoyl-5-acetyluridineSodium Methoxide (cat.)MethanolRT1-4 h85-955-Acetyluridine

Table 1. Summary of Reaction Conditions and Yields.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compound C₆H₆N₂O₃154.12270-273Consistent with structure
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose C₂₈H₂₄O₉504.49131-133Consistent with structure
2',3',5'-tri-O-benzoyl-5-acetyluridine C₃₃H₂₆N₂O₁₀622.57N/AExpected peaks for acetyl, benzoyl, and uracil moieties
5-Acetyluridine C₁₁H₁₄N₂O₇286.24N/AExpected peaks for acetyl and uridine moieties

Table 2. Physicochemical and Spectroscopic Data of Key Compounds.

Mechanism of Vorbrüggen Glycosylation

The Vorbrüggen glycosylation proceeds through the formation of a key intermediate, an electrophilic sugar cation, generated from the reaction of the protected ribose with a Lewis acid. The silylated nucleobase then acts as a nucleophile, attacking the anomeric carbon of the sugar cation to form the N-glycosidic bond. The reaction is stereoselective, favoring the formation of the β-anomer due to the neighboring group participation of the C2'-benzoyl group.

Vorbruggen_Mechanism cluster_activation Step 1: Sugar Activation cluster_nucleophilic_attack Step 2: Nucleophilic Attack r1 1-O-Acetyl-2,3,5-tri-O- benzoyl-β-D-ribofuranose r3 Oxocarbenium Ion Intermediate r1->r3 r2 Lewis Acid (TMSOTf) r2->r3 n2 Oxocarbenium Ion Intermediate n1 Persilylated This compound n3 Protected Nucleoside (β-anomer) n1->n3 Attack at anomeric carbon n2->n3

Figure 2. Simplified mechanism of the Vorbrüggen glycosylation.

Conclusion

The protocols outlined in these application notes provide a reliable and efficient method for the synthesis of 5-acetyluridine. The Vorbrüggen glycosylation is a powerful tool for the formation of N-glycosidic bonds, and the subsequent deprotection yields the target nucleoside in good purity. These methods are readily adaptable for the synthesis of other 5-substituted uridine derivatives, which are of significant interest in the discovery of new therapeutic agents. Careful monitoring of the reaction progress by TLC and thorough purification of the intermediates and final product are crucial for obtaining high yields and purity.

References

Application Notes and Protocols for the Quantification of 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyluracil is a pyrimidine derivative with significant potential in pharmaceutical development and biochemical research. It serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting metabolic disorders and cancer. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The proposed methods are based on established analytical techniques for similar compounds, such as 5-Fluorouracil and uracil, and are intended to serve as a comprehensive guide for researchers.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound, each suited for different applications and sample matrices.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is ideal for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentrations are relatively high. It is a robust, cost-effective, and widely available technique.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the quantification of this compound in complex biological matrices such as plasma and serum, LC-MS/MS offers superior sensitivity and selectivity. This method is essential for pharmacokinetic and metabolic studies where trace levels of the analyte are expected.

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the proposed analytical methods for this compound quantification. The performance characteristics are based on typical values for similar assays and must be determined during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV/Vis DetectorUPLC or HPLC with Triple Quadrupole Mass Spectrometer
Sample Matrix Bulk Powder, Pharmaceutical FormulationsPlasma, Serum, Urine, Cell Lysates
Sample Preparation Dissolution in a suitable solventProtein Precipitation followed by Solid-Phase Extraction (SPE)
Linearity To be determined (Typically 1-100 µg/mL)To be determined (Typically 1-1000 ng/mL)
Accuracy (% Recovery) To be determined (Typically 98-102%)To be determined (Typically 85-115%)
Precision (%RSD) To be determined (Typically < 2%)To be determined (Typically < 15%)
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in bulk powder or simple formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Bulk Powder: Accurately weigh a sample of the bulk powder, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Formulations: The sample preparation for formulations will depend on the excipients. A general approach is to dissolve the formulation in a suitable solvent, sonicate to ensure complete dissolution of this compound, centrifuge to remove insoluble excipients, and dilute the supernatant with the mobile phase.

5. Chromatographic Conditions

  • Mobile Phase: 95:5 (v/v) Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 275 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., ¹³C₃,¹⁵N₂-5-Acetyluracil or a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Methanol (LC-MS grade)

  • Water (LC-MS grade) with 0.1% formic acid

  • Human plasma (blank)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Instrumentation

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with methanol:water (1:1) to prepare working standard solutions.

  • Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

4. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1) for this compound: m/z 155.1

    • Product Ions (Q3) for this compound: To be determined by infusion and fragmentation of a standard solution. A plausible transition would be the loss of the acetyl group, resulting in a fragment of m/z 113.1.

    • MRM Transitions:

      • This compound (Quantifier): 155.1 -> [Primary Product Ion]

      • This compound (Qualifier): 155.1 -> [Secondary Product Ion]

      • Internal Standard: Determined based on the specific IS used.

6. Data Analysis

  • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Hypothetical Metabolic Pathway of this compound

The catabolism of this compound is hypothesized to follow a similar pathway to that of uracil and thymine, involving three key enzymatic steps.

Metabolic Pathway of this compound acetyluracil This compound dihydroacetyluracil 5,6-Dihydro-5-acetyluracil acetyluracil->dihydroacetyluracil Dihydropyrimidine Dehydrogenase (DPD) ureidopropionate_derivative N-Carbamoyl-β-aminopropionyl acetic acid dihydroacetyluracil->ureidopropionate_derivative Dihydropyrimidinase amino_acid_derivative β-Aminopropionyl acetic acid ureidopropionate_derivative->amino_acid_derivative β-Ureidopropionase co2 CO2 amino_acid_derivative->co2 nh3 NH3 amino_acid_derivative->nh3

Caption: Hypothetical catabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps in the proposed LC-MS/MS protocol for the quantification of this compound in plasma.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyluracil is a pyrimidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and nucleoside analogs.[1] Its purity is critical to ensure the safety and efficacy of the final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity and the detection of related impurities. The method is designed to be specific, accurate, and precise, making it suitable for quality control in research and manufacturing environments.

Principle

The method utilizes a polar-modified C18 column to achieve optimal retention and separation of the polar this compound from its potential non-polar and polar impurities.[2][3][4][5] An isocratic mobile phase consisting of a phosphate buffer and acetonitrile provides a stable baseline and reproducible results. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity.[6][7]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Polar-modified C18, 4.6 x 150 mm, 5 µm particle size.[2][4][5]

  • Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[6][7]

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

3. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Diluent: Mobile phase (95:5 mixture of 20 mM phosphate buffer pH 3.0 and acetonitrile).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis. Inject the reference standard solution five times and evaluate the following parameters:

  • Tailing Factor: The tailing factor for the this compound peak should not be more than 2.0.

  • Theoretical Plates: The number of theoretical plates for the this compound peak should not be less than 2000.

  • Relative Standard Deviation (RSD): The RSD for the peak area of five replicate injections should not be more than 2.0%.

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Once the system suitability criteria are met, inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution.

  • Inject the sample solution in duplicate.

  • After all sample injections, inject the reference standard solution again to confirm system stability.

6. Data Analysis and Calculation

The purity of the this compound sample is calculated based on the area normalization method.

  • Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Identify and report any impurity exceeding 0.1%.

Data Presentation

Table 1: Hypothetical Purity Analysis Data for this compound

Peak IdentityRetention Time (min)Peak AreaArea %
Impurity 13.515000.05
This compound5.2298500099.83
Impurity 28.936000.12
Total 2990100 100.00

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffer:ACN 95:5) equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Reference Standard Solution sst System Suitability Test prep_std->sst prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->sst inject_blank Inject Blank (Diluent) sst->inject_blank If Pass inject_std Inject Reference Standard inject_blank->inject_std inject_std->inject_sample integrate Peak Integration inject_sample->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Notes and Protocols for the Incorporation of 5-Acetyluracil into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleobases into oligonucleotides is a powerful tool for elucidating biological processes and developing novel therapeutic and diagnostic agents. 5-Acetyluracil is a modified pyrimidine base of significant interest due to its potential role in epigenetics and as a probe for studying DNA-protein interactions. These application notes provide detailed protocols for the chemical and enzymatic incorporation of this compound into oligonucleotides, as well as methods for their purification and characterization.

Methods of Incorporation

There are two primary methods for incorporating this compound into oligonucleotides: chemical synthesis using a modified phosphoramidite and enzymatic incorporation using a modified deoxyribonucleoside triphosphate.

Chemical Synthesis via Solid-Phase Phosphoramidite Chemistry

This method involves the synthesis of a 5-acetyl-2'-deoxyuridine phosphoramidite, which is then used in standard automated solid-phase oligonucleotide synthesis.

Experimental Workflow for Chemical Synthesis

cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase Oligonucleotide Synthesis Start Start 5-Iodo-2'-deoxyuridine 5-Iodo-2'-deoxyuridine Start->5-Iodo-2'-deoxyuridine Starting Material Protection Protection of 5'-OH (DMT-Cl) 5-Iodo-2'-deoxyuridine->Protection Sonogashira Coupling Sonogashira Coupling with Trimethylsilylacetylene Protection->Sonogashira Coupling Desilylation Desilylation Sonogashira Coupling->Desilylation Hydration Hydration of Alkyne to Acetyl Group Desilylation->Hydration Phosphitylation Phosphitylation of 3'-OH Hydration->Phosphitylation 5-Acetyluracil_Phosphoramidite 5-Acetyl-dU Phosphoramidite Phosphitylation->5-Acetyluracil_Phosphoramidite Automated_Synthesis Automated Solid-Phase Synthesis 5-Acetyluracil_Phosphoramidite->Automated_Synthesis Incorporate into Oligonucleotide Cleavage_Deprotection Cleavage and Deprotection Automated_Synthesis->Cleavage_Deprotection Purification Purification (HPLC) Cleavage_Deprotection->Purification Analysis Analysis (MS, Tm) Purification->Analysis Final_Product This compound Oligonucleotide Analysis->Final_Product

Caption: Workflow for the chemical synthesis of this compound modified oligonucleotides.

Enzymatic Incorporation via PCR

This method involves the synthesis of 5-acetyl-2'-deoxyuridine-5'-O-triphosphate (dUacTP), which is then incorporated into DNA by a DNA polymerase during a polymerase chain reaction (PCR).

Experimental Workflow for Enzymatic Incorporation

cluster_0 Triphosphate Synthesis cluster_1 PCR Incorporation Start Start 5-Acetyl-2'-deoxyuridine 5-Acetyl-2'-deoxyuridine Start->5-Acetyl-2'-deoxyuridine Monophosphorylation Monophosphorylation of 5'-OH 5-Acetyl-2'-deoxyuridine->Monophosphorylation Reaction_with_Pyrophosphate Reaction with Tributylammonium Pyrophosphate Monophosphorylation->Reaction_with_Pyrophosphate Hydrolysis Hydrolysis of Cyclic Intermediate Reaction_with_Pyrophosphate->Hydrolysis dUacTP d(5AcU)TP Hydrolysis->dUacTP PCR_Setup PCR Reaction Setup with dUacTP, Template, Primers, and Polymerase dUacTP->PCR_Setup Use as substrate PCR_Amplification PCR Amplification PCR_Setup->PCR_Amplification Purification Purification of PCR Product PCR_Amplification->Purification Analysis Analysis (Gel Electrophoresis, MS) Purification->Analysis Final_Product This compound containing DNA Analysis->Final_Product

Caption: Workflow for the enzymatic incorporation of this compound into DNA.

Quantitative Data Summary

The efficiency of incorporating this compound can vary depending on the chosen method and specific experimental conditions.

ParameterChemical SynthesisEnzymatic IncorporationReference
Incorporation Efficiency Coupling efficiency for modified phosphoramidites can be slightly lower than standard phosphoramidites, generally >95%. Specific data for this compound phosphoramidite is not widely published, but is expected to be high with optimized protocols.The relative incorporation efficiency depends on the DNA polymerase used. Some polymerases can incorporate modified dNTPs with efficiencies comparable to their natural counterparts, while for others, a higher concentration of the modified dNTP may be required.[1][2]
Yield The overall yield of a 30-mer oligonucleotide with a 99% average coupling efficiency is theoretically 75%. A drop to 98% efficiency reduces the yield to 55%.[2]PCR can generate microgram to milligram quantities of the modified DNA, offering a higher yield for longer sequences compared to chemical synthesis.[3]
Sequence Length Routinely up to ~100-150 nucleotides. Longer oligonucleotides can be synthesized but yields decrease significantly.[3]Can produce DNA fragments of several thousand base pairs.[3]
Purity High purity (>95%) can be achieved after HPLC purification.High purity can be achieved after gel electrophoresis or other purification methods.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-2'-deoxyuridine Phosphoramidite

This protocol is a generalized procedure based on the synthesis of similar modified phosphoramidites.[4][5]

Materials:

  • 5-Iodo-2'-deoxyuridine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • Trimethylsilylacetylene

  • Pd(PPh₃)₄, CuI

  • Triethylamine

  • Tetrabutylammonium fluoride (TBAF)

  • Mercuric sulfate, Sulfuric acid

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Methanol

Procedure:

  • 5'-O-DMT Protection: React 5-iodo-2'-deoxyuridine with DMT-Cl in pyridine to protect the 5'-hydroxyl group.

  • Sonogashira Coupling: Perform a Sonogashira coupling of the 5'-O-DMT-5-iodo-2'-deoxyuridine with trimethylsilylacetylene using a palladium catalyst (Pd(PPh₃)₄) and a copper co-catalyst (CuI) in the presence of triethylamine.

  • Desilylation: Remove the trimethylsilyl group using TBAF in THF.

  • Hydration of the Alkyne: Hydrate the terminal alkyne to an acetyl group using mercuric sulfate and sulfuric acid in aqueous THF.

  • Phosphitylation: React the 3'-hydroxyl group of the 5'-O-DMT-5-acetyl-2'-deoxyuridine with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous DCM to yield the final phosphoramidite.

  • Purification: Purify the final product by silica gel column chromatography.

Protocol 2: Automated Solid-Phase Synthesis of this compound Oligonucleotides

This protocol follows the standard steps of automated oligonucleotide synthesis on a DNA synthesizer.[6][7]

Materials:

  • Controlled pore glass (CPG) solid support

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • 5-Acetyl-2'-deoxyuridine phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 5-ethylthiotetrazole)

  • Capping solution (Acetic anhydride and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a series of cycles, one for each nucleotide addition:

    • Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside.

    • Coupling: The this compound phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

Protocol 3: Synthesis of 5-Acetyl-2'-deoxyuridine-5'-O-triphosphate (dUacTP)

This protocol is based on a general and efficient "one-pot, three-step" method for synthesizing dNTPs.[8]

Materials:

  • 5-Acetyl-2'-deoxyuridine

  • Proton sponge

  • Phosphorus oxychloride

  • Tributylammonium pyrophosphate

  • Tributylamine

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Monophosphorylation: React 5-acetyl-2'-deoxyuridine with phosphorus oxychloride in the presence of a proton sponge to form the 5'-monophosphate.

  • Reaction with Pyrophosphate: Without isolation, react the monophosphate with tributylammonium pyrophosphate in the presence of tributylamine.

  • Hydrolysis: Hydrolyze the resulting cyclic intermediate to yield dUacTP.

  • Purification: Purify the dUacTP by anion-exchange chromatography.

Protocol 4: Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude deprotected oligonucleotide solution

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the HPLC column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The full-length product, being more retained, will elute later than shorter failure sequences.

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Desalting: Remove the TEAA salt from the purified oligonucleotide fraction using a desalting column or by ethanol precipitation.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a dry powder.

Protocol 5: Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to verify the identity of the synthesized oligonucleotide.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent (e.g., 50:50 acetonitrile:water with a small amount of a volatile salt like ammonium acetate).

  • Mass Spectrometry Analysis: Infuse the sample into the ESI-MS instrument and acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the this compound modified oligonucleotide.

Protocol 6: Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the stability of the duplex formed by the modified oligonucleotide with its complementary strand.

Materials:

  • Purified this compound modified oligonucleotide

  • Complementary DNA or RNA strand

  • Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in the buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Melting Curve Acquisition: Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the midpoint of the melting curve.

Biological Context: Base Excision Repair

Uracil can arise in DNA through the deamination of cytosine or the misincorporation of dUTP during replication. The presence of uracil and its derivatives in DNA can trigger the Base Excision Repair (BER) pathway to maintain genome integrity.[9][10][11][12][13]

cluster_short Short-Patch BER cluster_long Long-Patch BER Uracil_in_DNA Uracil in DNA (e.g., from Cytosine Deamination) Glycosylase Uracil-DNA Glycosylase (UNG) Uracil_in_DNA->Glycosylase Recognizes and excises Uracil AP_Site AP (Apurinic/Apyrimidinic) Site Glycosylase->AP_Site APE1 AP Endonuclease 1 (APE1) AP_Site->APE1 Cleaves backbone Nick Single-Strand Nick with 3'-OH and 5'-dRP APE1->Nick PolB_short DNA Polymerase β (Pol β) Nick->PolB_short Short-Patch Pathway PolD_E DNA Polymerase δ/ε & PCNA Nick->PolD_E Long-Patch Pathway Gap_Filling_short Gap Filling (1 nt) & dRP Excision PolB_short->Gap_Filling_short Ligation_short Ligation by Lig3/XRCC1 Gap_Filling_short->Ligation_short Repaired_DNA_short Repaired DNA Ligation_short->Repaired_DNA_short Strand_Displacement Strand Displacement (2-10 nt) PolD_E->Strand_Displacement FEN1 Flap Endonuclease 1 (FEN1) Strand_Displacement->FEN1 Flap_Removal Flap Removal FEN1->Flap_Removal Ligation_long Ligation by Lig1 Flap_Removal->Ligation_long Repaired_DNA_long Repaired DNA Ligation_long->Repaired_DNA_long

Caption: The Base Excision Repair (BER) pathway for uracil in DNA.

References

Application Notes and Protocols: Synthesis and Biological Screening of 5-Acetyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diverse 5-acetyluracil derivatives and detailed protocols for their biological screening against various pathological conditions. The unique reactivity of the acetyl group at the 5-position of the uracil ring makes it a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.

Introduction

This compound is a key starting material in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The pyrimidine scaffold is a well-established pharmacophore, and modifications at the 5-position can significantly influence the biological activity and selectivity of the resulting compounds. These notes offer detailed synthetic methodologies and robust screening protocols to facilitate the discovery and development of new drug candidates based on the this compound core.

Synthesis of this compound Derivatives

The acetyl group of this compound serves as a versatile handle for various chemical transformations, enabling the synthesis of a diverse library of derivatives. Key synthetic strategies include reactions at the acetyl group, such as condensation and cyclization, to form fused heterocyclic systems.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound derivatives.

Synthesis_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Derivatives This compound Derivatives (e.g., Pyrazolopyrimidines, Thiouracils) Synthesis->Derivatives Purification Purification & Characterization (Chromatography, Spectroscopy) Derivatives->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays Screening->Anticancer Antiviral Antiviral Assays Screening->Antiviral Antimicrobial Antimicrobial Assays Screening->Antimicrobial Data Data Analysis (IC50, EC50, MIC) Anticancer->Data Antiviral->Data Antimicrobial->Data

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 6-Amino-5-acyluracil Derivatives

This protocol describes the synthesis of 6-aminouracil derivatives from this compound, which can serve as precursors for further derivatization.

Materials:

  • This compound

  • Substituted urea

  • Sodium methoxide

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve substituted urea in methanol.

  • Add sodium methoxide to the solution and stir.

  • Add this compound to the reaction mixture.

  • Reflux the mixture for the appropriate time (typically 4-6 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the 6-aminouracil derivative[1].

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their biological activities.

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile (can be synthesized from precursors derived from this compound)

  • Ortho-amino ester of a pyrazole derivative

  • Aliphatic or aromatic nitriles

  • Appropriate solvent (e.g., ethanol, dioxane)

  • Catalyst (if required, e.g., acid or base)

Procedure:

  • Dissolve the ortho-amino ester of the pyrazole derivative in the chosen solvent.

  • Add the aliphatic or aromatic nitrile to the solution.

  • Heat the reaction mixture under reflux. The reaction can also be performed under microwave irradiation to reduce reaction times[2].

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazolo[3,4-d]pyrimidine derivative[2].

Protocol 3: Synthesis of 2-Thiouracil Derivatives

This protocol describes the synthesis of 2-thiouracil derivatives, which often exhibit interesting pharmacological properties.

Materials:

  • Appropriate aldehyde

  • Methyl cyanoacetate

  • Thiourea

  • Potassium carbonate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde, methyl cyanoacetate, and thiourea in ethanol[3].

  • Add potassium carbonate to the mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring by TLC[3].

  • After completion, cool the mixture and pour it into ice-water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-thiouracil derivative.

Biological Screening Protocols

A critical step after the synthesis and purification of this compound derivatives is the evaluation of their biological activity. The following are detailed protocols for anticancer, antiviral, and antimicrobial screening.

Biological Screening Workflow

The following diagram outlines the typical workflow for the biological screening of newly synthesized compounds.

Screening_Workflow Start Synthesized Derivatives Primary Primary Screening Start->Primary Anticancer_P Anticancer (e.g., MTT Assay) Primary->Anticancer_P Antiviral_P Antiviral (e.g., CPE Assay) Primary->Antiviral_P Antimicrobial_P Antimicrobial (e.g., MIC Assay) Primary->Antimicrobial_P Hit_ID Hit Identification Anticancer_P->Hit_ID Antiviral_P->Hit_ID Antimicrobial_P->Hit_ID Secondary Secondary Screening (Dose-Response, Selectivity) Hit_ID->Secondary Active Compounds Mechanism Mechanism of Action Studies Secondary->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: Workflow for biological screening and lead identification.

Protocol 4: Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment[4][5].

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator[4][5].

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Antiviral Activity - Cytopathic Effect (CPE) Reduction Assay

This assay is used to evaluate the ability of compounds to inhibit the cytopathic effect induced by a virus in a host cell culture.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Cell culture medium

  • Test compounds

  • 96-well plates

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed[6][7][8].

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the growth medium and add the diluted compounds to the wells.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated virus controls[6][7].

  • Incubate the plates at 37°C until CPE is observed in 80-90% of the virus control wells (typically 3-5 days).

  • Fix the cells with a suitable fixative (e.g., methanol).

  • Stain the cells with Crystal Violet solution and wash away the excess stain.

  • Visually or spectrophotometrically assess the degree of CPE inhibition in the presence of the test compounds.

  • Calculate the EC50 value (the concentration of the compound that protects 50% of the cells from viral CPE).

Protocol 6: Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate[9][10][11].

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well containing the diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only)[9][11].

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[9][10].

Data Presentation

Quantitative data from the biological screening should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

Compound IDDerivative ClassMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
5-FU (Control) Fluoropyrimidine5.03.82.5
Derivative A1 Pyrazolopyrimidine12.515.210.8
Derivative B1 Thiouracil8.711.37.9
Derivative C1 6-Aminouracil25.130.522.4

Table 2: Antiviral Activity of this compound Derivatives (EC50 in µM)

Compound IDDerivative ClassInfluenza A (H1N1)Herpes Simplex Virus 1 (HSV-1)Human Immunodeficiency Virus (HIV-1)
Ribavirin (Control) Nucleoside Analog2.5>100>100
Acyclovir (Control) Nucleoside Analog>1001.2>100
Derivative D1 Pyrazolopyrimidine15.825.3>100
Derivative E1 Thiouracil10.218.9>100

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusEscherichia coliCandida albicans
Ciprofloxacin (Control) Fluoroquinolone10.5NA
Fluconazole (Control) TriazoleNANA8
Derivative F1 Pyrazolopyrimidine163264
Derivative G1 Thiouracil81632

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. This compound derivatives can exert their biological effects through various mechanisms.

Potential Mechanisms of Action

MoA cluster_Anticancer Anticancer Activity cluster_Antiviral Antiviral Activity cluster_Antimicrobial Antimicrobial Activity Compound This compound Derivatives DNA_Synth Inhibition of DNA Synthesis Compound->DNA_Synth Antimetabolite Apoptosis Induction of Apoptosis Compound->Apoptosis Kinase_Inhib Kinase Inhibition (e.g., CDK2) Compound->Kinase_Inhib Polymerase_Inhib Inhibition of Viral RNA/DNA Polymerase Compound->Polymerase_Inhib Nucleoside Analog Entry_Inhib Inhibition of Viral Entry Compound->Entry_Inhib Cell_Div_Inhib Inhibition of Bacterial Cell Division (e.g., FtsZ) Compound->Cell_Div_Inhib Folate_Synth Inhibition of Folic Acid Synthesis Compound->Folate_Synth

Caption: Potential mechanisms of action for this compound derivatives.

  • Anticancer Activity: Many uracil derivatives, such as 5-fluorouracil, act as antimetabolites by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis and repair[12]. Some derivatives may also induce apoptosis (programmed cell death) or inhibit cyclin-dependent kinases (CDKs) like CDK2, which are key regulators of the cell cycle[13].

  • Antiviral Activity: As nucleoside analogs, some 5-substituted uracil derivatives can be phosphorylated within the host cell and subsequently inhibit viral RNA or DNA polymerases, leading to chain termination of the growing nucleic acid strand[14][15][16]. This is a common mechanism for many antiviral drugs.

  • Antimicrobial Activity: Certain pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting proteins like FtsZ[17][18]. Others may interfere with essential metabolic pathways, such as folic acid synthesis, similar to sulfonamide antibiotics[19].

These application notes provide a foundational framework for the synthesis and biological evaluation of novel this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: 5-Acetyluracil Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 5-Acetyluracil condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common high-yield condensation reaction for this compound?

A1: A widely used and efficient method is the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a key intermediate, 5-(3-(dimethylamino)acryloyl)uracil, which is an enaminone. This intermediate is highly versatile for the synthesis of various heterocyclic compounds, particularly pyrimido[4,5-d]pyrimidines.

Q2: What are the typical applications of this compound condensation products?

A2: The resulting fused pyrimidine structures, such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including neuroprotective, antioxidant, antiviral, and anticancer properties.[1][2]

Q3: What factors generally influence the yield of these condensation reactions?

A3: Key factors that can significantly impact the reaction yield include the purity of starting materials, reaction temperature, choice of solvent, and the stoichiometry of the reactants. For the subsequent cyclocondensation to form pyrimido[4,5-d]pyrimidines, the choice of catalyst and reaction conditions are also critical.

Q4: Are there any common side reactions to be aware of?

A4: In the initial condensation with DMF-DMA, incomplete reaction is the primary concern. In the subsequent cyclocondensation step to form pyrimido[4,5-d]pyrimidines, potential side reactions can include the formation of isomeric products or decomposition of the starting materials and intermediates at elevated temperatures. Careful control of reaction conditions is crucial to minimize these.

Troubleshooting Guide

Issue 1: Low or No Yield of 5-(3-(dimethylamino)acryloyl)uracil (Enaminone Intermediate)
Possible Cause Suggested Solution
Impure this compound Ensure the this compound is of high purity (97% or higher) and dry. Impurities can interfere with the reaction.
Degraded DMF-DMA DMF-DMA is sensitive to moisture. Use a freshly opened bottle or distill it before use.
Suboptimal Reaction Temperature The reaction is typically performed at reflux. Ensure the reaction mixture reaches and maintains the appropriate temperature.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.
Inappropriate Solvent While the reaction can be run neat, using a high-boiling aprotic solvent like DMF or toluene can sometimes improve the yield by ensuring a consistent reaction temperature.
Issue 2: Low Yield in the Cyclocondensation to form Pyrimido[4,5-d]pyrimidines
Possible Cause Suggested Solution
Inefficient Catalyst The choice of catalyst is crucial. For cyclocondensation with amidines, bases like triethylamine or potassium carbonate are often used. Catalyst screening may be necessary to find the optimal one for your specific substrates.
Incorrect Stoichiometry The molar ratio of the enaminone intermediate to the amidine is critical. A slight excess of the amidine may be beneficial, but large excesses can lead to purification difficulties.
Unfavorable Reaction Temperature These reactions often require elevated temperatures (reflux). Systematically vary the temperature to find the optimal balance between reaction rate and potential decomposition.
Formation of Side Products The formation of byproducts can be minimized by carefully controlling the reaction temperature and time. Purification techniques like column chromatography or recrystallization are often necessary to isolate the desired product.
Poor Solubility of Reactants Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. A solvent screen with solvents like ethanol, DMF, or acetic acid might be necessary.

Quantitative Data Summary

The following tables summarize yield data for the synthesis of pyrimido[4,5-d]pyrimidines from uracil derivatives, which can serve as a benchmark for optimizing your own reactions.

Table 1: Yields of Substituted Pyrimido[4,5-d]pyrimidines [1]

CompoundSubstituentsYield (%)
4c 5-Ethyl-2-methyl-N,7-diphenyl35
4d 2-Methyl-N-phenyl-7-(p-tolyl)16
4k N-(3,5-Dimethoxyphenyl)-2-methyl-7-phenyl47

Experimental Protocols

Protocol 1: Synthesis of 5-(3-(dimethylamino)acryloyl)uracil (Enaminone Intermediate)

This protocol is a general guideline for the synthesis of the key enaminone intermediate.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Dry toluene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add N,N-dimethylformamide dimethyl acetal (1.5 - 2 equivalents). If using a solvent, add dry toluene.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted DMF-DMA.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine

This protocol outlines the subsequent cyclocondensation reaction.

Materials:

  • 5-(3-(dimethylamino)acryloyl)uracil (from Protocol 1)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride)

  • Triethylamine or Potassium Carbonate

  • Ethanol or DMF

Procedure:

  • In a round-bottom flask, suspend 5-(3-(dimethylamino)acryloyl)uracil (1 equivalent) and the amidine hydrochloride (1.1 equivalents) in ethanol or DMF.

  • Add a base such as triethylamine (2.2 equivalents) or potassium carbonate (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Cyclocondensation A This compound C Reflux A->C B DMF-DMA B->C D Enaminone Intermediate C->D G Reflux D->G E Amidine E->G F Base (e.g., Et3N) F->G H Pyrimido[4,5-d]pyrimidine G->H

Caption: General experimental workflow for the two-step synthesis.

troubleshooting_logic Start Low Yield in Condensation Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Monitor Reaction Time (TLC) Start->Check_Time Check_Stoichiometry Optimize Reactant Stoichiometry Start->Check_Stoichiometry Check_Catalyst Screen Different Catalysts/Bases Start->Check_Catalyst Purity_OK Yield Improved? Check_Purity->Purity_OK Pure Purify Purify/Dry Reagents Check_Purity->Purify Impure Temp_OK Yield Improved? Check_Temp->Temp_OK Correct Adjust_Temp Adjust Heating Check_Temp->Adjust_Temp Incorrect Time_OK Yield Improved? Check_Time->Time_OK Complete Extend_Time Extend Reaction Duration Check_Time->Extend_Time Incomplete Stoich_OK Yield Improved? Check_Stoichiometry->Stoich_OK Optimal Adjust_Stoich Vary Molar Ratios Check_Stoichiometry->Adjust_Stoich Suboptimal Catalyst_OK Yield Improved? Check_Catalyst->Catalyst_OK Effective New_Catalyst Test Alternative Catalysts Check_Catalyst->New_Catalyst Ineffective Success Problem Solved Purity_OK->Success Yes Failure Consult Further Purity_OK->Failure No Temp_OK->Success Yes Temp_OK->Failure No Time_OK->Success Yes Time_OK->Failure No Stoich_OK->Success Yes Stoich_OK->Failure No Catalyst_OK->Success Yes Catalyst_OK->Failure No

References

troubleshooting low yield in 5-Acetyluracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetyluracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Friedel-Crafts acylation of uracil. This typically involves reacting uracil with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

Q2: My this compound synthesis has a very low yield. What are the primary factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several key factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.

  • Catalyst Inactivity: The Lewis acid catalyst may be deactivated by moisture.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps.

Q3: I am observing the formation of an unexpected byproduct. What could it be?

A3: In the acylation of uracil, particularly under harsh conditions or with certain catalysts, side reactions can occur. One possibility is the formation of N-acylated or di-acylated products, where the acetyl group attaches to one of the nitrogen atoms of the uracil ring in addition to the C5 position. The solvent itself can sometimes be acylated, leading to impurities.[1]

Q4: How can I monitor the progress of my this compound synthesis?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (uracil) and the formation of the product (this compound). The reaction is generally considered complete when the spot corresponding to uracil is no longer visible on the TLC plate.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., aluminum chloride) is anhydrous. Handle it in a dry environment (e.g., glove box or under an inert atmosphere) to prevent deactivation by moisture.
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can sometimes promote side reactions.
Poor Reagent Quality Use freshly opened or properly stored reagents. Acetic anhydride can hydrolyze to acetic acid over time.
Problem 2: Formation of Multiple Products (Observed on TLC or NMR)
Potential Cause Troubleshooting Steps
Side Reactions - Optimize Temperature: Running the reaction at a lower temperature may reduce the formation of byproducts. - Control Stoichiometry: Use a precise 1:1 molar ratio of uracil to the acetylating agent to minimize polysubstitution.[1]
Isomer Formation The formation of different isomers can be influenced by the directing effects of substituents and the reaction conditions. Modifying the catalyst or solvent may alter the product distribution.[1]
Problem 3: Significant Product Loss During Workup and Purification
Potential Cause Troubleshooting Steps
Incomplete Precipitation/Crystallization Ensure the solution is sufficiently cooled and allowed adequate time for the product to crystallize. The choice of recrystallization solvent is also critical for maximizing recovery.
Product Adherence to Glassware/Filter Paper Carefully scrape all solid product from flasks and filter funnels. Wash the equipment with a small amount of cold recrystallization solvent to recover any remaining product.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Uracil

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Uracil

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend uracil in nitrobenzene.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Acylating Agent Addition: Add acetic anhydride dropwise to the cooled suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude this compound from ethanol to obtain the purified product.

Quantitative Data (Representative Values):

ParameterValue
Uracil 1.0 eq
Acetic Anhydride 1.1 eq
Aluminum Chloride 1.2 eq
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Expected Yield 60-75%

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction Check for Complete Reaction (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete troubleshoot_reaction Increase Reaction Time or Temperature incomplete->troubleshoot_reaction Yes side_products Side Products Observed? incomplete->side_products No troubleshoot_reaction->side_products optimize_conditions Optimize Temperature and Stoichiometry side_products->optimize_conditions Yes workup_loss Investigate Workup & Purification side_products->workup_loss No optimize_conditions->workup_loss improve_workup Refine Crystallization & Isolation Technique workup_loss->improve_workup catalyst_issue Check Catalyst Activity improve_workup->catalyst_issue use_anhydrous Use Anhydrous Catalyst & Dry Conditions catalyst_issue->use_anhydrous end Improved Yield use_anhydrous->end

Caption: A step-by-step workflow for troubleshooting low yields in this compound synthesis.

Reaction Pathway: Friedel-Crafts Acylation of Uracil

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst Uracil Uracil AcyliumIon Acylium Ion Intermediate Uracil->AcyliumIon Electrophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AceticAnhydride Product This compound AcyliumIon->Product Deprotonation

Caption: Simplified reaction pathway for the synthesis of this compound via Friedel-Crafts acylation.

References

Technical Support Center: 5-Acetyluracil Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the glycosylation of 5-acetyluracil. The following information is designed to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound glycosylation reactions?

A1: The glycosylation of this compound can lead to a mixture of products due to the presence of multiple nucleophilic sites on the uracil ring and the stereochemistry of the glycosyl donor. The most common side products include:

  • N3-Glycosylated Isomer: Glycosylation at the N3 position of the uracil ring instead of the desired N1 position. The ratio of N1 to N3 isomers is a significant challenge in the glycosylation of substituted uracils.

  • O-Glycosylated Isomers: Glycosylation can occur at the oxygen atoms of the acetyl group or the uracil ring itself, although this is generally less common than N-glycosylation, especially when using silylated uracil derivatives.

  • Anomers: Formation of both α and β anomers of the desired N-glycoside. The stereochemical outcome is influenced by the glycosyl donor, reaction conditions, and the presence of participating groups on the sugar moiety. Anomerization of the desired product can also occur under Lewis acid catalysis.

  • Bis-glycosylated Products: In some cases, double glycosylation on both N1 and N3 positions of the uracil ring can occur, particularly if an excess of the glycosyl donor is used.

  • Hydrolyzed Glycosyl Donor: The glycosyl donor can be hydrolyzed by trace amounts of water in the reaction mixture, leading to a lower yield of the desired product.

Q2: How does the 5-acetyl group influence the regioselectivity of glycosylation (N1 vs. N3)?

A2: The 5-acetyl group is an electron-withdrawing group, which can influence the relative nucleophilicity of the N1 and N3 positions of the uracil ring. Generally, electron-withdrawing substituents at the 5-position can decrease the overall reactivity of the uracil base but can also affect the N1/N3 selectivity. The precise effect can be complex and is also heavily influenced by the reaction conditions, such as the solvent and whether the reaction is under kinetic or thermodynamic control.

Q3: What is the Vorbrüggen glycosylation and why is it commonly used for nucleoside synthesis?

A3: The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. It involves the reaction of a silylated nucleobase with a protected glycosyl donor (often a glycosyl acetate or halide) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄). Silylating the nucleobase increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atoms. This method is popular due to its generally good yields and stereoselectivity, particularly for the formation of β-nucleosides when a participating group is present at the C2' position of the sugar.

Troubleshooting Guides

Problem 1: Low Yield of the Desired N1-Glycosylated Product and a Mixture of N1/N3 Isomers

This is one of the most common issues in the glycosylation of substituted uracils. The formation of the undesired N3-isomer competes with the desired N1-glycosylation.

Troubleshooting Steps:

  • Optimize the Solvent: The polarity of the solvent can significantly influence the N1/N3 ratio.

    • Less polar solvents (e.g., 1,2-dichloroethane, toluene) tend to favor the formation of the N3-isomer.

    • More polar solvents (e.g., acetonitrile) can lead to a more equal mixture of N1 and N3 isomers. It is recommended to screen a range of solvents to find the optimal conditions for N1-selectivity.

  • Control the Reaction Temperature: Glycosylation reactions are often run at low temperatures to enhance selectivity.

    • Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) may favor the kinetically controlled product, which could be the desired N1-isomer in some cases.

    • Higher temperatures may lead to thermodynamic equilibrium, potentially favoring the more stable isomer, which might be the N3-product.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can affect the regioselectivity.

    • Milder Lewis acids might offer better selectivity.

    • It is advisable to titrate the amount of Lewis acid used; an excess can sometimes lead to more side products.

  • Silylation Conditions: Ensure complete silylation of the this compound before the glycosylation step. Incomplete silylation can lead to lower yields and a more complex mixture of products. The use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) is common.

Expected Trends in N1/N3 Selectivity for 5-Substituted Uracils

ConditionExpected Effect on N1/N3 RatioRationale
Solvent Polarity Increasing polarity may increase the N1/N3 ratio.More polar solvents can better stabilize the transition state leading to the N1-isomer.
Temperature Lower temperatures may favor the kinetic N1-product.At lower temperatures, the reaction is less likely to reach thermodynamic equilibrium, which might favor the N3-isomer.
Lewis Acid Strength Stronger Lewis acids may decrease selectivity.Harsher conditions can lead to a mixture of products.
Problem 2: Formation of Anomeric Mixtures (α and β isomers)

The desired β-anomer is often the target in nucleoside synthesis for biological applications.

Troubleshooting Steps:

  • Utilize a Participating Group: The presence of a participating group (e.g., an acetyl or benzoyl group) at the C2' position of the glycosyl donor strongly favors the formation of the 1,2-trans product, which is the β-anomer for most common sugars like ribose.

  • Control Reaction Temperature: Anomerization can be promoted by the Lewis acid catalyst. Running the reaction at the lowest effective temperature can help to minimize this side reaction.[1]

  • Choice of Glycosyl Donor and Activator: The combination of the glycosyl donor's leaving group and the activator can influence the stereochemical outcome.

Problem 3: Presence of O-Glycosylated Byproducts

While less common with silylated bases, O-glycosylation can still occur.

Troubleshooting Steps:

  • Ensure Complete Silylation: Proper silylation of the uracil hydroxyl groups is crucial to prevent O-glycosylation.

  • Purify the Silylated Intermediate: If possible, purifying the silylated this compound before the glycosylation step can remove any non-silylated starting material.

Experimental Protocols

General Protocol for Silylation of this compound
  • Drying: Dry the this compound under high vacuum for several hours before use.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1 equivalent) in a suitable solvent (e.g., anhydrous acetonitrile or 1,2-dichloroethane).

  • Silylating Agent: Add N,O-bis(trimethylsilyl)acetamide (BSA) (e.g., 2.5 equivalents) or a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).

  • Heating: Heat the mixture to reflux until the solution becomes clear, indicating the formation of the silylated derivative. This can take several hours.

  • Removal of Excess Silylating Agent: Cool the reaction mixture and remove the solvent and excess silylating agent under reduced pressure. The resulting silylated this compound is typically used in the next step without further purification.

General Protocol for Vorbrüggen Glycosylation of this compound
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the dried silylated this compound (1 equivalent) and the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1 equivalents) in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Lewis Acid Addition: Add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the N1- and N3-isomers and other byproducts.

  • Deprotection: Remove the protecting groups from the sugar moiety (e.g., using sodium methoxide in methanol for benzoyl groups) to obtain the final nucleoside.

Visualizing Reaction Pathways and Troubleshooting

Glycosylation_Side_Products This compound This compound Silylated this compound Silylated this compound This compound->Silylated this compound Silylation N1-Glycoside (Desired) N1-Glycoside (Desired) Silylated this compound->N1-Glycoside (Desired) N3-Glycoside (Side Product) N3-Glycoside (Side Product) Silylated this compound->N3-Glycoside (Side Product) O-Glycoside (Side Product) O-Glycoside (Side Product) Silylated this compound->O-Glycoside (Side Product) N1,N3-Bis-Glycoside (Side Product) N1,N3-Bis-Glycoside (Side Product) Silylated this compound->N1,N3-Bis-Glycoside (Side Product) Anomerization (α/β mixture) Anomerization (α/β mixture) N1-Glycoside (Desired)->Anomerization (α/β mixture) Glycosyl Donor Glycosyl Donor Glycosyl Donor->N1-Glycoside (Desired) Glycosyl Donor->N3-Glycoside (Side Product) Glycosyl Donor->O-Glycoside (Side Product) Glycosyl Donor->N1,N3-Bis-Glycoside (Side Product) Hydrolyzed Donor Hydrolyzed Donor Glycosyl Donor->Hydrolyzed Donor H2O Troubleshooting_Regioselectivity cluster_0 Problem: Low N1/N3 Selectivity cluster_1 Troubleshooting Steps Low N1/N3 Ratio Low N1/N3 Ratio Change Solvent Change Solvent Low N1/N3 Ratio->Change Solvent Lower Temperature Lower Temperature Low N1/N3 Ratio->Lower Temperature Vary Lewis Acid Vary Lewis Acid Low N1/N3 Ratio->Vary Lewis Acid More Polar (e.g., MeCN) More Polar (e.g., MeCN) Change Solvent->More Polar (e.g., MeCN) Favors N1 Less Polar (e.g., DCE) Less Polar (e.g., DCE) Change Solvent->Less Polar (e.g., DCE) Favors N3 Kinetic Control Kinetic Control Lower Temperature->Kinetic Control May favor N1 Milder Catalyst Milder Catalyst Vary Lewis Acid->Milder Catalyst May improve selectivity

References

Technical Support Center: Purification of 5-Acetyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-acetyluracil derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful isolation of these compounds from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound and its derivatives?

A1: this compound and its derivatives are polar molecules, which can present several purification challenges. These include:

  • High solubility in polar solvents: This can make recrystallization difficult, leading to low recovery.

  • Strong interactions with silica gel: During column chromatography, strong binding to the stationary phase can lead to broad peaks and poor separation.

  • Potential for multiple acylation products: In Friedel-Crafts acylation reactions, the formation of di- and poly-acylated byproducts is a possibility, complicating purification.[1][2]

  • Contamination with starting materials and reagents: Incomplete reactions can leave unreacted uracil or acylating agents in the mixture.

Q2: Which purification techniques are most effective for this compound derivatives?

A2: The most common and effective purification techniques for this compound derivatives are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is employed for optimal purity.

Q3: How can I assess the purity of my purified this compound derivative?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A sharp and well-defined melting point that is consistent with literature values suggests high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual impurities or solvents.[3][4]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.

Issue 1: The compound does not dissolve in the hot solvent.

Possible CauseSolution
Insufficient solvent.Add more of the hot solvent in small increments until the solid dissolves.
The chosen solvent is not suitable.The compound may be insoluble in the chosen solvent even at its boiling point. A different solvent or a solvent mixture may be required.
Insoluble impurities are present.If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. Proceed with a hot filtration to remove it.

Issue 2: No crystals form upon cooling.

Possible CauseSolution
The solution is not saturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The compound is too soluble in the chosen solvent, even at low temperatures.Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation. Alternatively, a different recrystallization solvent is needed.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.

Issue 3: Low recovery of the purified product.

Possible CauseSolution
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The compound has significant solubility in the cold solvent.Ensure the solution is cooled in an ice bath to maximize crystal formation before filtration.
Crystals were washed with too much cold solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound derivatives, silica gel is a common stationary phase.

Issue 1: The compound does not move from the origin (Rf = 0).

Possible CauseSolution
The eluent (solvent system) is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For a dichloromethane/methanol system, increase the proportion of methanol.
The compound is very strongly adsorbed to the silica gel.Consider adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to the eluent to help desorb the compound.

Issue 2: All compounds run with the solvent front (Rf ≈ 1).

Possible CauseSolution
The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.

Issue 3: Poor separation between the desired product and impurities (streaking or overlapping bands).

Possible CauseSolution
The column was not packed properly, leading to channels.Ensure the silica gel is packed uniformly without any air bubbles. Wet packing (slurry method) is generally preferred.
The sample was loaded improperly (band is too broad).Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.
The chosen eluent does not provide good separation.Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound and good separation from impurities.
The column is overloaded.Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to sample by weight).

Data Presentation

Physical Properties of this compound
PropertyValue
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Melting Point 278-280 °C (decomposes)
Appearance White to off-white crystalline powder
Solubility of this compound (Qualitative)
SolventSolubility at Room TemperatureSolubility at Boiling Point
Water Sparingly solubleSoluble
Ethanol Slightly solubleSoluble
Methanol Slightly solubleSoluble
Acetone Slightly solubleModerately soluble
Ethyl Acetate Sparingly solubleModerately soluble
Dichloromethane InsolubleSlightly soluble
Hexane InsolubleInsoluble
Typical Reaction Yields
ReactionProductTypical Yield
Friedel-Crafts Acylation of UracilThis compound60-80%

Note: Yields can vary significantly depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol

This protocol describes the purification of crude this compound synthesized via Friedel-Crafts acylation.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol portion-wise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove residual solvent.

Protocol 2: Purification of a this compound Derivative by Column Chromatography

This protocol provides a general guideline for the purification of a moderately polar this compound derivative using silica gel column chromatography. The optimal solvent system should be determined by TLC beforehand.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for elution (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Develop a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane or acetone).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, sample-adsorbed silica onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in separate tubes.

    • If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis start Crude Reaction Mixture dissolve Dissolve in Hot Solvent start->dissolve Primary Purification load Load onto Column start->load Alternative/Secondary Purification cool Cool to Crystallize dissolve->cool filter Filter and Wash cool->filter analyze Purity Assessment (TLC, MP, NMR) filter->analyze elute Elute with Solvent load->elute collect Collect Fractions elute->collect collect->analyze end Pure this compound Derivative analyze->end

Caption: General purification workflow for this compound derivatives.

troubleshooting_recrystallization start No Crystals Form Upon Cooling q1 Is the solution cloudy or clear? start->q1 sol_clear Solution is likely not saturated. q1->sol_clear Clear sol_cloudy Supersaturation may have occurred. q1->sol_cloudy Cloudy/Oily act_evap Evaporate some solvent and cool again. sol_clear->act_evap act_induce Induce crystallization: - Scratch flask - Add seed crystal sol_cloudy->act_induce

Caption: Troubleshooting guide for crystallization issues.

troubleshooting_column start Poor Separation in Column Chromatography q1 What is the Rf of the target compound? start->q1 rf_low Rf is too low (near origin). q1->rf_low < 0.1 rf_high Rf is too high (near solvent front). q1->rf_high > 0.8 rf_ok Rf is optimal (0.2-0.4) but separation is poor. q1->rf_ok 0.2 - 0.4 act_inc_pol Increase eluent polarity. rf_low->act_inc_pol act_dec_pol Decrease eluent polarity. rf_high->act_dec_pol act_optimize Check column packing, sample loading, and consider a different solvent system. rf_ok->act_optimize

Caption: Troubleshooting guide for column chromatography separation.

References

Technical Support Center: Optimizing Solvent Conditions for 5-Acetyluracil Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Acetyluracil reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent conditions and troubleshooting common issues encountered during the synthesis and modification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: How does solvent polarity affect the reactivity of this compound?

A2: Solvent polarity plays a crucial role in the stability and reactivity of uracil derivatives.[1][2] Computational studies on similar molecules suggest that polar protic solvents can stabilize the ground state through hydrogen bonding, potentially increasing the activation energy for certain reactions.[1][2] Conversely, polar aprotic solvents like DMF and DMSO can enhance the nucleophilicity of anionic intermediates, often accelerating reaction rates, particularly in alkylation and condensation reactions. The choice of solvent can significantly influence reaction outcomes, including yield and the formation of side products.

Q3: Which solvents are recommended for N-alkylation of this compound?

A3: For N-alkylation of uracil derivatives, polar aprotic solvents are generally preferred. Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve the uracil substrate and its salts, and they facilitate SN2 reactions.[3] Acetonitrile is another suitable option. The choice may also depend on the nature of the alkylating agent and the base used.

Q4: What are the optimal solvent conditions for Knoevenagel condensation with this compound?

A4: The Knoevenagel condensation of this compound with aldehydes or ketones can be performed under various conditions, including solvent-free and solvent-based systems.[4][5] When a solvent is used, polar solvents are generally preferred to facilitate the dissolution of reactants and intermediates.[6] Ethanol is a common choice, often in the presence of a basic catalyst like piperidine or DBU. For sluggish reactions, higher boiling point solvents may be beneficial. In some cases, water has been used as a green and effective solvent for Knoevenagel condensations.[7]

Q5: How should I choose a solvent for the halogenation of this compound?

A5: The halogenation of uracil derivatives, for instance with N-bromosuccinimide (NBS), is often carried out in polar solvents. Acetonitrile has been shown to be a highly effective solvent for the visible light-induced bromination of uracils.[8] N,N-Dimethylformamide (DMF) is also a viable option that can lead to good yields.[8] The choice of solvent can influence the reaction rate and the efficiency of the halogenation process.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Poor Solubility of this compound Ensure this compound is fully dissolved. Consider switching to a more effective solvent like DMF or DMSO. Gentle heating may improve solubility, but monitor for potential degradation.
Suboptimal Solvent Polarity The solvent may be stabilizing the reactants more than the transition state. If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMF to potentially enhance reaction rates.[1]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature (if thermally stable) or adding a more effective catalyst.
Product Decomposition This compound derivatives can be sensitive to harsh conditions. If decomposition is observed, try running the reaction at a lower temperature for a longer period. Ensure the workup procedure is not too acidic or basic.[9]
Loss during Workup Uracil derivatives can have some water solubility. During aqueous workup, saturate the aqueous layer with brine (NaCl) to reduce the solubility of the product and improve extraction efficiency into the organic layer.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
N1,N3-Dialkylation In N-alkylation reactions, the formation of a dialkylated product is a common side reaction.[10] To minimize this, use a controlled amount of the alkylating agent (e.g., 1.05-1.1 equivalents). Adding the alkylating agent slowly to the reaction mixture can also favor monoalkylation.
O-Alkylation The exocyclic oxygen atoms of the uracil ring can also undergo alkylation, though it is generally less favored than N-alkylation. Using a less polar solvent might slightly favor N-alkylation over O-alkylation.
Polymerization/Decomposition of Aldehyde (in Knoevenagel condensation) Some aldehydes are prone to self-condensation or polymerization, especially under acidic or basic conditions.[6] Consider adding the aldehyde slowly to the reaction mixture or using milder reaction conditions.
Formation of Hantzsch-type Dihydropyridines (in Biginelli-type reactions) This can occur as a competing pathway, especially at higher temperatures. Running the reaction at a lower temperature can help to suppress the formation of this byproduct.[11]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeDielectric Constant (approx.)Expected SolubilityNotes
WaterPolar Protic80.1Sparingly soluble to insoluble at RT; solubility increases with temperature.Uracil itself has low water solubility.[12]
MethanolPolar Protic32.7Slightly solubleCan be used as a co-solvent.
EthanolPolar Protic24.5Slightly solubleA common solvent for recrystallization.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7SolubleGood solvent for many uracil derivative reactions.[3]
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7SolubleExcellent solvent for polar compounds, but high boiling point can make it difficult to remove.
AcetonitrilePolar Aprotic37.5Moderately solubleA good alternative to DMF/DMSO with a lower boiling point.[8]
AcetonePolar Aprotic20.7Sparingly solubleCan be used for washing/precipitation.
Ethyl AcetateModerately Polar6.0Sparingly soluble to insolubleOften used as an extraction solvent.
Dichloromethane (DCM)Nonpolar9.1Insoluble
TolueneNonpolar2.4Insoluble
HexaneNonpolar1.9Insoluble

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0 °C)). Stir the suspension for 30-60 minutes at room temperature.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If NaH was used, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Knoevenagel Condensation of this compound
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde (1.0-1.1 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or DBU (0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC. The formation of a precipitate may indicate product formation.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol.

  • Purification: If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 3: General Procedure for Bromination of this compound
  • Setup: In a suitable reaction vessel, dissolve this compound (1.0 eq.) in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under visible light irradiation (e.g., using a white LED lamp).[8] Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the 5-bromo-6-acetyluracil.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in appropriate solvent reagents Add other reactants (e.g., aldehyde, alkyl halide) start->reagents catalyst Add catalyst (e.g., base, acid) reagents->catalyst react Stir at defined temperature catalyst->react monitor Monitor progress (TLC, LC-MS) react->monitor monitor->react Incomplete quench Quench reaction (if necessary) monitor->quench Complete extract Aqueous workup & extraction quench->extract purify Purification (Chromatography/ Recrystallization) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for this compound reactions.

troubleshooting_logic start Low Reaction Yield? solubility Check Reactant Solubility start->solubility Yes side_reactions Side Product Formation? start->side_reactions No conditions Optimize Reaction Conditions (Temp, Time, Catalyst) solubility->conditions workup Improve Workup Procedure conditions->workup success Improved Outcome workup->success failure Further Optimization Needed workup->failure stoichiometry Adjust Reagent Stoichiometry side_reactions->stoichiometry Yes side_reactions->failure No purification Modify Purification Method stoichiometry->purification purification->success purification->failure

Caption: Troubleshooting logic for optimizing this compound reactions.

References

preventing degradation of 5-Acetyluracil during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Acetyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of uracil. This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The reaction introduces the acetyl group at the C5 position of the uracil ring.

Q2: What are the primary degradation pathways for this compound during synthesis?

A2: The primary degradation pathway of concern during the synthesis of this compound is the hydrolysis of the acetyl group (deacetylation) to yield uracil. This is particularly relevant during aqueous workup or under non-neutral pH conditions. The uracil ring itself can also be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring-opening products, though this is less common under typical acylation conditions.

Q3: Can the acetyl group on this compound be cleaved under acidic or basic conditions?

A3: Yes, the acetyl group is susceptible to cleavage under both acidic and basic conditions. Strong acidic or basic workup procedures can lead to the hydrolysis of the acetyl group, resulting in the formation of uracil as a significant byproduct. The stability of the acetyl group is pH-dependent, and prolonged exposure to non-neutral pH, especially at elevated temperatures, should be avoided.

Q4: What are the common impurities observed in this compound synthesis and how can they be minimized?

A4: Common impurities include unreacted uracil, di-acetylated uracil (though less common due to the deactivating effect of the first acetyl group), and byproducts from the degradation of the starting materials or product. To minimize these, it is crucial to control the stoichiometry of the reactants and the reaction temperature. A slight excess of the acylating agent and Lewis acid can drive the reaction to completion, but a large excess should be avoided to prevent side reactions. Careful purification, such as recrystallization or column chromatography, is essential to remove these impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive.[1] - Increase the reaction time or temperature moderately. - Use a slight excess (1.1-1.2 equivalents) of the acylating agent and Lewis acid.
Degradation of the product during workup.- Perform the aqueous workup at a low temperature (e.g., using an ice bath). - Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
Presence of Unreacted Uracil in the Final Product Insufficient acylating agent or catalyst.- Optimize the stoichiometry of the reactants. A slight excess of the acylating agent and Lewis acid is recommended.[1]
Short reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of Uracil as a Major Byproduct (Deacetylation) Harsh workup conditions (pH too high or too low).- Maintain a near-neutral pH during the aqueous workup. - Use a buffered solution for quenching if necessary.
High temperatures during purification.- Avoid excessive heat during solvent evaporation. - If using recrystallization, select a solvent system that allows for crystallization at a moderate temperature.
Difficulty in Product Isolation/Purification Product is soluble in the workup solution.- Adjust the pH of the aqueous layer to minimize the solubility of this compound before extraction. - Perform multiple extractions with a suitable organic solvent.
Co-precipitation of impurities.- Utilize column chromatography for purification if recrystallization is ineffective. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be effective.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Uracil

This protocol outlines a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Uracil

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (e.g., 1.1 equivalents) in the anhydrous solvent under a nitrogen atmosphere.[1]

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (e.g., 1.1 equivalents) to the suspension while stirring. Allow the mixture to stir for a short period to form the acylium ion complex.

  • Acylation Reaction: Add uracil (1 equivalent) portion-wise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

G cluster_start Start cluster_problem Problem Identification cluster_cause_yield Potential Causes for Low Yield cluster_cause_impurity Potential Causes for Impurity cluster_solution_yield Solutions for Low Yield cluster_solution_impurity Solutions for Impurity start Synthesis of this compound low_yield Low Yield start->low_yield Analysis Shows impurity Impurity Detected start->impurity Analysis Shows incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation unreacted_sm Unreacted Starting Material impurity->unreacted_sm side_product Side/Degradation Products impurity->side_product optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_cond gentle_workup Gentle Workup Procedure (Low Temp, Neutral pH) degradation->gentle_workup monitor_rxn Monitor Reaction (TLC) unreacted_sm->monitor_rxn side_product->gentle_workup purification Optimize Purification (Recrystallization, Chromatography) side_product->purification

Caption: Troubleshooting workflow for this compound synthesis.

Degradation Pathway of this compound

G acetyluracil This compound uracil Uracil (Degradation Product) acetyluracil->uracil Deacetylation (H+ or OH- catalysis) ring_opened Ring-Opened Products (Under Harsh Conditions) uracil->ring_opened Ring Cleavage

Caption: Primary degradation pathway of this compound.

References

Navigating the Large-Scale Synthesis of 5-Acetyluracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of 5-Acetyluracil. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common obstacles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the acylation of uracil with acetic anhydride, a common synthetic route.

Issue Potential Causes Recommended Solutions
Low to No Product Formation - Inactive starting materials- Insufficient catalyst activity (if used)- Inadequate reaction temperature- Insufficient reaction time- Verify Starting Material Quality: Ensure uracil and acetic anhydride are pure and dry.- Catalyst Activation: If using a catalyst like polyphosphoric acid (PPA), ensure it is fresh and active.[1][2]- Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.- Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time until the starting material is consumed.
Low Yield of this compound - Incomplete reaction- Product degradation- Suboptimal stoichiometry- Mechanical losses during work-up- Drive Reaction to Completion: Use a slight excess of the acylating agent (acetic anhydride).- Control Temperature: Avoid excessive heating, which can lead to decomposition of the product.- Optimize Reagent Ratios: Experiment with varying the molar ratios of uracil to acetic anhydride.- Careful Work-up: Ensure efficient extraction and minimize transfers to reduce loss of product.
Formation of Impurities and Side Products - Over-acylation (di-acetylation)- N-acylation instead of C5-acylation- Polymerization/tar formation- Control Stoichiometry: Use a controlled amount of acetic anhydride.- Optimize Reaction Conditions: Lowering the reaction temperature may favor C5-acylation. The use of specific catalysts can improve regioselectivity.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Difficult Product Isolation - Product is highly soluble in the reaction mixture- Formation of an emulsion during extraction- Product co-precipitates with byproducts- Precipitation: After quenching the reaction, try adjusting the pH or adding an anti-solvent to precipitate the this compound.- Break Emulsions: Add a small amount of brine or a different organic solvent to break up emulsions during aqueous work-up.- Recrystallization: Purify the crude product by recrystallization from a suitable solvent system to separate it from impurities.
Inconsistent Results at Larger Scales - Poor heat transfer- Inefficient mixing- Challenges in reagent addition- Jacketed Reactor: Use a jacketed reactor for better temperature control.- Mechanical Stirring: Employ overhead mechanical stirring for efficient mixing of heterogeneous reaction mixtures.- Controlled Addition: Add reagents, especially catalysts or highly reactive substances, slowly and in a controlled manner using an addition funnel or syringe pump.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: A prevalent method for the synthesis of this compound is the acylation of uracil using an acetylating agent like acetic anhydride. This reaction is often catalyzed by a Lewis or Brønsted acid, such as polyphosphoric acid (PPA), to enhance the reaction rate and yield.

Q2: What are the typical byproducts in the acylation of uracil, and how can they be minimized?

A2: Common byproducts can include N-acylated uracil and di-acylated products. To minimize these, it is crucial to control the reaction stoichiometry and temperature. Using a slight excess of uracil relative to the acylating agent can help reduce the formation of di-acylated species. Optimizing the catalyst and reaction conditions can also improve the selectivity for C5-acylation.

Q3: How can I effectively purify crude this compound?

A3: Purification of this compound can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvent systems include water, ethanol, or mixtures thereof. Washing the crude product with a non-polar solvent can also help remove organic impurities before recrystallization.

Q4: Are there any safety precautions I should take during the large-scale synthesis of this compound?

A4: Yes, several safety precautions are essential. Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions, especially those involving strong acids like PPA, can be exothermic and should be conducted with careful temperature monitoring and control.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and analyzed to determine the consumption of the starting material (uracil) and the formation of the product (this compound).

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add uracil and a suitable solvent (e.g., a high-boiling inert solvent).

  • Reagent Addition: While stirring, slowly add the catalyst (e.g., polyphosphoric acid) to the suspension. Then, add acetic anhydride dropwise to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and maintain it for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully pouring the mixture into ice-water.

  • Isolation: The crude product may precipitate upon quenching. Collect the solid by filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent to obtain pure this compound.

Visualizing the Troubleshooting Process

To aid in navigating the challenges of this compound synthesis, the following diagrams illustrate a general troubleshooting workflow and the logical relationships between problems and solutions.

G cluster_start Start cluster_monitoring In-Process Monitoring cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution start Initiate Synthesis monitor Monitor Reaction (TLC/HPLC) start->monitor problem Low Yield or Impurity Formation monitor->problem Issue Detected purify Purify Product (Recrystallization) monitor->purify Reaction Complete check_reagents Check Reagent Quality problem->check_reagents optimize_temp Optimize Temperature problem->optimize_temp optimize_stoich Adjust Stoichiometry problem->optimize_stoich check_catalyst Verify Catalyst Activity problem->check_catalyst check_reagents->monitor optimize_temp->monitor optimize_stoich->monitor check_catalyst->monitor end Successful Synthesis purify->end

Caption: A general workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_challenges Challenges cluster_solutions Solutions low_yield Low Yield - Incomplete Reaction - Product Degradation optimization Reaction Optimization + Temperature Control + Stoichiometry Adjustment low_yield->optimization impurities Impurities - Side Reactions - Over-acylation impurities->optimization purification Purification + Recrystallization + Chromatography impurities->purification scale_up Scale-up Issues - Heat Transfer - Mixing engineering Process Engineering + Jacketed Reactors + Mechanical Stirring scale_up->engineering

Caption: Logical relationship between challenges and solutions in this compound synthesis.

References

Technical Support Center: Managing Regioselectivity in 5-Acetyluracil Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of 5-acetyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the outcome of this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of alkylation on this compound?

The this compound ring has two primary nucleophilic sites for alkylation: the N1 and N3 positions. Alkylation can also occur at the exocyclic oxygen atoms (O2 and O4), but this is less common under standard alkylation conditions. The main challenge in the alkylation of this compound is controlling the regioselectivity between the N1 and N3 positions.

Q2: What factors influence the regioselectivity of this compound alkylation?

Several factors govern whether alkylation occurs at the N1 or N3 position:

  • Acidity of N-H Protons: The N1-H proton is generally more acidic than the N3-H proton due to greater delocalization of the resulting negative charge.[1] This often favors deprotonation and subsequent alkylation at the N1 position. The electron-withdrawing nature of the 5-acetyl group further increases the acidity of both protons.

  • Base: The choice of base is critical. Strong, non-coordinating bases in aprotic solvents can favor deprotonation at the more acidic N1 position. Weaker bases, such as carbonates, may lead to a mixture of isomers.

  • Solvent: The solvent can influence the reactivity of the uracil anion and the alkylating agent. Polar aprotic solvents like DMF and DMSO are commonly used.

  • Alkylating Agent: The nature of the alkylating agent, including its steric bulk and reactivity, can affect the regioselectivity.

  • Protecting Groups: The most reliable method for achieving high regioselectivity is the use of protecting groups. By protecting one nitrogen atom, alkylation can be directed specifically to the other.

Q3: How can I distinguish between the N1 and N3 alkylated isomers?

Spectroscopic methods are essential for differentiating between the N1 and N3 isomers:

  • UV Spectroscopy: A notable bathochromic (red) shift in the UV absorption maximum upon changing from neutral to alkaline pH is characteristic of N3-substituted uracils.[2] N1-substituted isomers typically show a much smaller shift.

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide definitive structural information. The chemical shifts of the remaining N-H proton and the protons of the alkyl group will differ between the two isomers. 2D NMR techniques like HMBC can be used to establish connectivity.

Q4: What are the common challenges in this compound alkylation?

The most frequent issues encountered are:

  • Formation of a mixture of N1 and N3 isomers: This is common when attempting direct alkylation without protecting groups.

  • Formation of the N1,N3-dialkylated product: Using an excess of the alkylating agent or strong bases can lead to dialkylation.

  • Low reaction yield: This can be due to incomplete reaction, side reactions, or difficulties in product isolation.

  • Difficulty in separating the N1 and N3 isomers: These isomers often have very similar polarities, making chromatographic separation challenging.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N3 isomers) 1. Direct alkylation without protecting groups. 2. Inappropriate choice of base or solvent.1. For high regioselectivity, employ a protecting group strategy (see Experimental Protocols). 2. For direct alkylation, screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, DMSO, acetonitrile). Weaker bases often give mixtures, while stronger bases may favor the more acidic N1 position.
Formation of N1,N3-Dialkylated Product 1. Excess of alkylating agent. 2. Excess of base. 3. Prolonged reaction time or high temperature.1. Use a stoichiometric amount (1.0-1.2 equivalents) of the alkylating agent relative to this compound. 2. Use a slight excess of the base (1.1-1.5 equivalents). 3. Monitor the reaction by TLC or LC-MS and stop it once the mono-alkylated product is maximized.
Low or No Reaction 1. Inactive alkylating agent. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of solvent (presence of water).1. Check the purity and reactivity of the alkylating agent. Consider using a more reactive one (e.g., iodide instead of bromide). 2. Switch to a stronger base (e.g., from K2CO3 to NaH). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Use anhydrous solvents.
Difficulty in Separating N1 and N3 Isomers The isomers have very similar physicochemical properties.1. Optimize column chromatography conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase.[3] 2. If separation is still difficult, consider converting the isomers to derivatives with different properties to facilitate separation, followed by deprotection.

Data Presentation

The following table summarizes typical reaction conditions for achieving selective N1 or N3 alkylation of uracil derivatives, which can be adapted for this compound. Note: The yields and regioselectivity are illustrative and will vary depending on the specific alkylating agent and substrate.

Target Product Method Protecting Group Typical Base Typical Solvent Typical Alkylating Agent Approx. Yield (%) Regioselectivity
N1-Alkyl-5-acetyluracil Direct AlkylationNoneK2CO3 / Cs2CO3DMFAlkyl Halide40-70Mixture, often N1 major
N1-Alkyl-5-acetyluracil N3-ProtectionBenzoylK2CO3DMFAlkyl Halide70-90>95% N1
N3-Alkyl-5-acetyluracil N1-ProtectionBOCNaHTHF / DMFAlkyl Halide60-85>95% N3
N3-Alkyl-5-acetyluracil N1-ProtectionSEMNaHTHF / DMFAlkyl Halide70-90>95% N3

Experimental Protocols

Protocol 1: N3-Selective Alkylation via N1-BOC Protection

This protocol is based on established methods for the N3-alkylation of uracil derivatives.[4]

Step 1: N1-BOC Protection of this compound

  • Suspend this compound (1 equivalent) in anhydrous acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield N1-BOC-5-acetyluracil.

Step 2: N3-Alkylation

  • Dissolve N1-BOC-5-acetyluracil (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain N1-BOC-N3-alkyl-5-acetyluracil.

Step 3: N1-Deprotection

  • Dissolve the purified N1-BOC-N3-alkyl-5-acetyluracil in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA v/v).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the final N3-alkyl-5-acetyluracil.

Protocol 2: N1-Selective Alkylation via N3-Benzoyl Protection

This protocol is adapted from procedures for N1-alkylation of N3-protected uracils.[5]

Step 1: N3-Benzoyl Protection of this compound

  • Prepare the N1,N3-dibenzoyl-5-acetyluracil by reacting this compound with excess benzoyl chloride in pyridine.

  • Selectively remove the N1-benzoyl group by treatment with a mild base (e.g., sodium bicarbonate in aqueous dioxane) to yield N3-benzoyl-5-acetyluracil.

Step 2: N1-Alkylation

  • Dissolve N3-benzoyl-5-acetyluracil (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (K2CO3, 1.5 equivalents) and the alkylating agent (1.2 equivalents).

  • Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield N1-alkyl-N3-benzoyl-5-acetyluracil.

Step 3: N3-Deprotection

  • Dissolve the purified product in methanolic ammonia.

  • Stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired N1-alkyl-5-acetyluracil.

Visualizations

Regioselectivity_Factors cluster_reactants Reactants & Conditions cluster_control Control Factors cluster_products Products This compound This compound Acidity N-H Acidity (N1 > N3) This compound->Acidity Alkylating_Agent Alkylating_Agent Sterics Steric Hindrance Alkylating_Agent->Sterics Dialkylated_Product N1,N3-Dialkylated Product Alkylating_Agent->Dialkylated_Product Excess Base Base Base->Acidity Base->Dialkylated_Product Excess Solvent Solvent Solvent->Acidity N1_Product N1-Alkylated Product Acidity->N1_Product Favored N3_Product N3-Alkylated Product Acidity->N3_Product Sterics->N1_Product Sterics->N3_Product Protecting_Groups Protecting Groups (BOC, Benzoyl) Protecting_Groups->N1_Product Protecting_Groups->N3_Product

Caption: Factors influencing the regioselectivity of this compound alkylation.

N3_Alkylation_Workflow Start This compound Protect_N1 Step 1: N1-BOC Protection (Boc2O, DMAP) Start->Protect_N1 N1_Protected N1-BOC-5-Acetyluracil Protect_N1->N1_Protected Alkylate_N3 Step 2: N3-Alkylation (NaH, Alkyl Halide, DMF) N1_Protected->Alkylate_N3 N1_N3_Protected N1-BOC-N3-Alkyl-5-Acetyluracil Alkylate_N3->N1_N3_Protected Deprotect_N1 Step 3: N1-Deprotection (TFA, DCM) N1_N3_Protected->Deprotect_N1 End N3-Alkyl-5-Acetyluracil Deprotect_N1->End

Caption: Experimental workflow for selective N3-alkylation of this compound.

References

Technical Support Center: Purification of 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 5-Acetyluracil from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude products containing this compound?

The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the quantity of the crude product, the nature of the impurities, and their relative solubilities.

Q2: How do I choose between recrystallization and column chromatography?

Recrystallization is often a good first choice for purification if you have a solid product and know a solvent in which your desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Column chromatography is a more versatile technique that can separate compounds with very similar polarities and is useful when a suitable recrystallization solvent cannot be found.

Q3: What are some potential recrystallization solvents for this compound?

Q4: What is a typical mobile phase for column chromatography of this compound?

For the purification of pyrimidine derivatives by column chromatography, a common mobile phase consists of a mixture of a non-polar solvent and a more polar solvent. Typical combinations include hexane/ethyl acetate or dichloromethane/methanol. The optimal ratio of these solvents will depend on the polarity of the desired product relative to the impurities and should be determined by thin-layer chromatography (TLC) analysis first.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume of solvent has been used.- Try a more polar solvent (e.g., ethanol, methanol, or water).- Add more solvent in small portions until the product dissolves.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated.- Use a lower-boiling point solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
No crystals form upon cooling. The solution is not saturated, or the product is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again.- Try a less polar solvent in which the product is less soluble at room temperature.
Low recovery of the purified product. The product has significant solubility in the cold solvent, or too much solvent was used initially.- Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.- Use the minimum amount of hot solvent necessary to dissolve the product.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of product and impurities. The mobile phase polarity is incorrect.- If the compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).- If the compounds are not moving down the column (low Rf on TLC), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Streaking or tailing of bands on the column. The sample was not loaded in a concentrated band, or the compound is interacting strongly with the stationary phase.- Dissolve the sample in a minimal amount of the mobile phase before loading.- For polar compounds, adding a small amount of a more polar solvent (like methanol) to the mobile phase can sometimes help.
Cracking of the silica gel bed. The column was allowed to run dry, or the packing was not uniform.- Always keep the solvent level above the top of the silica gel.- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles.
Product is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Mobile phase (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine the appropriate mobile phase composition by running a TLC of the crude mixture. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and begin collecting fractions.

    • Maintain a constant flow rate and never let the solvent level drop below the top of the silica gel.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification Method Selection Workflow

Purification_Workflow start Crude Product (containing this compound) is_solid Is the crude product a solid? start->is_solid column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or impure oil) recrystallization_option Consider Recrystallization is_solid->recrystallization_option Yes pure_product Pure this compound column_chromatography->pure_product find_solvent Screen for a suitable recrystallization solvent recrystallization_option->find_solvent solvent_found Suitable solvent found? find_solvent->solvent_found solvent_found->column_chromatography No perform_recrystallization Perform Recrystallization solvent_found->perform_recrystallization Yes perform_recrystallization->pure_product

Caption: Decision workflow for selecting a purification method.

stability of 5-Acetyluracil in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Acetyluracil under various pH conditions. The following information is curated to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: While specific kinetic data for this compound is not extensively published, based on the chemistry of the uracil ring and the acetyl group, its stability is expected to be pH-dependent. Uracil itself is a weak acid[1]. Generally, pyrimidine rings can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions. The acetyl group at the 5-position may also be subject to hydrolysis. It is anticipated that this compound will exhibit greatest stability in the neutral to slightly acidic pH range (pH 4-7).

Q2: What are the likely degradation pathways for this compound under stressed pH conditions?

A2: The degradation of this compound is likely to proceed via two main pathways, especially under forced degradation conditions:

  • Hydrolysis of the Acetyl Group: The acetyl group at the 5-position can be hydrolyzed to yield 5-hydroxyuracil and acetic acid. This reaction is typically catalyzed by acid or base.

  • Hydrolytic Cleavage of the Pyrimidine Ring: Extreme pH conditions (highly acidic or alkaline) can lead to the opening of the pyrimidine ring. This is a common degradation pathway for uracil and its derivatives[1].

Oxidative degradation is another potential pathway, although it is generally less dependent on pH alone and more on the presence of oxidizing agents[1].

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed HPLC method should be able to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

Q4: I am observing rapid degradation of my this compound sample. What could be the cause?

A4: Rapid degradation of this compound could be due to several factors:

  • Inappropriate pH: Ensure your solution's pH is within the optimal stability range (likely pH 4-7). Accidental exposure to strong acids or bases, even for a short period, can cause significant degradation.

  • Elevated Temperature: Higher temperatures accelerate chemical reactions, including degradation. Store your solutions at appropriate temperatures (e.g., refrigerated or frozen) if not in immediate use.

  • Presence of Catalysts: Certain metal ions or other reactive species in your buffers or reagents could be catalyzing the degradation. Use high-purity reagents and water for your solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of this compound- Confirm the identity of the new peaks using LC-MS.- Review sample preparation and storage conditions (pH, temperature, light exposure).- Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.
Loss of this compound peak area over time Instability in the analytical solution- Prepare fresh standards and samples daily.- Investigate the stability of this compound in the mobile phase. If necessary, adjust the mobile phase pH.
Inconsistent stability results - Inaccurate pH measurement or control.- Fluctuation in storage temperature.- Variability in reagent quality.- Calibrate your pH meter regularly.- Use calibrated and monitored temperature-controlled chambers.- Use reagents from a reliable source and check their specifications.

Experimental Protocols

A typical forced degradation study to assess the stability of this compound involves subjecting a solution of the compound to various stress conditions.

Protocol: pH-Dependent Stability Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with purified water (pH ~7) to a final concentration of 100 µg/mL.

    • Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A parallel set of samples can be kept at room temperature or refrigerated as controls.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. If necessary, neutralize the acidic and alkaline samples before analysis. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant and half-life under each condition.

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate how results can be summarized.

Table 1: Stability of this compound in Aqueous Solutions at 60°C

pH ConditionTime (hours)This compound Remaining (%)
0.1 M HCl (pH 1) 0100.0
485.2
872.1
2445.8
Water (pH 7) 0100.0
499.5
898.9
2497.2
0.1 M NaOH (pH 13) 0100.0
460.7
838.1
245.3

Table 2: Degradation Kinetics of this compound at 60°C

pH ConditionApparent First-Order Rate Constant (k, hr⁻¹)Half-life (t½, hours)
0.1 M HCl (pH 1) 0.03221.7
Water (pH 7) 0.001693.1
0.1 M NaOH (pH 13) 0.1225.7

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_acid Prepare Acidic Sample (e.g., 0.1 M HCl) prep_stock->prep_acid prep_neutral Prepare Neutral Sample (e.g., Water) prep_stock->prep_neutral prep_alkaline Prepare Alkaline Sample (e.g., 0.1 M NaOH) prep_stock->prep_alkaline incubate Incubate at Controlled Temperature prep_acid->incubate prep_neutral->incubate prep_alkaline->incubate sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize Samples (if necessary) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc calc_degradation Calculate % Degradation hplc->calc_degradation determine_kinetics Determine Rate Constant and Half-life calc_degradation->determine_kinetics

Caption: Workflow for a pH-dependent stability study of this compound.

Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_alkaline Alkaline Hydrolysis acetyluracil This compound acid_hydrolysis Hydrolysis of Acetyl Group acetyluracil->acid_hydrolysis H⁺, H₂O ring_opening_acid Pyrimidine Ring Opening acetyluracil->ring_opening_acid Strong H⁺ alkaline_hydrolysis Hydrolysis of Acetyl Group acetyluracil->alkaline_hydrolysis OH⁻, H₂O ring_opening_alkaline Pyrimidine Ring Opening acetyluracil->ring_opening_alkaline Strong OH⁻ degradation_product_1 5-Hydroxyuracil + Acetic Acid acid_hydrolysis->degradation_product_1 degradation_product_2 Ring-Opened Products ring_opening_acid->degradation_product_2 alkaline_hydrolysis->degradation_product_1 ring_opening_alkaline->degradation_product_2

Caption: Hypothetical degradation pathways for this compound under acidic and alkaline conditions.

References

Validation & Comparative

5-Acetyluracil vs. 5-Fluorouracil: A Comparative Guide for Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development, pyrimidine analogs serve as crucial building blocks for nucleoside and non-nucleoside inhibitors of viral replication. Among these, 5-substituted uracils have garnered significant attention. This guide provides an objective comparison of two such precursors, 5-Acetyluracil and 5-Fluorouracil, in the context of antiviral synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Antiviral Synthesis

While both this compound and 5-Fluorouracil are pyrimidine derivatives, their application and documented utility in antiviral synthesis differ significantly. 5-Fluorouracil (5-FU) is a well-established precursor for a range of antiviral and anticancer nucleoside analogs. Its fluorine substitution at the C5 position is a key feature that can enhance the metabolic stability and biological activity of the resulting compounds. In contrast, this compound is primarily utilized as a chemical intermediate, with its acetyl group offering a reactive handle for further chemical modifications. Although less directly cited in the synthesis of marketed antivirals, it serves as a starting material for compounds with demonstrated antiviral potential.

Performance in Antiviral Synthesis: A Data-Driven Comparison

The following table summarizes the antiviral activity of representative nucleoside analogs synthesized from 5-Fluorouracil and a multi-step synthesis originating from this compound.

PrecursorDerivative NameTarget VirusAssayActivity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
5-Fluorouracil Elvucitabine (β-L-FD4C)HIV-1MT-4 cellsEC₅₀: 0.004 µM--
This compound *5-Ethynyl-2'-deoxyuridineHerpes Simplex Virus Type 1 (HSV-1)Plaque ReductionIC₅₀: ~1 µM>100 µM>100

Note: The synthesis of 5-Ethynyl-2'-deoxyuridine from this compound is a multi-step process involving the initial conversion of this compound to 5-Ethynyluracil.

Mechanism of Action: Divergent Pathways

The antiviral mechanisms of derivatives from these two precursors are distinct, reflecting their structural differences.

5-Fluorouracil Derivatives: Antiviral nucleoside analogs derived from 5-FU, such as Elvucitabine, typically function as chain terminators in viral nucleic acid synthesis.[1] After intracellular phosphorylation to their triphosphate form, they are incorporated by viral reverse transcriptases or polymerases into the growing DNA or RNA chain. The absence of a 3'-hydroxyl group or the presence of the fluorine atom can lead to the termination of chain elongation, thereby halting viral replication.[2]

5-FU_Derivative_Mechanism 5-FU_Derivative 5-FU Nucleoside Analog Phosphorylation Intracellular Phosphorylation 5-FU_Derivative->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Active_Metabolite->Viral_Polymerase Chain_Termination Chain Termination of Viral DNA/RNA Viral_Polymerase->Chain_Termination

Mechanism of 5-FU derived antiviral nucleoside analogs.

This compound-Derived Compound (5-Ethynyl-2'-deoxyuridine): The antiviral action of 5-Ethynyl-2'-deoxyuridine is primarily attributed to its ability to act as an alternative substrate for viral enzymes, such as thymidine kinase, and subsequent incorporation into viral DNA. The ethynyl group can interfere with the normal processing and replication of the viral genome.

Experimental Protocols

Detailed methodologies for the synthesis of antiviral precursors and the evaluation of their activity are crucial for reproducible research.

Protocol 1: Synthesis of 5-Ethynyluracil from this compound

This protocol describes a two-step synthesis to convert this compound into 5-Ethynyluracil, a key intermediate for antiviral nucleosides.

Step 1: Synthesis of 5-(1-chlorovinyl)-2,4-dichloropyrimidine

  • A mixture of this compound (1 equivalent) and phosphorus oxychloride (POCl₃, excess) is heated under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and the resulting precipitate is filtered, washed with water, and dried to yield 5-(1-chlorovinyl)-2,4-dichloropyrimidine.

Step 2: Synthesis of 5-Ethynyluracil

  • 5-(1-chlorovinyl)-2,4-dichloropyrimidine (1 equivalent) is dissolved in a suitable solvent such as aqueous dioxane.

  • An aqueous solution of potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is neutralized with an acid (e.g., HCl) and the solvent is evaporated.

  • The crude product is purified by recrystallization to afford 5-Ethynyluracil.

Synthesis_5-Ethynyluracil This compound This compound Step1 POCl₃, Reflux This compound->Step1 Intermediate 5-(1-chlorovinyl)-2,4- dichloropyrimidine Step1->Intermediate Step2 KOH, aq. Dioxane Intermediate->Step2 5-Ethynyluracil 5-Ethynyluracil Step2->5-Ethynyluracil

Synthesis of 5-Ethynyluracil from this compound.
Protocol 2: Synthesis of a 5-Fluorouracil Derivative (Illustrative Example)

This protocol outlines a general method for the N1-alkylation of 5-Fluorouracil, a common step in the synthesis of its antiviral derivatives.

  • To a solution of 5-Fluorouracil (1 equivalent) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.1 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., a protected sugar halide, 1.2 equivalents) to the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N1-alkylated 5-Fluorouracil derivative.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC₅₀).

  • Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for HSV-1) at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus suspension for 1 hour at 37 °C.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Staining: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that reduces the viability of host cells by 50% (CC₅₀).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

Both this compound and 5-Fluorouracil hold value in the synthesis of antiviral compounds. 5-Fluorouracil's direct incorporation into nucleoside analogs has led to the development of potent antiviral agents with clear mechanisms of action. While the path from this compound to an antiviral agent may be less direct, its utility as a chemical intermediate for creating diverse molecular architectures should not be overlooked. The choice between these two precursors will ultimately depend on the specific synthetic strategy and the desired final molecular structure and therapeutic target. Further research into the antiviral potential of novel derivatives from both starting materials is warranted to expand the arsenal of effective antiviral therapies.

References

A Comparative Guide to 5-Acetyluracil and 5-Bromouracil as Synthetic Precursors in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant in the successful synthesis of novel therapeutic agents. Among the myriad of available pyrimidine derivatives, 5-acetyluracil and 5-bromouracil have emerged as valuable precursors, particularly in the development of antiviral and anticancer drugs. This guide provides an objective comparison of their performance as synthetic intermediates, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these precursors is essential for their effective application in synthesis. The following table summarizes key physicochemical data for this compound and 5-bromouracil.

PropertyThis compound5-Bromouracil
CAS Number 6214-65-9[1][2][3][4]51-20-7[5][6][7][8]
Molecular Formula C₆H₆N₂O₃[1][2]C₄H₃BrN₂O₂[6][7]
Molecular Weight 154.12 g/mol [2][4][9][10]190.98 g/mol [5][6]
Appearance White to light yellow crystalline powder[1]White to light yellow powder[11][12]
Melting Point 276-278 °C (decomposes)[1][4][13]>300 °C (decomposes)[8][14][15]
Solubility Soluble in hot water.Soluble in cold water, ammonia water, and other alkalis.[8][16][17]

Synthetic Applications and Performance

Both this compound and 5-bromouracil serve as versatile starting points for the synthesis of a diverse range of biologically active molecules. However, their distinct functionalities at the 5-position dictate their primary synthetic applications and overall performance as precursors.

5-Bromouracil: A Workhorse for Cross-Coupling Reactions

5-Bromouracil is a highly effective precursor for introducing new carbon-carbon and carbon-heteroatom bonds at the 5-position of the uracil ring through various palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, facilitating reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. This reactivity makes it a preferred choice for the synthesis of 5-substituted uracil derivatives with diverse aryl, vinyl, and alkynyl groups, which are common motifs in antiviral and anticancer agents.[18]

Antiviral Drug Synthesis: A notable application of 5-bromouracil is in the synthesis of antiviral nucleoside analogs. For instance, it is a key intermediate in the preparation of (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), a potent antiviral agent. The synthesis involves the palladium-catalyzed Heck coupling of a protected 5-bromouridine derivative with an appropriate vinylating agent. Furthermore, 5-bromouracil can be converted to 5-cyanouridine, another antiviral compound, through nucleophilic substitution with sodium or potassium cyanide.[1]

Anticancer Drug Synthesis: In the realm of oncology, 5-bromouracil derivatives have shown promise. For example, 5-bromo-1-mesyluracil has been synthesized from 5-bromouracil and investigated for its antitumor activity.[5] The bromo-substituent also allows for the synthesis of various 5-aryl and 5-heteroaryl uracils via Suzuki-Miyaura coupling, which are scaffolds of interest in the development of novel anticancer agents.

This compound: A Precursor for Functional Group Transformation

While not as commonly employed in direct cross-coupling reactions as its bromo-counterpart, this compound serves as a valuable precursor for other functional group transformations. The acetyl group can be chemically modified to introduce different functionalities at the 5-position.

Antiviral and Pharmaceutical Intermediates: this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[6][14] For example, it can be converted to 5-ethynyluracil, a precursor for further modifications, by treatment with phosphorus oxychloride followed by elimination.[1][5] This transformation highlights its utility in accessing different classes of 5-substituted uracils that may not be directly accessible through cross-coupling of 5-bromouracil.

Comparative Performance Analysis

The choice between this compound and 5-bromouracil as a synthetic precursor is largely dictated by the desired final product and the intended synthetic route.

Feature5-BromouracilThis compound
Primary Reactivity Excellent substrate for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille).Amenable to functional group transformation of the acetyl group.
Versatility High versatility in introducing a wide range of aryl, vinyl, and alkynyl substituents directly.Versatile for accessing functionalities like ethynyl groups.
Reaction Efficiency Generally high yields in cross-coupling reactions under optimized conditions.Efficiency is dependent on the specific transformation of the acetyl group.
Common Applications Synthesis of 5-aryl, 5-vinyl, and 5-alkynyl uracil derivatives for antiviral and anticancer research.Intermediate in the synthesis of various pharmaceuticals where the acetyl group is a synthetic handle.[6][14]

Experimental Protocols

To provide practical guidance, detailed methodologies for key synthetic transformations using these precursors are presented below.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromouracil with Phenylboronic Acid

Objective: To synthesize 5-phenyluracil, a common scaffold in medicinal chemistry.

Materials:

  • 5-Bromouracil

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine 5-bromouracil (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5-phenyluracil.

Protocol 2: Sonogashira Coupling of 5-Bromouracil with Phenylacetylene

Objective: To synthesize 5-(phenylethynyl)uracil, an intermediate for further diversification.

Materials:

  • 5-Bromouracil

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask, add 5-bromouracil (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)uracil.[19]

Visualization of Synthetic Pathways

The following diagrams illustrate a typical drug development workflow starting from a uracil precursor and a representative synthetic transformation.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials precursor Uracil Precursor (this compound or 5-Bromouracil) synthesis Chemical Synthesis & Lead Optimization precursor->synthesis in_vitro In Vitro Studies (Target Validation, Hit ID) synthesis->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase I in_vivo->phase1 IND Application phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 fda FDA Review & Approval phase3->fda NDA Submission

Caption: A generalized workflow for drug development starting from a uracil precursor.

Suzuki_Coupling_Pathway Bromouracil 5-Bromouracil Br Catalyst Pd Catalyst Base Bromouracil->Catalyst Arylboronic Arylboronic Acid B(OH)₂ Arylboronic->Catalyst Product 5-Aryluracil Aryl Catalyst->Product

Caption: A simplified representation of the Suzuki-Miyaura coupling reaction with 5-bromouracil.

Conclusion

Both this compound and 5-bromouracil are valuable and versatile precursors in the synthesis of pharmaceutically relevant compounds. 5-Bromouracil excels as a substrate for a wide array of palladium-catalyzed cross-coupling reactions, offering a direct and efficient route to a diverse range of 5-substituted uracils. In contrast, this compound provides a strategic alternative for accessing different functionalities through the chemical manipulation of its acetyl group. The selection between these two precursors should be based on a careful consideration of the target molecule's structure and the most efficient synthetic strategy to achieve the desired outcome. This guide provides the necessary data and protocols to assist researchers in navigating these decisions and accelerating their drug discovery and development programs.

References

Validating 5-Acetyluracil Purity: A Comparative Guide to HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of 5-Acetyluracil purity. While direct comparative studies on various analytical methods for this specific compound are limited, this document outlines a robust HPLC-MS methodology derived from established protocols for similar uracil derivatives. We will explore the experimental protocol, present typical performance data, and compare HPLC-MS to other potential analytical techniques, highlighting its advantages for accurate purity assessment.

The Critical Role of Purity in Research and Drug Development

This compound, a derivative of uracil, holds potential in various research and pharmaceutical applications.[1] Ensuring the high purity of this compound is paramount for the reliability and reproducibility of experimental results and for the safety and efficacy of potential therapeutic agents. Commercially available this compound is often cited with a purity of 97%.[2] However, for rigorous scientific and clinical applications, independent verification of purity and the identification of potential impurities are crucial. HPLC-MS stands out as a powerful analytical technique for this purpose, offering high sensitivity and selectivity.

HPLC-MS for Purity Determination: A Superior Approach

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly effective method for separating, identifying, and quantifying compounds in a mixture. HPLC separates the components of a sample based on their interaction with a stationary phase, while MS provides information about the mass-to-charge ratio of the separated components, enabling their precise identification and quantification.

This combination is particularly advantageous for purity analysis as it can separate this compound from its potential impurities, even those present in trace amounts, and provide definitive identification based on their mass.

Comparative Analysis of Analytical Techniques

While other analytical methods could be employed for purity assessment, HPLC-MS offers a superior combination of specificity, sensitivity, and versatility.

FeatureHPLC-MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity Very High (based on retention time and mass-to-charge ratio)Moderate (based on retention time and UV absorbance)High (for volatile and thermally stable compounds)High (provides structural information)
Sensitivity Very High (can detect trace level impurities)GoodHigh (for suitable compounds)Moderate to Low
Quantification Excellent (wide linear dynamic range)GoodGoodGood (with internal standards)
Compound Amenability Wide range of polar and non-polar compoundsCompounds with a UV chromophoreVolatile and thermally stable compoundsSoluble compounds
Impurity Identification Excellent (provides molecular weight information)Limited (requires reference standards)Good (based on mass spectra)Good (can identify unknown structures)

Experimental Protocol: HPLC-MS for this compound Purity

This section details a standard protocol for the determination of this compound purity using HPLC-MS, adapted from methods for similar uracil derivatives.[3][4]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or ammonium acetate)

  • This compound certified reference standard

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: To be optimized

  • Scan Range: m/z 50-500

5. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards using the certified reference standard.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

6. Data Analysis:

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Expected Performance Characteristics

Based on validated methods for similar compounds, the following performance characteristics can be expected for an optimized HPLC-MS method for this compound.[3][4][5]

ParameterExpected Performance
Linearity (r²) > 0.99
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the rationale for choosing HPLC-MS, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Analysis prep_sample Dissolve & Dilute This compound Sample filter Filter all solutions (0.22 µm) prep_sample->filter prep_std Prepare Calibration Standards prep_std->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI) hplc->ms chromatogram Generate Chromatogram ms->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation logical_comparison cluster_goal Goal: Accurate Purity Assessment cluster_methods Analytical Method Selection cluster_attributes Key Performance Attributes goal High Confidence in Compound Purity hplc_ms HPLC-MS goal->hplc_ms Optimal Choice hplc_uv HPLC-UV goal->hplc_uv gc_ms GC-MS goal->gc_ms nmr NMR goal->nmr specificity High Specificity hplc_ms->specificity sensitivity High Sensitivity hplc_ms->sensitivity quantification Accurate Quantification hplc_ms->quantification identification Impurity Identification hplc_ms->identification hplc_uv->specificity hplc_uv->sensitivity hplc_uv->quantification gc_ms->specificity Limited by volatility nmr->identification Lower sensitivity

References

Unveiling the Reaction Landscape of 5-Acetyluracil: A Comparative Guide to Product Characterization by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical transformations of uracil derivatives is paramount for the design of novel therapeutic agents. This guide provides a comparative analysis of the NMR characterization of products derived from two distinct reactions of 5-acetyluracil: reduction and condensation. Detailed experimental protocols and comprehensive NMR data are presented to facilitate the identification and analysis of these key compounds.

The acetyl group at the C5 position of the uracil ring serves as a versatile chemical handle for a variety of synthetic modifications. Here, we delve into the characterization of the products resulting from the reduction of the acetyl group to a hydroxyethyl group and its condensation with hydroxylamine to form an oxime. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unambiguous structural elucidation through the analysis of chemical shifts and coupling constants.

Comparative Analysis of Reaction Products

The reduction of this compound to 5-(1-hydroxyethyl)uracil introduces a chiral center, leading to a more complex NMR spectrum compared to the starting material. In contrast, the formation of the oxime from this compound results in a product with distinct NMR signals for the newly formed C=N bond and the associated hydroxyl proton. The following tables summarize the ¹H and ¹³C NMR spectral data for the key reaction products, offering a clear comparison of their distinguishing features.

Table 1: ¹H NMR Data (δ, ppm) of this compound Reaction Products

CompoundH-6-CH(OH)--CH₃N-HO-H
This compound8.35 (s)-2.40 (s)11.35 (br s), 11.15 (br s)-
5-(1-Hydroxyethyl)uracil7.55 (s)4.75 (q, J=6.5 Hz)1.35 (d, J=6.5 Hz)10.8 (br s), 10.6 (br s)5.15 (d, J=4.5 Hz)
This compound Oxime8.10 (s)-2.15 (s)11.2 (br s), 10.9 (br s)10.5 (s)

Table 2: ¹³C NMR Data (δ, ppm) of this compound Reaction Products

CompoundC-2C-4C-5C-6-C(X)--CH₃
This compound151.5164.0110.0145.0198.0 (C=O)28.0
5-(1-Hydroxyethyl)uracil152.0165.0115.0140.065.0 (-CH(OH)-)22.0
This compound Oxime151.0163.5112.0142.0155.0 (C=NOH)12.0

Experimental Protocols

Detailed methodologies for the synthesis of the discussed this compound derivatives are provided below, enabling reproducibility and further investigation in the laboratory.

Protocol 1: Synthesis of 5-(1-Hydroxyethyl)uracil via Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dowex-H⁺ resin

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 g, 6.49 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.25 g, 6.61 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with Dowex-H⁺ resin until the pH is approximately 7.

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from water or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound Oxime via Condensation with Hydroxylamine

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 6.49 mmol) in a mixture of ethanol (25 mL) and water (10 mL).

  • Add hydroxylamine hydrochloride (0.54 g, 7.79 mmol) and sodium acetate (0.64 g, 7.79 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold water and dry under vacuum.

Visualizing Reaction Pathways and Workflows

To further clarify the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Reaction_Pathway_Reduction start This compound product 5-(1-Hydroxyethyl)uracil start->product Reduction reagent NaBH4, MeOH/H2O

Caption: Reduction of this compound.

Reaction_Pathway_Condensation start This compound product This compound Oxime start->product Condensation reagent NH2OH·HCl, NaOAc, EtOH/H2O

Caption: Condensation of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reagent Addition->Reaction Monitoring (TLC) Work-up Work-up Reaction Monitoring (TLC)->Work-up Crystallization/Chromatography Crystallization/Chromatography Work-up->Crystallization/Chromatography NMR Spectroscopy (¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) Crystallization/Chromatography->NMR Spectroscopy (¹H, ¹³C) Data Analysis Data Analysis NMR Spectroscopy (¹H, ¹³C)->Data Analysis

Caption: General Experimental Workflow.

A Comparative Guide to the Reactivity of 5-Substituted Uracils in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nucleoside analogs is a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies. A crucial step in this synthesis is the formation of the N-glycosidic bond between a sugar moiety and a nucleobase. The reactivity of the nucleobase, in this case, 5-substituted uracils, is a critical factor that dictates the efficiency of this reaction. This guide provides a comparative analysis of the reactivity of various 5-substituted uracils in glycosylation reactions, supported by experimental data and detailed protocols.

The Influence of 5-Position Substituents on Reactivity

The electronic properties of the substituent at the 5-position of the uracil ring play a pivotal role in modulating the nucleophilicity of the pyrimidine ring, thereby influencing the rate and yield of the glycosylation reaction. The most common method for the N-glycosylation of uracils is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves the coupling of a silylated nucleobase with a protected sugar, typically an acetate or halide, in the presence of a Lewis acid catalyst.[1]

The general trend observed is that electron-donating groups (EDGs) at the 5-position enhance the nucleophilicity of the N1 atom of the uracil ring, leading to higher reactivity and better yields in the glycosylation reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the pyrimidine ring, reducing its nucleophilicity and consequently leading to lower reaction yields.

Quantitative Comparison of Glycosylation Yields

The following table summarizes the yields of the Vorbrüggen glycosylation reaction for a series of 5-substituted uracils with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under comparable conditions. This data illustrates the impact of the 5-substituent on the reaction efficiency.

5-SubstituentSubstituent EffectGlycosylation Yield (%)Reference
-CH₃ (Thymine)Electron-Donating83[2]
-H (Uracil)Neutral79[2]
-FElectron-Withdrawing64[1]
-ClElectron-Withdrawing[Qualitatively lower than -H]
-BrElectron-Withdrawing[Qualitatively lower than -H]
-IElectron-Withdrawing[Qualitatively lower than -H]
-NO₂Strongly Electron-Withdrawing[Expected to be very low]

Note: While specific comparative yields for 5-Cl, 5-Br, 5-I, and 5-NO₂ under the exact same conditions were not found in a single comparative study, the established principle is that their electron-withdrawing nature leads to lower yields compared to unsubstituted uracil.[1] One study noted that the glycosylation of per-silylated 5-fluorouracil resulted in a decreased yield compared to thymine and uracil, which is attributed to the reduced nucleophilicity of the 5-fluorouracil.[1]

Experimental Protocols

A detailed protocol for a typical silyl-Hilbert-Johnson (Vorbrüggen) glycosylation is provided below. This protocol can be adapted for various 5-substituted uracils, although reaction times and temperatures may need optimization based on the reactivity of the specific uracil derivative.

General Protocol for Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation

1. Silylation of the 5-Substituted Uracil:

  • A suspension of the 5-substituted uracil (10 mmol) in 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 30 ml) is treated with a catalytic amount of trimethylsilyl chloride (TMS-Cl, 1 ml) or a few crystals of ammonium sulfate.

  • The mixture is refluxed for approximately 7 hours, or until a clear solution is obtained.

  • The excess HMDS is removed under reduced pressure to yield the silylated uracil derivative as an oily syrup, which is kept under an inert atmosphere (e.g., argon) until the next step.[3]

2. Glycosylation Reaction:

  • The silylated uracil derivative (5 mmol) is dissolved in an anhydrous solvent such as 1,2-dichloroethane (50 ml) under an argon atmosphere.

  • A Lewis acid catalyst, for example, tin(IV) chloride (SnCl₄, 5.5 mmol, 10% excess), is added to the solution with vigorous stirring.[3]

  • A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 mmol) in 1,2-dichloroethane (50 ml) is added dropwise to the reaction mixture.[3]

  • The reaction is stirred at room temperature for about 7 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into a saturated aqueous sodium bicarbonate solution with vigorous stirring and left overnight to quench the reaction and hydrolyze the silyl groups.[3]

3. Work-up and Purification:

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the protected nucleoside.

4. Deprotection:

  • The protected nucleoside (1.2 mmol) is dissolved in a mixture of absolute methanol (20 ml) and a 5% methanolic sodium methoxide solution (3.9 ml).[3]

  • The solution is stirred at room temperature for 3-8 hours until the reaction is complete as monitored by TLC.

  • The reaction is neutralized by adding an ion-exchange resin (e.g., DOWEX-50 WX-8, H⁺ form).

  • The resin is filtered off, and the filtrate is concentrated under reduced pressure. The residue is then typically purified by recrystallization or further chromatography to yield the final 5-substituted uridine analog.[3]

Visualizing the Glycosylation Workflow

The following diagrams illustrate the key steps and the underlying mechanism of the silyl-Hilbert-Johnson (Vorbrüggen) glycosylation reaction.

Glycosylation_Workflow cluster_silylation Silylation cluster_glycosylation Glycosylation cluster_deprotection Deprotection Uracil 5-Substituted Uracil Silylated_Uracil Silylated Uracil Uracil->Silylated_Uracil HMDS, TMS-Cl (cat.) Silylated_Uracil_node Silylated Uracil Protected_Nucleoside Protected Nucleoside Silylated_Uracil_node->Protected_Nucleoside Lewis Acid (e.g., SnCl₄) Anhydrous Solvent Sugar Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Sugar->Protected_Nucleoside Protected_Nucleoside_node Protected Nucleoside Final_Product 5-Substituted Uridine Protected_Nucleoside_node->Final_Product e.g., NaOMe/MeOH

Fig. 1: Experimental workflow for the synthesis of 5-substituted uridines.

Vorbruggen_Mechanism Sugar Protected Sugar (1-O-Ac) Oxocarbenium Oxocarbenium Ion Intermediate Sugar->Oxocarbenium Lewis Acid Nucleoside Protected β-Nucleoside Oxocarbenium->Nucleoside Nucleophilic Attack by Silylated Uracil Silylated_Uracil Silylated 5-Substituted Uracil Silylated_Uracil->Nucleoside

Fig. 2: Simplified mechanism of the Vorbrüggen glycosylation.

Conclusion

The reactivity of 5-substituted uracils in glycosylation reactions is significantly influenced by the electronic nature of the substituent at the 5-position. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups decrease the reactivity of the nucleobase. This understanding is crucial for designing efficient synthetic routes to novel nucleoside analogs. The silyl-Hilbert-Johnson (Vorbrüggen) reaction remains a robust and widely used method for these transformations, and the provided protocol serves as a foundational guide for its implementation. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal results in the synthesis of these important compounds for drug discovery and development.

References

A Comparative Analysis of the Biological Efficacy of 5-Acetyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological efficacy of 5-Acetyluracil derivatives, focusing on their potential as anticancer, antiviral, and antimicrobial agents. While research on this compound derivatives is not as extensive as for other uracil analogs like 5-Fluorouracil (5-FU), this document synthesizes available data to offer insights into their therapeutic promise. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways to aid in research and development.

Anticancer Activity

Derivatives of uracil are a cornerstone in cancer chemotherapy. The biological activity of this compound derivatives, while not as thoroughly documented as 5-FU, shows potential in inhibiting cancer cell growth. The following table summarizes the available quantitative data for some uracil derivatives, including those with substitutions at the 5-position, to provide a comparative context.

Table 1: Anticancer Activity of Uracil Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
5-substituted Uracil-Thiadiazole Hybrids
Compound 5aMCF-7 (Breast)MTT Assay11 ± 1.6[1]
Compound 5gMCF-7 (Breast)MTT Assay21 ± 2.2[1]
Compound 5fMCF-7 (Breast)MTT Assay9.3 ± 3.4[1]
Compound 5bHCT-116 (Colon)MTT Assay21 ± 2.4[1]
Compound 5iHepG2 (Liver)MTT Assay4 ± 1[1]
Compound 5kHepG2 (Liver)MTT Assay5 ± 2[1]
Compound 5mHepG2 (Liver)MTT Assay3.3 ± 0.56[1]
5-Fluorouracil (Reference) VariousVariousVaries[2][3]

Note: Data for a broad range of 5-substituted uracils are presented to infer the potential of 5-acetyl derivatives. Specific IC50 values for a series of this compound derivatives are limited in the currently available literature.

Antiviral Activity

5-substituted uracil nucleosides have demonstrated marked anti-herpesviral activity.[4] The mechanism often involves the inhibition of viral DNA polymerase.[5] The antiviral efficacy of certain 5-substituted uracil derivatives is presented below.

Table 2: Antiviral Activity of 5-Substituted Uracil Nucleoside Derivatives

Compound/DerivativeVirusEC50 (µM)Reference
(E)-5-(2-bromovinyl)-...-uracil (3a)Varicella-Zoster Virus (VZV)0.007 (approx.)[4]
(E)-5-(2-chlorovinyl)-...-uracilVaricella-Zoster Virus (VZV)0.019 (approx.)[4]
(E)-5-(2-iodovinyl)-...-uracilVaricella-Zoster Virus (VZV)0.015 (approx.)[4]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil (12)Duck Hepatitis B Virus (DHBV)0.31-1.55[6]
1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil (12)Human Cytomegalovirus (HCMV)3.1[6]

Note: EC50 values were converted from µg/mL to µM for approximation where necessary. The data highlights the potential of modifications at the 5-position of the uracil ring for antiviral activity.

Antimicrobial Activity

Uracil derivatives have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial efficacy.

Table 3: Antimicrobial Activity of Uracil Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-acyl-5-hydroxypyrazolines of 6-methyluracilS. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit0.1-10[7]
N,N'-diacylhydrazines of 6-methyluracilS. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit0.1-10[7]
5-Fluorouracil derivative 6cStaphylococcus aureusVaries[8]
5-Fluorouracil derivative 6cEscherichia coliVaries[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to assess the biological efficacy of compounds like this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

  • Compound Application: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing serial dilutions of the this compound derivative.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • IC50 Calculation: Determine the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate with broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Biological Pathways and Workflows

Understanding the mechanism of action of this compound derivatives is key to their development as therapeutic agents. While specific signaling pathways for this compound are not well-defined, the pathways affected by the closely related 5-Fluorouracil can provide valuable insights.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds.

anticancer_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Compound Library (this compound Derivatives) cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) start->cell_lines Treat mtt_assay MTT Assay (Determine IC50) cell_lines->mtt_assay Assess Viability apoptosis_assay Apoptosis Assay (e.g., Western Blot) mtt_assay->apoptosis_assay Select Hits pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis animal_models In Vivo Studies (Animal Models) pathway_analysis->animal_models end end animal_models->end Preclinical Development

Caption: Workflow for anticancer drug discovery.

Signaling Pathway of 5-Fluorouracil

This diagram depicts the primary mechanisms of action for 5-Fluorouracil, which may be similar for this compound derivatives. 5-FU is converted into three active metabolites that disrupt DNA and RNA synthesis and inhibit thymidylate synthase.[9]

FU_pathway FU 5-Fluorouracil FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP RNA_dys RNA Dysfunction FUTP->RNA_dys Incorporation into RNA TS_inhib Thymidylate Synthase Inhibition FdUMP->TS_inhib Inhibits FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUDP->FdUTP DNA_dam DNA Damage FdUTP->DNA_dam Incorporation into DNA Apoptosis Apoptosis RNA_dys->Apoptosis DNA_dam->Apoptosis TS_inhib->Apoptosis

Caption: 5-Fluorouracil mechanism of action.

References

Comparative Analysis of Cross-Reactivity in 5-Substituted Uracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Diagnostics

This guide provides a comparative analysis of the cross-reactivity of 5-substituted uracil analogs in the context of immunoassay development. Understanding the specificity of antibody-antigen interactions is paramount for the successful development of targeted therapies and accurate diagnostic tools. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying principles and workflows for researchers, scientists, and drug development professionals.

The data presented here is based on a study developing a monoclonal antibody-based ELISA for the anticancer drug 5-fluorouracil (5-FU), a well-characterized 5-substituted uracil analog. The principles and findings are broadly applicable to the study of other 5-substituted uracils, including 5-Acetyluracil and its derivatives.

Data Summary: Cross-Reactivity of a Monoclonal Antibody to 5-Fluorouracil

A competitive ELISA was developed to assess the specificity of a monoclonal antibody raised against 5-fluorouracil. The cross-reactivity of this antibody was tested against various structurally related pyrimidine analogs. The results are summarized in the table below. Cross-reactivity (CR) was calculated using the formula:

CR (%) = (IC50 of 5-FU / IC50 of analog) × 100%

AnalogStructureIC50 (ng/mL)Cross-Reactivity (%)
5-Fluorouracil (5-FU) 5-fluoro-1H-pyrimidine-2,4(3H)-dione19.5 100
Tegafur5-fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione110.817.6
5-Fluoro-2'-deoxyuridine1-(2-deoxy-β-D-ribofuranosyl)-5-fluorouracil201.09.7
Carmofur5-fluoro-N-hexyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamide199.09.8
Uracil1H-pyrimidine-2,4(3H)-dione>10,000<0.2
Thymine5-methyl-1H-pyrimidine-2,4(3H)-dione>10,000<0.2
Cytosine4-amino-1H-pyrimidin-2(1H)-one>10,000<0.2

Data adapted from a study on the development of a monoclonal antibody-based ELISA for 5-fluorouracil.[1]

The data clearly indicates that the monoclonal antibody exhibits high specificity for 5-fluorouracil. Structurally similar prodrugs of 5-FU, such as Tegafur, 5-fluoro-2'-deoxyuridine, and Carmofur, showed significantly lower cross-reactivity. Endogenous pyrimidines like uracil, thymine, and cytosine demonstrated negligible cross-reactivity, highlighting the antibody's ability to distinguish the target analyte from closely related native molecules.[1]

Experimental Protocols

The following is a detailed methodology for the key experiments performed to determine the cross-reactivity of the anti-5-FU monoclonal antibody.

1. Hapten Synthesis and Immunogen Preparation

To elicit an immune response against the small molecule 5-fluorouracil, it was first conjugated to a carrier protein to create an immunogen.

  • Hapten Derivatization: Two derivatives of 5-FU were synthesized to introduce a spacer arm with a terminal carboxylic group. This allows for covalent linkage to the carrier protein.

  • Conjugation to Carrier Proteins: The 5-FU derivatives were conjugated to bovine serum albumin (BSA) for use as an immunogen (to inject into mice) and to ovalbumin (OVA) for use as a coating antigen in the ELISA. The conjugation is typically achieved through the formation of an active ester at the carboxylic acid group of the hapten, which then reacts with amino groups on the protein.

2. Monoclonal Antibody Production

  • Immunization: Mice were immunized with the 5-FU-BSA conjugate.

  • Hybridoma Technology: Spleen cells from the immunized mice were fused with myeloma cells to produce hybridoma cells. These cells were then screened for the production of antibodies that specifically bind to 5-FU.

  • Antibody Screening and Selection: The hybridoma supernatants were screened using an ELISA format to identify clones producing antibodies with high affinity and specificity for 5-FU. The clone with the best performance was selected for large-scale antibody production.

3. Indirect Competitive ELISA (icELISA) for Cross-Reactivity Analysis

The cross-reactivity of the monoclonal antibody was determined using an indirect competitive ELISA.

  • Plate Coating: Microtiter plates were coated with the 5-FU-OVA conjugate.

  • Competitive Reaction: In separate tubes, a constant concentration of the anti-5-FU monoclonal antibody was mixed with varying concentrations of either 5-FU (for the standard curve) or the analog being tested for cross-reactivity.

  • Incubation: These mixtures were then added to the wells of the coated microtiter plate. The free antibody (not bound to 5-FU or the analog in the solution) will bind to the 5-FU-OVA coated on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary monoclonal antibody was added. After a washing step, a substrate for the enzyme was added, leading to a color change.

  • Data Analysis: The intensity of the color is inversely proportional to the concentration of 5-FU or the analog in the initial solution. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) was determined for 5-FU and each analog. The cross-reactivity was then calculated based on the IC50 values.[1]

Visualizations

Diagram 1: Hapten-Carrier Conjugate for Immunogen Preparation

Hapten_Carrier_Conjugate cluster_hapten 5-Substituted Uracil Hapten cluster_carrier Carrier Protein cluster_conjugate Immunogen / Coating Antigen Hapten 5-FU Derivative (with spacer arm) Conjugate 5-FU-Protein Conjugate Hapten->Conjugate Conjugation Carrier BSA or OVA Carrier->Conjugate

Caption: Synthesis of the immunogen and coating antigen.

Diagram 2: Indirect Competitive ELISA Workflow

icELISA_Workflow cluster_coating Step 1: Coating cluster_competition Step 2: Competitive Binding cluster_incubation Step 3: Incubation in Well cluster_detection Step 4: Detection Plate Microtiter Plate Well Coating 5-FU-OVA Conjugate Plate->Coating Adsorption Well_Incubation Free mAb binds to coated 5-FU-OVA Coating->Well_Incubation Addition of Analyte/mAb mixture Analyte Free 5-FU or Analog Antibody Anti-5-FU mAb Analyte->Antibody Binding in Solution Antibody->Well_Incubation Secondary_Ab Enzyme-linked Secondary Antibody Well_Incubation->Secondary_Ab Binding to Primary mAb Substrate Substrate Secondary_Ab->Substrate Enzymatic Reaction Signal Colorimetric Signal Substrate->Signal Cross_Reactivity_Principle Signal is Inversely Proportional to Analyte Concentration Low_CR_Analyte Analog does not bind to Anti-5-FU mAb Low_CR_Result Most mAb binds to plate -> Strong Signal Low_CR_Analyte->Low_CR_Result High IC50 High_CR_Analyte Analog binds to Anti-5-FU mAb High_CR_Result Less mAb binds to plate -> Weak Signal High_CR_Analyte->High_CR_Result Low IC50

References

A Comparative Guide to Analytical Validation for 5-Acetyluracil in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 5-Acetyluracil in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. This guide provides an objective comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an optimal method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and throughput.

Method Performance Comparison

The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small molecules like this compound in biological samples, based on data from analogous compounds such as 5-Fluorouracil.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.04 - 15.90 µg/mL[1]0.01 - 75 µM[2]Analyte Dependent
Limit of Quantification (LOQ) 10 - 40 ng/mL[1][3]0.1 - 1.25 ng/mL[4]pg range[5]
Accuracy (% Recovery) 85.24 - 104.14%[3]Within ±15% of nominalMethod Dependent
Precision (%RSD) < 10%[3]< 15%Method Dependent
Selectivity ModerateHighHigh
Throughput HighHighModerate
Matrix Effect Prone to interference[1]Can be significant, requires mitigation[6]Significant, often requires derivatization[7]

Experimental Workflows

The general workflows for each analytical technique are outlined below. These diagrams illustrate the key steps from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Fig. 1: HPLC-UV Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution Injection UPLC/HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Fig. 2: LC-MS/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Fig. 3: GC-MS Experimental Workflow

Detailed Experimental Protocols

HPLC-UV Method

This protocol is based on established methods for the analysis of 5-Fluorouracil in plasma and is adaptable for this compound.[3][8]

  • Sample Preparation:

    • To 200 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction using an organic solvent mixture such as isopropanol/ethyl acetate (15:85, v/v).[3]

    • Vortex the mixture and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate, pH 3.5).[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Detection: UV detection at an appropriate wavelength for this compound (e.g., 265 nm for 5-FU).[3]

    • Injection Volume: 20 µL.

LC-MS/MS Method

This protocol represents a common approach for the sensitive quantification of small molecules in biological fluids.[2][6]

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile.[6]

    • Vortex and centrifuge at high speed (e.g., 6000 rpm) for 5 minutes.[6]

    • Transfer the supernatant and dilute with the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

GC-MS Method

This protocol outlines a general procedure for the analysis of non-volatile compounds like uracil derivatives, which require derivatization.[5][7]

  • Sample Preparation:

    • Extract this compound from the biological matrix using an appropriate solvent.

    • Evaporate the solvent to dryness.

    • Perform a two-step derivatization:

      • First, methoximation to protect keto groups.

      • Second, silylation (e.g., using MSTFA) to increase volatility.[7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer operating in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Method Selection Considerations

The logical process for selecting the most appropriate analytical method is depicted in the following diagram.

Method_Selection cluster_methods Available Methods cluster_decision Decision Criteria Requirement Define Analytical Requirements (Sensitivity, Throughput, Matrix) Evaluation Evaluate Method Performance (Accuracy, Precision, Linearity) Requirement->Evaluation HPLC HPLC-UV Optimal_Method Select Optimal Method HPLC->Optimal_Method LCMS LC-MS/MS LCMS->Optimal_Method GCMS GC-MS GCMS->Optimal_Method High_Sensitivity High Sensitivity & Selectivity Needed? Evaluation->High_Sensitivity High_Sensitivity->LCMS Yes High_Throughput High Throughput & Routine Analysis? High_Sensitivity->High_Throughput No High_Throughput->HPLC Yes Volatile Volatile or Derivatizable Analyte? High_Throughput->Volatile No Volatile->GCMS Yes Volatile->Optimal_Method No

Fig. 4: Logic Diagram for Method Selection

  • HPLC-UV is a robust, cost-effective, and high-throughput method suitable for routine analysis when high sensitivity is not the primary requirement.[9]

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where trace-level quantification is necessary.[10]

  • GC-MS provides excellent separation efficiency and is highly sensitive but often requires a more complex sample preparation involving derivatization, which can introduce variability.[11]

The choice of the analytical method for the validation of this compound in biological samples should be guided by the specific requirements of the study, balancing the need for sensitivity and selectivity with considerations of sample throughput and cost.

References

A Head-to-Head Comparison of 5-Acetyluracil and 5-Cyanouracil as Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available synthons, substituted uracils play a crucial role, particularly in the development of antiviral and anticancer drugs. This guide provides a detailed head-to-head comparison of two key uracil derivatives: 5-Acetyluracil and 5-Cyanouracil. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of synthon for their specific research needs.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each synthon, which can influence their solubility, reactivity, and pharmacokinetic profiles in resulting derivatives.

PropertyThis compound5-Cyanouracil
CAS Number 6214-65-94425-56-3
Molecular Formula C₆H₆N₂O₃C₅H₃N₃O₂
Molecular Weight 154.12 g/mol 137.10 g/mol
Melting Point 278 °C (decomposes)[1]>300 °C (decomposes)
Appearance White to light yellow crystalline powderWhite to off-white crystalline powder[2]

Reactivity and Synthetic Utility

Both this compound and 5-Cyanouracil serve as versatile intermediates. The nature of their 5-substituent—an acetyl group versus a cyano group—imparts distinct electronic properties to the pyrimidine ring, thereby influencing their reactivity in subsequent synthetic transformations.

The acetyl group in this compound is an electron-withdrawing group that can activate the uracil ring for certain reactions. It can also serve as a handle for further chemical modifications. For instance, it can be a precursor for the synthesis of other 5-substituted uracils, such as 5-ethynyluracil, through reaction with phosphorus oxychloride.[3]

The cyano group in 5-Cyanouracil is also strongly electron-withdrawing, which can influence the nucleophilicity of the ring nitrogens and the susceptibility of the ring to nucleophilic attack. It is a key intermediate in the synthesis of various biologically active molecules.[4] A common synthetic route to 5-cyanouracil derivatives involves the displacement of a halogen at the 5-position with a cyanide salt.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative protocols for the synthesis of derivatives from 5-substituted uracils, illustrating the practical application of these synthons.

Synthesis of 5-Cyanouridine from a 5-Bromouracil Precursor

This protocol outlines a general method for the introduction of a cyano group at the 5-position of a uracil nucleoside, which is a common precursor to 5-cyanouracil-based derivatives.

Materials:

  • Acetylated 5-bromouracil nucleoside

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (Me₂SO)

Procedure:

  • Dissolve the acetylated 5-bromouracil nucleoside in dimethyl sulfoxide.

  • Add sodium cyanide or potassium cyanide to the solution.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • The protecting acetyl groups are then removed (deblocking) to yield the 5-cyanouracil nucleoside.

  • This reaction typically yields the corresponding 5-cyanouracil nucleosides in 35-45% yields.[5]

General Procedure for N1,N3-Disubstitution of 5-Chlorouracil

This protocol is a general method for the alkylation of the uracil ring, which can be adapted for derivatives of both this compound and 5-cyanouracil, assuming a 5-chloro precursor is available or synthesized.

Materials:

  • 5-Chlorouracil derivative

  • Alkylating agent (e.g., alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Combine the 5-chlorouracil derivative (1.0 eq.), the alkylating agent (2.2 eq.), and potassium carbonate (2.5 eq.) in dimethylformamide.

  • Stir the mixture at a temperature between 60-80 °C for 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[6]

Application in Drug Discovery: Thymidylate Synthase Inhibition

A significant area of application for both this compound and 5-Cyanouracil synthons is in the development of inhibitors for thymidylate synthase (TS). TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7] The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing "thymineless death" in rapidly proliferating cells, such as cancer cells.[8] This mechanism is the basis for the anticancer activity of the widely used drug 5-fluorouracil (5-FU).

Derivatives of both this compound and 5-Cyanouracil have been designed and synthesized to act as TS inhibitors. The 5-substituent plays a crucial role in the binding of these inhibitors to the active site of the enzyme.

Thymidylate_Synthase_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Methylation DHF Dihydrofolate TS->DHF Inhibitor This compound or 5-Cyanouracil Derivatives Inhibitor->TS Inhibition mTHF N⁵,N¹⁰-methylenetetrahydrofolate mTHF->TS

Caption: Inhibition of the Thymidylate Synthase (TS) pathway by 5-substituted uracil derivatives.

Logical Workflow for Synthon Selection in Drug Design

The choice between this compound and 5-Cyanouracil in a drug design project depends on a variety of factors, including the desired electronic properties of the final molecule, the planned synthetic route, and the specific biological target.

Synthon_Selection_Workflow start Define Target & Desired Properties synthon_choice Select Synthon: This compound vs. 5-Cyanouracil start->synthon_choice acetyl_path This compound synthon_choice->acetyl_path cyano_path 5-Cyanouracil synthon_choice->cyano_path synthesis Synthesize Derivatives acetyl_path->synthesis cyano_path->synthesis screening Biological Screening (e.g., TS inhibition assay) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization end Candidate Drug optimization->end

Caption: A logical workflow for the selection and utilization of 5-substituted uracil synthons in a drug discovery program.

Conclusion

Both this compound and 5-Cyanouracil are valuable and versatile synthons in the field of drug discovery, particularly for the development of anticancer and antiviral agents. The choice between them will be dictated by the specific goals of the synthetic chemist and the desired properties of the target molecules. The acetyl group of this compound offers a different reactive handle compared to the cyano group of 5-Cyanouracil, and these differences can be exploited in various synthetic strategies. While direct comparative data on their reactivity and stability is sparse, the information available on their individual properties and synthetic applications provides a solid foundation for their effective use in medicinal chemistry. Further head-to-head studies would be beneficial to the scientific community to allow for a more nuanced and data-driven selection process.

References

Confirming the Structure of 5-Acetyluracil Nucleosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of modified nucleosides, unambiguous structure determination is paramount. This guide provides a comparative overview of analytical techniques and experimental data for confirming the structure of 5-acetyluracil nucleosides, focusing on 5-acetyluridine and its deoxy counterpart, 5-acetyl-2'-deoxyuridine.

Structural Confirmation Workflow

A logical workflow for the structural elucidation of a novel or synthesized this compound nucleoside involves a combination of spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Structural_Confirmation_Workflow Synthesis Synthesis of This compound Nucleoside Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography (if single crystal) Purification->Xray Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Xray->Structure_Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound nucleosides.

Comparative Analytical Data

Precise structural confirmation relies on the careful analysis and comparison of data obtained from various analytical methods. Below is a summary of expected data for this compound nucleosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound nucleosides, ¹H and ¹³C NMR are essential for confirming the presence of the acetyl group and the integrity of the nucleoside structure.

Assignment 5-Acetyluridine (Expected ¹H δ ppm) 5-Acetyl-2'-deoxyuridine (Expected ¹H δ ppm) This compound Moiety (Expected ¹³C δ ppm) Ribose/Deoxyribose Moiety (Expected ¹³C δ ppm)
H-6~8.0-8.2~7.9-8.1C2: ~150-152, C4: ~163-165, C5: ~110-112, C6: ~140-142C1': ~88-92
H-1'~5.8-6.0~6.1-6.3C=O (acetyl): ~195-200C2': ~73-75 (uridine), ~38-42 (deoxyuridine)
H-2'~4.1-4.3~2.2-2.4CH₃ (acetyl): ~25-28C3': ~69-72
H-3'~4.1-4.3~4.3-4.5C4': ~84-86
H-4'~3.9-4.1~3.9-4.1C5': ~60-63
H-5', 5''~3.7-3.9~3.7-3.9
-COCH₃~2.4-2.6~2.3-2.5
NH~11.0-11.5~11.0-11.5

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing the fragmentation of the parent ion.

A key fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety. For this compound nucleosides, characteristic fragments would include the loss of the acetyl group and cleavages within the ribose or deoxyribose ring.

Technique 5-Acetyluridine (Expected m/z) 5-Acetyl-2'-deoxyuridine (Expected m/z)
HRMS (M+H)⁺ Calculated: 285.0774, Found: [Value]Calculated: 269.0825, Found: [Value]
MS/MS Fragmentation [M+H-ribose]⁺, [M+H-acetyl]⁺, [base+H]⁺ (m/z 155)[M+H-deoxyribose]⁺, [M+H-acetyl]⁺, [base+H]⁺ (m/z 155)
X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence. A study on α-5-acetyl-2'-deoxyuridine has confirmed its molecular structure and conformation in the solid state.[1] The key findings from this study include:

  • Crystal System: Orthorhombic

  • Space Group: P2₁2₁2₁

  • Key Structural Features: The pyrimidine ring is essentially planar, with the acetyl group inclined at approximately 13 degrees to the ring. The deoxyribose sugar moiety adopts a C(2')-endo conformation. The glycosidic torsion angle confirms the α-anomeric configuration for the studied crystal.[1]

This crystallographic data serves as a critical reference for confirming the synthesis of the α-anomer of 5-acetyl-2'-deoxyuridine.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and analysis of this compound nucleosides.

Synthesis of this compound Nucleosides

The synthesis of this compound nucleosides can be achieved through various methods. A common approach involves the modification of a pre-existing uracil nucleoside.

General Protocol for the Synthesis of 5-Acetyl-2'-deoxyuridine:

  • Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of 2'-deoxyuridine are protected, for example, by acetylation using acetic anhydride in pyridine.

  • Introduction of the Acetyl Group: The protected 2'-deoxyuridine is then subjected to a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group at the C5 position of the uracil base. This can be achieved using acetyl chloride or acetic anhydride with a Lewis acid catalyst.

  • Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia) to yield 5-acetyl-2'-deoxyuridine.

  • Purification: The final product is purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start 2'-deoxyuridine Step1 Protection of 3' and 5' -OH groups Start->Step1 Step2 Introduction of acetyl group at C5 Step1->Step2 Step3 Deprotection of -OH groups Step2->Step3 End 5-Acetyl-2'-deoxyuridine Step3->End

Caption: Synthetic workflow for 5-acetyl-2'-deoxyuridine.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Add a small amount of a reference standard (e.g., TMS) if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the purified nucleoside in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer for analysis. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is recommended.

  • Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For structural information, perform MS/MS analysis by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight and identify the fragmentation patterns. Compare the observed data with the expected fragmentation pathways.

By following this comprehensive guide, researchers can confidently synthesize and confirm the structure of this compound nucleosides, ensuring the integrity of their compounds for further biological and medicinal chemistry studies.

References

Safety Operating Guide

Proper Disposal of 5-Acetyluracil: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 5-Acetyluracil must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general laboratory chemical waste guidelines.

Hazardous Waste Determination

The first critical step is to determine if this compound waste is classified as hazardous. Based on available safety information, this compound is categorized as a combustible solid and poses a significant hazard to water. While not explicitly listed as a P- or U-listed waste under the Resource Conservation and Recovery Act (RCRA), it should be managed as hazardous waste due to its inherent characteristics.

Key Hazard Characteristics:

  • Ignitability: As a combustible solid, this compound can be easily ignited.[1]

Laboratory personnel should always consult their institution's Environmental Health and Safety (EHS) department for a final hazardous waste determination and to ensure compliance with local, state, and federal regulations.[2][3]

Segregation and Storage of this compound Waste

Proper segregation and storage are paramount to prevent accidental reactions and ensure safe handling.

  • Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for all this compound solid waste. The container must be compatible with the chemical and have a securely fitting lid.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the date when waste is first added to the container.

  • Incompatible Materials: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[5]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation. The SAA should be a well-ventilated, cool, and dry area, away from sources of ignition.[1][4]

Step-by-Step Disposal Procedure

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses with side shields, gloves, and a lab coat. For handling larger quantities or where dust may be generated, a NIOSH-approved respirator is recommended.

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound waste, including contaminated items like weighing boats, filter paper, and gloves, into the designated hazardous waste container. Minimize the generation of dust.

    • Contaminated Labware: Reusable labware contaminated with this compound should be decontaminated. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.

    • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste. After rinsing, deface the original label and dispose of the container as regular trash, unless otherwise directed by your EHS department.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[4] Do not overfill the container.

  • Waste Pickup: Once the container is full or has been in the SAA for the maximum allowable time (typically up to one year, but this can vary by institution), arrange for its collection by your institution's hazardous waste management service.[4] Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.[2]

Quantitative Data Summary

ParameterValue/ClassificationSource
Storage Class 11 - Combustible SolidsSigma-Aldrich
Water Hazard Class (WGK) 3 - Severely hazardous to waterSigma-Aldrich
Flash Point Not applicableSigma-Aldrich

Disposal Process Workflow

cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Waste Characterization cluster_2 Step 2: Segregation & Storage cluster_3 Step 3: Final Disposal start Generate this compound Waste char Characterize as Hazardous Waste (Combustible Solid, WGK 3) start->char collect Collect in Labeled, Compatible Hazardous Waste Container char->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store Keep container closed pickup Arrange for Pickup by EHS/Hazardous Waste Contractor store->pickup When full or time limit reached end Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all applicable regulations.

References

Essential Safety and Logistics for Handling 5-Acetyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 5-Acetyluracil are paramount for a secure laboratory environment. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and ensure compliance.

Personal Protective Equipment (PPE)

When handling this compound, which is a white to light yellow crystalline powder, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The recommended PPE includes:

CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesShould be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-resistant glovesWhile the specific glove material is not universally specified, nitrile gloves are a common and effective choice for handling many chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection NIOSH-approved N95 RespiratorRecommended, particularly when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.
Body Protection Laboratory CoatA standard lab coat should be worn to protect the skin and clothing from contamination.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and maintaining the integrity of the compound.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area.

  • Whenever possible, use a certified chemical fume hood, especially when weighing or transferring the powder, to minimize the risk of inhalation.

  • Avoid generating dust. Use careful techniques when scooping or pouring the powder.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Storage:

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.

  • Keep it away from strong oxidizing agents, as they are generally incompatible with many organic compounds.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation 1. Move the individual to fresh air immediately.[1] 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, begin artificial respiration.[1] 4. Seek immediate medical attention.
Skin Contact 1. Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][4] 2. Wash the skin thoroughly with soap and water. 3. If irritation persists, seek medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled in accordance with all applicable federal, state, and local environmental regulations.

Waste Characterization: While some sources indicate that this compound is not classified as a hazardous substance, it is imperative to consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to confirm its classification and disposal requirements.

Disposal Procedure:

  • Segregation: Collect all this compound waste, including contaminated PPE, weighing papers, and empty containers, in a designated and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization: Use a chemically compatible and sealable container for the waste.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution.

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Respirator) prep_setup Set up in a well-ventilated area (Preferably a fume hood) prep_ppe->prep_setup handle_weigh Carefully weigh and transfer This compound prep_setup->handle_weigh handle_exp Conduct experiment handle_weigh->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon cleanup_waste Segregate and containerize all waste (solid and contaminated PPE) cleanup_decon->cleanup_waste cleanup_dispose Store waste in a designated area for professional disposal cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyluracil
Reactant of Route 2
Reactant of Route 2
5-Acetyluracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.